molecular formula C5H11NO2S B7761469 L-Methionine CAS No. 3654-96-4

L-Methionine

Katalognummer: B7761469
CAS-Nummer: 3654-96-4
Molekulargewicht: 149.21 g/mol
InChI-Schlüssel: FFEARJCKVFRZRR-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Methionine (C5H11NO2S) is a sulfur-containing, essential amino acid fundamental to life science research. It serves as a critical building block for protein synthesis and is the initiator amino acid in the translation of messenger RNA for nascent polypeptides in eukaryotic and archaeal systems due to its encoding by the start codon AUG . Beyond its role in protein structure, this compound is a key metabolic precursor. It is converted to S-adenosylmethionine (SAM), the primary methyl group donor in cellular processes that regulate various biochemical reactions . Research applications for this compound are broad. In nutritional and agricultural sciences, it is studied as a limiting amino acid in animal diets, with research focusing on its effects on reproductive performance, intestinal morphology, and lipid metabolism . In food and material science, its antioxidant properties are of significant interest; studies show it can improve the oxidative stability of encapsulated oils, thereby extending the shelf-life of lipid-rich products . Researchers value this compound for investigating one-carbon metabolism, methylation processes, and transsulfuration pathways, which ultimately lead to the production of other critical biomolecules like cysteine and glutathione. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Eigenschaften

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEARJCKVFRZRR-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Record name L-METHIONINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20601
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name methionine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Methionine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26062-47-5
Record name L-Methionine homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26062-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5040548
Record name L-Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Minute hexagonal plates from dilute alcohol. (NTP, 1992), Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid
Record name L-METHIONINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20601
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methionine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15470
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name L-Methionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

sublimes at 367 °F (NTP, 1992), 181 °C (decomposes)
Record name L-METHIONINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20601
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (L)-Methionine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4317
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble (NTP, 1992), Soluble in water but the crystals are somewhat water-repellant at first, Soluble in warm dilute alcohol; insoluble in absolute alcohol, ether, petroleum ether, benzene, acetone, Slightly soluble in acetic acid, In water, 56.6 g/L at 25 °C, 56.6 mg/mL
Record name L-METHIONINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20601
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methionine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (L)-Methionine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4317
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Methionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.178 at 68 °F (NTP, 1992) - Denser than water; will sink
Record name L-METHIONINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20601
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.00000052 [mmHg]
Record name Methionine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15470
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Minute hexagonal plates from dilute alcohol, Colorless or white, lustrous plates or as white, crystalline powder

CAS No.

63-68-3, 3654-96-4, 58576-49-1
Record name L-METHIONINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20601
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name l-Methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methionine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Methionine-35S
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003654964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbon-11 methionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058576491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methionine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name methionine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Methionine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5040548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.512
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHIONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE28F7PNPL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (L)-Methionine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4317
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Methionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

536 to 540 °F decomposes 541.4-543.2 °F (NTP, 1992), 280-282 °C (decomposes, sealed capillary), 284 °C
Record name L-METHIONINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20601
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methionine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00134
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (L)-Methionine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4317
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Methionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Core Cellular Functions of L-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionine is an indispensable, sulfur-containing amino acid, fundamental to numerous cellular processes far beyond its canonical role as a protein constituent. As the initiator of protein synthesis, it is vital for all translational events.[1][2][3] However, its metabolic derivatives place it at the nexus of cellular metabolism, regulating methylation, antioxidant defense, and polyamine synthesis. This technical guide provides a comprehensive overview of this compound's functions, detailing the biochemical pathways it governs, presenting quantitative data, outlining key experimental protocols for its study, and visualizing its complex roles through detailed diagrams. Understanding these core functions is critical for research into aging, metabolic diseases, cancer, and the development of novel therapeutic strategies.

Introduction: The Indispensable Nature of this compound

This compound (Met) is one of the nine essential amino acids in humans, meaning it cannot be synthesized de novo and must be acquired through diet.[1] High levels are found in eggs, meat, fish, and various seeds.[1] Its unique structure, featuring a thioether side chain, makes it a precursor to a host of critical biomolecules.[1][4] Methionine's central roles can be categorized into four primary domains:

  • Protein Synthesis: As the amino acid encoded by the universal start codon (AUG), it initiates the translation of nearly all messenger RNAs (mRNAs).[1][2][3]

  • Transmethylation: It is the direct precursor to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[5][6][7]

  • Transsulfuration: It provides the sulfur atom for the synthesis of cysteine, a key component of the major intracellular antioxidant, glutathione (GSH).[8][9][10]

  • Aminopropylation: It serves as a precursor for polyamines, such as spermidine and spermine, which are essential for cell growth, proliferation, and differentiation.[5][11][12]

This guide will explore each of these functions in detail, providing the technical context required by research and drug development professionals.

Role in Protein Synthesis: The Starting Block of Life

This compound's most fundamental role is the initiation of protein synthesis. The codon AUG is the most common start signal for ribosomes to begin translating mRNA into protein.[1][2] Consequently, methionine is the first amino acid incorporated into nascent polypeptide chains in eukaryotes.[1] While this initial methionine is often cleaved off during post-translational modification, its presence is a prerequisite for the synthesis of every protein.[2]

Beyond initiation, methionine residues within a protein's sequence contribute to its hydrophobic core. However, unlike other hydrophobic residues, the sulfur atom in methionine can undergo reversible oxidation to methionine sulfoxide. This process allows methionine residues to act as antioxidants, scavenging reactive oxygen species (ROS) and protecting the protein from oxidative damage.[13] This redox cycling also functions as a post-translational modification that can regulate protein activity.[13]

The Methionine Cycle: Fueling Universal Methylation

The conversion of this compound into S-adenosylmethionine (SAM) is a critical metabolic juncture. This pathway, known as the Methionine Cycle, governs the methylation capacity of the cell.

Pathway Overview:

  • SAM Synthesis: this compound is adenylated by methionine adenosyltransferase (MAT), consuming one molecule of ATP to form SAM.[1][6]

  • Methyl Transfer: SAM donates its activated methyl group to a vast array of acceptor molecules (DNA, RNA, histones, etc.) in reactions catalyzed by methyltransferases (MTs). This reaction yields S-adenosylhomocysteine (SAH).[7][14]

  • SAH Hydrolysis: SAH is a potent inhibitor of methyltransferases. It is rapidly hydrolyzed by SAH hydrolase (SAHH) into adenosine and homocysteine (Hcy).[14][15]

  • Methionine Regeneration: Homocysteine is remethylated to regenerate methionine, primarily by methionine synthase, a vitamin B12-dependent enzyme that uses 5-methyltetrahydrofolate as the methyl donor.[1][7]

The ratio of SAM to SAH (the "methylation index") is a critical indicator of the cell's capacity to perform methylation reactions.[14][15][16] A low ratio, often caused by the accumulation of SAH, leads to global hypomethylation, which is associated with various pathologies.[14]

Methionine_Cycle Met This compound SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) Met->SAM MAT B12 Vitamin B12 ATP ATP ATP->SAM Acceptor Acceptor Substrate (DNA, RNA, Protein, etc.) SAM->Acceptor CH₃ SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (MTs) Methylated_Acceptor Methylated Acceptor Acceptor->Methylated_Acceptor Hcy Homocysteine SAH->Hcy SAHH (+ Adenosine) Hcy->Met Methionine Synthase THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHFR MTHF->THF B12->Hcy Transsulfuration_Pathway Met This compound SAM SAM Met->SAM SAH SAH SAM->SAH Hcy Homocysteine SAH->Hcy Cystathionine Cystathionine Hcy->Cystathionine CBS (PLP/B6) Serine Serine Serine->Cystathionine Cysteine L-Cysteine Cystathionine->Cysteine CGL (PLP/B6) AKB α-ketobutyrate Cystathionine->AKB GSH Glutathione (GSH) (Master Antioxidant) Cysteine->GSH γ-GCS, GS Taurine Taurine Cysteine->Taurine Polyamine_Synthesis SAM S-Adenosylmethionine (SAM) dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM AdoMetDC (-CO₂) Spermidine Spermidine dcSAM->Spermidine Spermidine Synthase Spermine Spermine dcSAM->Spermine Putrescine Putrescine (from Ornithine) Putrescine->Spermidine Spermidine->Spermine Spermine Synthase MTA 5'-Methylthioadenosine (MTA) Spermidine->MTA Spermine->MTA Met This compound MTA->Met Methionine Salvage (Yang Cycle)

References

The Discovery and Enduring Significance of L-Methionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionine, a sulfur-containing essential amino acid, stands as a cornerstone of modern biochemistry and pharmaceutical science. Its discovery in the early 20th century marked a pivotal moment in our understanding of protein structure and function. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the seminal experiments that led to its isolation and characterization. Furthermore, it delves into the intricate biochemical pathways in which this compound plays a central role, including its biosynthesis, catabolism, and regeneration. This document is intended to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data, and visual representations of key biological processes to support ongoing research and drug development efforts.

The Genesis of a Discovery: Isolating a Novel Sulfur-Containing Amino Acid

The story of this compound's discovery unfolds in the early 1920s, a period of intense investigation into the fundamental building blocks of proteins.

John Howard Mueller's Pioneering Isolation from Casein (1922)

In 1922, American bacteriologist John Howard Mueller, while investigating the nutritional requirements of hemolytic streptococci, isolated a previously unidentified sulfur-containing amino acid from an acid hydrolysate of casein.[1][2][3] His work, a landmark in amino acid research, laid the foundation for the eventual characterization of this essential nutrient.

While Mueller's original publication provides a narrative of his experimental journey, a generalized protocol based on the standard protein hydrolysis techniques of the era can be reconstructed.

Objective: To isolate a novel sulfur-containing amino acid from casein.

Materials:

  • Casein (a major phosphoprotein in milk)

  • Concentrated Hydrochloric Acid (HCl), ~6 M

  • Barium Hydroxide (Ba(OH)₂) or Calcium Hydroxide (Ca(OH)₂) for neutralization

  • Ethanol

  • Apparatus for acid hydrolysis (reflux condenser)

  • Filtration apparatus

  • Evaporation apparatus (vacuum distillation)

Methodology:

  • Acid Hydrolysis: A known quantity of casein was subjected to acid hydrolysis by refluxing with an excess of 6 M hydrochloric acid at approximately 110°C for 20-24 hours. This process cleaves the peptide bonds, releasing the constituent amino acids.[4]

  • Neutralization and Removal of Excess Acid: The resulting hydrolysate was neutralized with a base, such as barium hydroxide or calcium hydroxide, to precipitate the excess sulfate ions (if sulfuric acid was used in any purification steps) and to adjust the pH. The excess hydrochloric acid was typically removed by vacuum distillation.

  • Fractional Crystallization: The neutralized and concentrated hydrolysate, now a complex mixture of amino acids, was subjected to fractional crystallization. This technique exploits the different solubilities of amino acids in aqueous ethanol. By carefully adjusting the ethanol concentration and temperature, Mueller was able to selectively precipitate different amino acid fractions.

  • Isolation of the Novel Amino Acid: Through a series of painstaking fractional crystallizations, Mueller obtained a crystalline substance that was distinct from the then-known sulfur-containing amino acid, cystine. This new compound was found to contain sulfur but did not give the characteristic nitroprusside test for sulfhydryl groups, indicating a different chemical structure.

Satoru Odake's Contribution: Naming and Formula Correction (1925)

Three years after Mueller's initial discovery, Japanese researcher Satoru Odake independently isolated the same compound from yeast.[5] Odake is credited with correcting the empirical formula to C₅H₁₁NO₂S and proposing the name "methionine," derived from "methyl" and "thio," reflecting its chemical nature.[5][6]

Odake's protocol involved processing a massive quantity of yeast to obtain a small amount of methionine, highlighting the challenges of natural product isolation at the time.

Objective: To isolate the sulfur-containing amino acid from yeast.

Materials:

  • Large quantities of yeast (reported as "about 20 tons" for 0.6 g of product)[5]

  • Reagents for protein hydrolysis (similar to Mueller's method)

  • Mercury salts for precipitation of certain amino acids

  • Apparatus for large-scale extraction and purification

Methodology:

  • Large-Scale Hydrolysis: A vast amount of yeast was hydrolyzed to break down the proteins into their constituent amino acids.

  • Purification using Mercury Salts: Odake employed mercury salts to precipitate and remove other amino acids, such as leucine, from the hydrolysate.[5]

  • Isolation and Characterization: Following purification, Odake isolated the crystalline methionine and conducted elemental analysis to determine its correct empirical formula.

Barger and Coyne's Elucidation of Structure and First Synthesis (1928)

The definitive chemical structure of methionine as γ-methylthio-α-aminobutyric acid was established in 1928 by George Barger and Frederick Philip Coyne.[7][8][9] They not only deduced the correct structure but also accomplished the first chemical synthesis of racemic methionine, providing unequivocal proof of its constitution.[7][8][9]

Barger and Coyne's synthesis was a multi-step process starting from β-chloroethyl methyl sulfide.

Objective: To synthesize racemic methionine to confirm its chemical structure.

Starting Materials:

  • β-chloroethyl methyl sulfide (CH₃SCH₂CH₂Cl)

  • Ethyl sodium phthalimidomalonate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Pyridine

  • Ethanol

Reaction Scheme:

  • Condensation: Ethyl sodium phthalimidomalonate was reacted with β-chloroethyl methyl sulfide to form ethyl 1-methylthiol-3-phthalimidopropane-3,3-dicarboxylate.[10]

  • Saponification: The resulting ester was saponified using sodium hydroxide to yield 1-methylthiol-3-phthalamidopropane-3,3-dicarboxylic acid.[10]

  • Decarboxylation and Hydrolysis: The dicarboxylic acid was then heated with hydrochloric acid to effect decarboxylation and hydrolysis of the phthalimido group, yielding Dthis compound hydrochloride.[10]

  • Isolation of Dthis compound: The free Dthis compound was isolated by neutralization with pyridine and crystallization from aqueous ethanol.[10]

Industrial Scale Production: The Degussa Process

The demand for methionine, particularly as a feed additive in the poultry industry, spurred the development of large-scale industrial synthesis methods. The German company Degussa (now part of Evonik Industries) pioneered the first commercially viable process for producing Dthis compound in the post-World War II era.[11] This process is a modification of the Strecker amino acid synthesis.

Experimental Workflow: The Degussa Dthis compound Process

The industrial synthesis of Dthis compound is a continuous process involving several key steps.

Starting Materials:

  • Acrolein (CH₂=CHCHO)

  • Methyl mercaptan (CH₃SH)

  • Hydrogen cyanide (HCN)

  • Ammonia (NH₃)

  • Carbon dioxide (CO₂) (or ammonium carbonate)

  • Sodium hydroxide (NaOH)

Reaction Steps:

  • Synthesis of 3-Methylthiopropionaldehyde (MMP): Acrolein reacts with methyl mercaptan in a Michael addition reaction to form 3-methylthiopropionaldehyde.

  • Formation of the Hydantoin: The MMP then undergoes a reaction with hydrogen cyanide, ammonia, and carbon dioxide to form 5-(2-methylthioethyl)hydantoin. This is the core of the Strecker synthesis adaptation.[12]

  • Hydrolysis to the Methionine Salt: The hydantoin intermediate is hydrolyzed with sodium hydroxide under heat and pressure to form the sodium salt of Dthis compound.[13]

  • Neutralization and Crystallization: The sodium salt is then neutralized with a strong acid, typically hydrochloric acid or sulfuric acid, to precipitate the Dthis compound, which is then purified by crystallization.[13]

Table 1: Key Milestones in the Discovery and Synthesis of this compound

YearResearcher(s)Key ContributionSource Material/Method
1922John Howard MuellerFirst isolation of a new sulfur-containing amino acidCasein hydrolysate
1925Satoru OdakeNaming of "methionine" and correction of its empirical formulaYeast hydrolysate
1928George Barger & Frederick Philip CoyneElucidation of the chemical structure and first chemical synthesisChemical synthesis from β-chloroethyl methyl sulfide
1940sDegussa AGDevelopment of the first industrial-scale synthesis of Dthis compoundAdaptation of the Strecker synthesis

The Biochemical Significance of this compound

This compound is not merely a building block of proteins; it is a central player in a multitude of critical metabolic pathways.

This compound Biosynthesis

In most bacteria, fungi, and plants, this compound is synthesized de novo. The biosynthesis pathway typically starts from aspartic acid and involves a series of enzymatic reactions.

L_Methionine_Biosynthesis Aspartate Aspartate Aspartyl_P Aspartyl-β-phosphate Aspartate->Aspartyl_P Aspartokinase Asp_SA Aspartate-β-semialdehyde Aspartyl_P->Asp_SA Aspartate-semialdehyde dehydrogenase Homoserine Homoserine Asp_SA->Homoserine Homoserine dehydrogenase O_Succinyl_Homoserine O-Succinylhomoserine (Bacteria) Homoserine->O_Succinyl_Homoserine Homoserine O-transsuccinylase O_Acetyl_Homoserine O-Acetylhomoserine (Fungi) Homoserine->O_Acetyl_Homoserine Homoserine O-acetyltransferase Cystathionine Cystathionine O_Succinyl_Homoserine->Cystathionine Cystathionine γ-synthase O_Acetyl_Homoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase L_Methionine This compound Homocysteine->L_Methionine Methionine synthase

Caption: this compound biosynthesis pathway in bacteria and fungi.

This compound Catabolism and the Activated Methyl Cycle

The catabolism of this compound is intricately linked to the "activated methyl cycle," a fundamental process for the transfer of methyl groups in biological systems.

The first step in methionine catabolism is its conversion to S-adenosyl-L-methionine (SAM), a universal methyl donor, in a reaction catalyzed by methionine adenosyltransferase.[14] SAM then donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases. The resulting S-adenosyl-L-homocysteine (SAH) is subsequently hydrolyzed to homocysteine.[14]

Activated_Methyl_Cycle L_Methionine This compound SAM S-Adenosyl-L-methionine (SAM) L_Methionine->SAM Methionine adenosyltransferase ATP ATP ATP->SAM Methylated_Acceptor Methylated Acceptor SAM->Methylated_Acceptor SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH Methyltransferase Acceptor Acceptor (DNA, RNA, protein, etc.) Acceptor->Methylated_Acceptor Homocysteine Homocysteine SAH->Homocysteine SAH hydrolase Homocysteine->L_Methionine Methionine synthase Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->THF

Caption: The Activated Methyl Cycle and Transsulfuration Pathway.

Regeneration of this compound

Homocysteine, a product of the activated methyl cycle, can be remethylated to regenerate this compound. This is a crucial step for maintaining the cellular pool of this essential amino acid. The primary enzyme responsible for this reaction is methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate.

Experimental Workflows for Studying this compound Pathways

The elucidation of this compound's complex metabolic roles has been made possible through a variety of sophisticated experimental techniques.

Workflow for Metabolic Pathway Elucidation

Metabolic_Pathway_Workflow Hypothesis Hypothesis Formulation Isotope_Labeling Isotopic Labeling (e.g., ¹³C, ¹⁵N, ³⁵S-Methionine) Hypothesis->Isotope_Labeling Cell_Culture Cell Culture or In Vivo Model Isotope_Labeling->Cell_Culture Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction Analytical_Platform Analytical Platform (LC-MS, GC-MS, NMR) Metabolite_Extraction->Analytical_Platform Data_Acquisition Data Acquisition Analytical_Platform->Data_Acquisition Data_Processing Data Processing and Metabolite Identification Data_Acquisition->Data_Processing Pathway_Analysis Metabolic Pathway Analysis Data_Processing->Pathway_Analysis Model_Refinement Model Refinement and Validation Pathway_Analysis->Model_Refinement Model_Refinement->Hypothesis

Caption: Experimental workflow for elucidating metabolic pathways.

Conclusion

From its serendipitous discovery in a protein hydrolysate to its central role in cellular metabolism and large-scale industrial production, the journey of this compound is a testament to the progress of biochemical and chemical sciences. A thorough understanding of its history, the intricate details of its biochemical pathways, and the experimental methodologies used to study it are indispensable for today's researchers, scientists, and drug development professionals. As we continue to unravel the complexities of cellular function and disease, the enduring significance of this compound in both fundamental research and therapeutic applications is certain to persist.

References

An In-depth Technical Guide on the Core Role of L-Methionine in Protein Synthesis and Translation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionine, an essential sulfur-containing amino acid, holds a central and multifaceted role in the intricate machinery of protein synthesis and translation. Its functions extend far beyond simply being a building block for polypeptide chains. This technical guide provides a comprehensive exploration of this compound's critical contributions, from its unique role in initiating translation to its profound influence on post-translational modifications through its metabolite, S-adenosylmethionine (SAM). We delve into the molecular mechanisms governing these processes, present quantitative data to contextualize their significance, and provide detailed experimental protocols for their investigation. Furthermore, this guide utilizes Graphviz diagrams to visually represent key signaling pathways and experimental workflows, offering a clear and structured understanding for researchers, scientists, and professionals in drug development.

The Pivotal Role of this compound in the Initiation of Protein Synthesis

Protein synthesis universally begins with the amino acid methionine.[1] The initiation of translation in eukaryotes is a tightly regulated process that hinges on the recognition of the start codon, most commonly AUG, on the messenger RNA (mRNA) transcript.[2][3][4]

1.1. The Initiator tRNA: Met-tRNAiMet

A specialized transfer RNA (tRNA), known as the initiator tRNA (tRNAiMet), is charged with methionine by methionyl-tRNA synthetase. This charged tRNA, Met-tRNAiMet, is distinct from the elongator tRNA (tRNAeMet) that incorporates methionine at internal AUG codons within the polypeptide chain.

1.2. Formation of the Ternary and 43S Preinitiation Complexes

The eukaryotic initiation factor 2 (eIF2), a heterotrimeric G-protein, binds to both GTP and Met-tRNAiMet to form a ternary complex (TC).[5] This TC is a crucial component for the initiation of translation.[5] The TC then associates with the 40S ribosomal subunit, along with other initiation factors such as eIF1, eIF1A, and eIF3, to form the 43S preinitiation complex (PIC).[5]

1.3. Start Codon Recognition and Ribosome Assembly

The 43S PIC scans the mRNA from the 5' cap until it recognizes the AUG start codon within a suitable Kozak consensus sequence.[5] Upon recognition, the GTP on eIF2 is hydrolyzed to GDP, leading to the release of eIF2-GDP and other initiation factors.[5][6] This event facilitates the joining of the 60S ribosomal subunit to form the functional 80S ribosome, poised to begin the elongation phase of protein synthesis.[5]

Diagram: Eukaryotic Translation Initiation Pathway

Translation_Initiation cluster_ternary_complex Ternary Complex Formation cluster_43S_PIC 43S Preinitiation Complex eIF2 eIF2 TC eIF2-GTP-Met-tRNAiMet (Ternary Complex) eIF2->TC GTP GTP GTP Met-tRNAi Met-tRNAiMet 43S_PIC 43S Preinitiation Complex (PIC) TC->43S_PIC Binds to 40S 40S 40S Ribosomal Subunit 40S->43S_PIC eIFs eIF1, eIF1A, eIF3 eIFs->43S_PIC mRNA_scan mRNA Scanning 43S_PIC->mRNA_scan mRNA Binding & Scanning AUG_recognition AUG Recognition mRNA_scan->AUG_recognition Start Codon Recognition (AUG) GTP_hydrolysis GTP Hydrolysis AUG_recognition->GTP_hydrolysis eIF5 (GAP) eIF2_release Release of eIFs GTP_hydrolysis->eIF2_release eIF2-GDP Release 80S_assembly 80S Ribosome Assembly eIF2_release->80S_assembly 60S Subunit Joining Elongation Elongation 80S_assembly->Elongation Proceeds to Elongation

Caption: The central role of the eIF2-GTP-Met-tRNAiMet ternary complex in eukaryotic translation initiation.

This compound as a Precursor to S-adenosylmethionine (SAM) and its Impact on Translation

Beyond its role in initiation, this compound is the precursor to S-adenosylmethionine (SAM), the universal methyl donor in the cell.[7][8][9][10][11] This conversion is catalyzed by the enzyme Methionine Adenosyltransferase (MAT).[12][13][14]

2.1. The Methionine Cycle and SAM Synthesis

The synthesis of SAM from this compound and ATP is a critical metabolic step. The reaction catalyzed by MAT involves the transfer of the adenosyl group from ATP to the sulfur atom of methionine.[7]

Table 1: Kinetic Parameters of Human Methionine Adenosyltransferase 2A (MAT2A)

Substrate/InhibitorKinetic ParameterValueReference
ATPKm50 ± 10 µM[8]
This compoundKmNot directly determined due to ordered mechanism[8]
ATPKd80 ± 30 µM[8]
L-cLeu (inhibitor)KiNot specified[8]
SAM (product)Inhibition PatternCompetitive with this compound[8]

Data summarized from in-depth kinetic studies of human MAT2A.[8]

2.2. SAM-dependent Post-Translational Modifications

SAM is the cofactor for methyltransferase enzymes that catalyze the methylation of various molecules, including proteins, DNA, and RNA.[7][10][15][16][[“]][18][19][20] Protein methylation is a crucial post-translational modification (PTM) that can alter a protein's function, stability, localization, and interactions.[15][20] Methylation primarily occurs on lysine and arginine residues.[15][20]

2.3. Regulation of Translation via the mTORC1 Pathway

The availability of this compound and SAM is sensed by the cell and influences the activity of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis.[21][22][23][24][25] When methionine levels are high, mTORC1 is activated, leading to the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis.[22] A protein called SAMTOR has been identified as a sensor for SAM levels upstream of mTORC1.[21][24][25]

Diagram: this compound and SAM in the Regulation of mTORC1 Signaling

mTORC1_Pathway This compound This compound MAT MAT2A This compound->MAT ATP ATP ATP->MAT SAM S-adenosylmethionine (SAM) MAT->SAM SAMTOR SAMTOR SAM->SAMTOR Binds mTORC1 mTORC1 SAMTOR->mTORC1 Inhibits Inhibition S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Relieves Inhibition

Caption: this compound-derived SAM activates the mTORC1 pathway to promote protein synthesis.

Experimental Methodologies

Investigating the multifaceted role of this compound in protein synthesis requires a combination of sophisticated experimental techniques.

3.1. Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful high-throughput sequencing technique that provides a snapshot of all the ribosomes actively translating in a cell at a specific moment.[26][27][28] It allows for the precise mapping of ribosome positions on mRNA, enabling the quantification of translation at the codon level.[26]

3.1.1. Detailed Experimental Protocol for Ribosome Profiling

  • Cell Lysis and Ribosome-mRNA Complex Stabilization:

    • Treat cultured cells with a translation inhibitor (e.g., cycloheximide at 100 µg/mL) to arrest ribosomes on the mRNA.[29]

    • Lyse the cells in a buffer containing the translation inhibitor and RNase inhibitors.[29]

  • Nuclease Digestion:

    • Treat the lysate with an RNase (e.g., RNase I) to digest the mRNA regions not protected by the ribosomes.[27][30] This will generate ribosome-protected fragments (RPFs) of approximately 28-30 nucleotides.[26][31]

  • Ribosome Isolation:

    • Isolate the 80S monosomes containing the RPFs using sucrose density gradient centrifugation or size-exclusion chromatography.[27][28][30]

  • RPF Extraction:

    • Extract the RPFs from the isolated ribosomes using phenol-chloroform extraction or other RNA purification methods.[27]

  • Library Preparation for Deep Sequencing:

    • Ligate adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to generate cDNA.

    • Amplify the cDNA library by PCR.

  • Deep Sequencing and Data Analysis:

    • Sequence the prepared library using a next-generation sequencing platform.

    • Align the sequencing reads to a reference genome or transcriptome to determine the ribosome occupancy on each mRNA.[32]

Diagram: Ribosome Profiling Experimental Workflow

RiboSeq_Workflow Cell_Culture Cell Culture Translation_Inhibition Translation Inhibition (e.g., Cycloheximide) Cell_Culture->Translation_Inhibition Cell_Lysis Cell Lysis Translation_Inhibition->Cell_Lysis Nuclease_Digestion RNase I Digestion Cell_Lysis->Nuclease_Digestion Ribosome_Isolation Sucrose Gradient Centrifugation Nuclease_Digestion->Ribosome_Isolation RPF_Extraction RPF Extraction Ribosome_Isolation->RPF_Extraction Library_Preparation Library Preparation (Ligation, RT-PCR) RPF_Extraction->Library_Preparation Sequencing Deep Sequencing Library_Preparation->Sequencing Data_Analysis Data Analysis (Alignment, Quantification) Sequencing->Data_Analysis

Caption: A streamlined workflow for performing a ribosome profiling (Ribo-Seq) experiment.

3.2. Metabolic Labeling with this compound Analogs

Metabolic labeling with non-canonical amino acids allows for the specific tracking and identification of newly synthesized proteins.[33] Analogs of this compound, such as azidohomoalanine (AHA) and homopropargylglycine (HPG), can be incorporated into proteins during translation.[33][34] These analogs contain bioorthogonal functional groups (an azide or an alkyne, respectively) that can be chemoselectively ligated to reporter molecules for visualization or enrichment.

3.2.1. Detailed Experimental Protocol for Metabolic Labeling with AHA

  • Cell Culture and Methionine Depletion:

    • Culture cells in complete medium.

    • To enhance analog incorporation, wash the cells with PBS and incubate in methionine-free medium for 30-60 minutes.[33]

  • Metabolic Labeling:

    • Replace the methionine-free medium with fresh methionine-free medium containing AHA at a final concentration of 25-50 µM.[33]

    • Incubate for the desired labeling period (e.g., 1-24 hours).

  • Cell Lysis and Protein Extraction:

    • Wash the cells with PBS and lyse them in a suitable lysis buffer.

    • Quantify the protein concentration of the lysate.

  • Click Chemistry Reaction:

    • To visualize the labeled proteins, perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding an alkyne-functionalized fluorophore, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).

    • To enrich the labeled proteins, use an alkyne-functionalized biotin tag followed by streptavidin-based affinity purification.

  • Analysis:

    • Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning, or by western blotting.

    • For proteomic analysis of enriched proteins, proceed with trypsin digestion and mass spectrometry.

3.3. Mass Spectrometry for the Analysis of Protein Methylation

Mass spectrometry (MS) is the primary technique for identifying and quantifying protein methylation.[15][16][18][19][20]

3.3.1. General Workflow for MS-based Methylation Analysis

  • Protein Extraction and Digestion: Extract proteins from the sample and digest them into peptides using an enzyme like trypsin.[20]

  • Enrichment of Methylated Peptides (Optional): For low-abundance modifications, enrich for methylated peptides using specific antibodies or other affinity-based methods.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.[16]

  • Data Analysis: Use specialized software to identify the methylated peptides and pinpoint the exact sites of methylation based on the fragmentation patterns.[20]

Conclusion and Future Directions

This compound's role in protein synthesis and translation is far more intricate than its simple classification as an essential amino acid would suggest. Its unique function in initiating translation, coupled with its central role in cellular methylation through SAM, places it at a critical nexus of cellular regulation. Understanding these dual roles is paramount for researchers in basic science and for professionals in drug development, as targeting pathways involving methionine metabolism and translation initiation holds significant therapeutic potential. Future research will likely focus on further elucidating the complex interplay between methionine availability, the mTORC1 pathway, and the epitranscriptomic landscape, as well as developing more sophisticated tools to study these processes with greater temporal and spatial resolution. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for these future endeavors.

References

L-Methionine Signaling Pathways: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core L-Methionine signaling pathways, offering insights into their molecular mechanisms, quantitative aspects, and the experimental methodologies used for their investigation. This document is intended to serve as a valuable resource for researchers actively involved in cellular metabolism, oncology, and drug discovery.

Core this compound Signaling Pathways

This compound, an essential amino acid, plays a central role in cellular metabolism, extending far beyond its function as a building block for protein synthesis.[1][2][3] It is a critical regulator of cell growth, proliferation, and epigenetic control through a network of interconnected signaling pathways.[1][2][3] Understanding these pathways is paramount for developing novel therapeutic strategies, particularly in the context of cancer, where tumor cells often exhibit a heightened dependence on methionine.[4][5][6]

The mTORC1 Signaling Pathway: A Central Hub for Nutrient Sensing

The mechanistic target of rapamycin complex 1 (mTORC1) is a master regulator of cell growth and metabolism, integrating signals from nutrients, growth factors, and cellular energy status.[7][8] this compound availability is a key upstream signal that modulates mTORC1 activity. This regulation is primarily mediated through the intracellular sensor for S-adenosylmethionine (SAM), a direct metabolite of this compound.[7][9]

Under conditions of methionine sufficiency, this compound is rapidly converted to SAM by methionine adenosyltransferase (MAT).[2] SAM then binds to its sensor, SAMTOR, a protein that, in the absence of SAM, interacts with and activates the GATOR1 complex.[7][9] GATOR1 is a GTPase-activating protein (GAP) for the RagA/B GTPases. The SAM-induced conformational change in SAMTOR leads to its dissociation from GATOR1, thereby inactivating GATOR1's GAP activity.[9][10] This allows RagA/B to remain in its GTP-bound, active state, which is essential for the recruitment of mTORC1 to the lysosomal surface, its site of activation.[7] Once at the lysosome, mTORC1 is activated by Rheb and subsequently phosphorylates its downstream targets, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[8]

Conversely, under methionine restriction, intracellular SAM levels decrease, allowing SAMTOR to bind and activate GATOR1.[7] This leads to the inactivation of RagA/B, preventing mTORC1 localization to the lysosome and subsequent activation, ultimately suppressing cell growth and proliferation.[7]

mTORC1_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome L-Methionine_ext This compound L-Methionine_int This compound L-Methionine_ext->L-Methionine_int Transport SAM S-Adenosylmethionine (SAM) L-Methionine_int->SAM ATP -> ADP+Pi SAMTOR SAMTOR SAM->SAMTOR Binds MAT MAT GATOR1 GATOR1 SAMTOR->GATOR1 Inhibits (in presence of SAM) Rag_GTPases Rag GTPases (RagA/B-RagC/D) GATOR1->Rag_GTPases Inactivates (GAP activity) mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome S6K1_4EBP1 S6K1 & 4E-BP1 (Inactive) mTORC1->S6K1_4EBP1 Phosphorylates mTORC1_active Active mTORC1 mTORC1->mTORC1_active Activated by p_S6K1_4EBP1 p-S6K1 & p-4E-BP1 (Active) Protein_Synthesis Protein Synthesis & Cell Growth p_S6K1_4EBP1->Protein_Synthesis Rheb Rheb

Diagram 1. The mTORC1 signaling pathway in response to this compound.
The SAM Cycle and Transsulfuration Pathway: Metabolic Fates of this compound

The metabolic fate of this compound is governed by two interconnected pathways: the SAM cycle (or methionine cycle) and the transsulfuration pathway.[1][2]

The SAM Cycle: This cycle is central to cellular methylation reactions. This compound is converted to SAM by MAT. SAM serves as the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine and adenosine by SAH hydrolase. Homocysteine can then be re-methylated to regenerate methionine, completing the cycle.

The Transsulfuration Pathway: This pathway provides a route for the synthesis of cysteine and its downstream products, such as glutathione (GSH), from homocysteine. Homocysteine is condensed with serine by cystathionine β-synthase (CBS) to form cystathionine. Cystathionine is then cleaved by cystathionine γ-lyase (CGL) to produce cysteine, α-ketobutyrate, and ammonia. Cysteine is a crucial precursor for the synthesis of the major intracellular antioxidant, glutathione.

The flux through these pathways is tightly regulated, with SAM acting as a key allosteric activator of CBS, thereby directing homocysteine towards the transsulfuration pathway when methionine levels are high.

SAM_Cycle_Transsulfuration L_Methionine This compound SAM S-Adenosylmethionine (SAM) L_Methionine->SAM ATP -> ADP+Pi SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Group Donor Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine Adenosine Homocysteine->L_Methionine THF -> 5-MTHF (SAM Cycle) Cystathionine Cystathionine Homocysteine->Cystathionine Serine (Transsulfuration) Cysteine Cysteine Cystathionine->Cysteine α-ketobutyrate + NH3 Glutathione Glutathione (GSH) Cysteine->Glutathione MAT MAT Methyltransferases Methyltransferases SAHH SAHH MS_BHMT MS/BHMT CBS CBS CGL CGL

Diagram 2. The SAM Cycle and Transsulfuration Pathway.
The GCN2 Signaling Pathway: Responding to Amino Acid Deprivation

The General Control Nonderepressible 2 (GCN2) kinase is a key sensor of amino acid availability and plays a crucial role in the cellular response to amino acid starvation, including methionine deprivation. Under conditions of amino acid scarcity, uncharged tRNAs accumulate and bind to the HisRS-like domain of GCN2, leading to its activation.

Activated GCN2 phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event has two major consequences:

  • Global Protein Synthesis Inhibition: Phosphorylated eIF2α inhibits the guanine nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis and conserving cellular resources.

  • Preferential Translation of ATF4: Paradoxically, phosphorylated eIF2α promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis, transport, and stress response, thereby helping the cell to adapt to nutrient deprivation.

The GCN2 pathway acts as a critical survival mechanism during periods of nutrient stress and is often dysregulated in cancer cells to support their survival in the nutrient-poor tumor microenvironment.

GCN2_Signaling Methionine_Deprivation Methionine Deprivation Uncharged_tRNA Uncharged tRNA-Met Methionine_Deprivation->Uncharged_tRNA GCN2_inactive GCN2 (Inactive) Uncharged_tRNA->GCN2_inactive Binds to GCN2_active GCN2 (Active) GCN2_inactive->GCN2_active Activates eIF2a eIF2α GCN2_active->eIF2a Phosphorylates p_eIF2a p-eIF2α (Ser51) Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation Inhibits ATF4_Translation ATF4 mRNA Translation p_eIF2a->ATF4_Translation Promotes ATF4_Protein ATF4 Protein ATF4_Translation->ATF4_Protein Stress_Response_Genes Stress Response Gene Expression ATF4_Protein->Stress_Response_Genes Upregulates

Diagram 3. The GCN2 signaling pathway in response to methionine deprivation.

Quantitative Data on this compound Signaling

A quantitative understanding of the components and their interactions within these pathways is crucial for accurate modeling and the development of targeted therapies. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities and Intracellular Concentrations

ParameterValueOrganism/Cell TypeReference
SAM Binding to SAMTOR (Kd) ~7 µMHuman (HEK293T cells)
10.70 ± 0.88 µMDrosophila melanogaster[5]
SAH Binding to SAMTOR (Kd) 8.70 ± 0.92 µMDrosophila melanogaster[5]
Plasma this compound (Baseline) 21.6 µMHuman (Cancer Patients)[4][9][10]
Plasma this compound (Post-Restriction) 9 µM (after 2 weeks)Human (Cancer Patients)[4][9][10]
18.8 µM (average during treatment)Human (Cancer Patients)
Plasma SAM (Healthy Adults) 120 ± 36 nMHuman[6]
Plasma SAH (Healthy Adults) 21.5 ± 6.5 nMHuman[6]
Hepatocyte Intracellular:Extracellular SAM Ratio 0.19 µM : 1 µMRat

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrate(s)KmkcatOrganismReference
MAT2A This compoundNot specifiedNot specifiedHuman[2]
ATPNot specifiedNot specifiedHuman[2]
Cystathionine β-synthase (CBS) L-Serine1.2 ± 0.2 mM1.3 ± 0.1 s⁻¹Human[4]
L-Homocysteine2.0 mM (Ki for substrate inhibition)-Yeast[5]
L-Cystathionine (reverse reaction)0.083 mM0.56 s⁻¹Yeast[5]
Cystathionine γ-lyase (CGL) L,L-cystathionine0.5 mM-Human[6]
L-homocysteine2.7 mM-Human[6]
Cystathionine γ-synthase O-phosphohomoserine2.5 mM33.6 units/mgArabidopsis thaliana[9]
Cysteine460 µM33.6 units/mgArabidopsis thaliana[9]

Experimental Protocols

This section provides detailed protocols for key experiments used to investigate this compound signaling pathways.

Western Blot Analysis of mTORC1 Signaling

This protocol details the detection of key phosphorylated proteins in the mTORC1 pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K1 (Thr389), anti-S6K1, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat cells as required.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer with inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet debris.

    • Determine protein concentration of the supernatant.

  • Sample Preparation and SDS-PAGE:

    • Mix protein lysates with Laemmli buffer and heat at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect protein bands using ECL reagent and an imaging system.

    • Quantify band intensities and normalize to a loading control.

LC-MS/MS Quantification of SAM and SAH

This protocol outlines the sensitive and specific quantification of intracellular SAM and SAH.

Materials:

  • Extraction solution (e.g., 0.4 M perchloric acid or acetone)

  • Internal standards (e.g., [²H₃]-SAM and [¹³C₅]-SAH)

  • LC-MS/MS system with a suitable column (e.g., Hypercarb or Sunfire C8)[6][7]

Procedure:

  • Sample Preparation (Cultured Cells):

    • Harvest and wash cells.

    • Resuspend the cell pellet in extraction solution containing internal standards.

    • Lyse cells by vortexing and incubate on ice.

    • Centrifuge to pellet debris and transfer the supernatant for analysis.

  • Sample Preparation (Plasma/Serum):

    • Spike plasma/serum with internal standard solution.

    • Precipitate proteins with ice-cold acetone.

    • Centrifuge and transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate SAM and SAH using an appropriate chromatographic method.[6]

    • Detect and quantify SAM, SAH, and their internal standards using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Construct a calibration curve using known concentrations of SAM and SAH.[7]

    • Calculate the concentration of SAM and SAH in the samples based on the peak area ratios relative to the internal standards and the calibration curve.

Cell Proliferation Assay under Methionine Restriction

This protocol describes a method to assess the effect of methionine restriction on cell proliferation.

Materials:

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • 96-well plates

  • Cell counting kit (e.g., CCK-8 or MTT) or an automated cell imager

Procedure:

  • Cell Seeding:

    • Seed cells at a desired density (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to attach overnight.[1]

  • Methionine Restriction:

    • Replace the medium with either complete medium or methionine-free medium.

  • Proliferation Assessment:

    • At various time points (e.g., 24, 48, 72 hours), assess cell proliferation using a chosen method.

      • MTT Assay: Add MTT reagent, incubate, solubilize formazan crystals with DMSO, and measure absorbance.[1]

      • Automated Imaging: Stain cells with a nuclear stain (e.g., Hoechst) and count the number of cells using an automated imager.

  • Data Analysis:

    • Compare the proliferation rates of cells in methionine-free medium to those in complete medium.

Chromatin Immunoprecipitation (ChIP) for Histone Methylation

This protocol details the procedure for analyzing histone modifications, such as H3K4me3, at specific genomic loci.

Materials:

  • Formaldehyde

  • Glycine

  • Cell lysis and nuclear lysis buffers

  • Sonicator or micrococcal nuclease (MNase)

  • ChIP-grade antibodies (e.g., anti-H3K4me3, IgG control)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents or library preparation kit for sequencing

Procedure:

  • Cross-linking and Chromatin Preparation:

    • Cross-link proteins to DNA by adding formaldehyde to the cell culture medium.

    • Quench the reaction with glycine.

    • Lyse cells and isolate nuclei.

    • Fragment chromatin to a size range of 200-700 bp by sonication or MNase digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with specific antibodies (or IgG control) overnight at 4°C.

    • Capture the antibody-chromatin complexes with protein A/G beads.

    • Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by heating at 65°C.

  • DNA Purification and Analysis:

    • Treat with RNase A and Proteinase K.

    • Purify the DNA.

    • Analyze the enrichment of specific DNA sequences by qPCR or prepare a library for ChIP-sequencing.

This guide provides a foundational understanding of this compound signaling pathways. For further in-depth information, researchers are encouraged to consult the cited literature.

References

An In-depth Technical Guide to the Biochemical Properties and Structure of L-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Methionine (Met or M) is a proteinogenic, essential amino acid in humans, distinguished by its sulfur-containing, nonpolar side chain.[1][2] First isolated in 1921 by John Howard Mueller, it is encoded by the single codon AUG, which also serves as the initiation codon for protein synthesis.[1] Beyond its fundamental role as a building block for proteins, this compound is a central node in cellular metabolism. It serves as the precursor for the universal methyl donor S-adenosylmethionine (SAM), which is critical for the methylation of DNA, RNA, proteins, and lipids.[3][4][5] Furthermore, its metabolism is intricately linked to the synthesis of other sulfur-containing compounds like cysteine, glutathione, and taurine through the transsulfuration pathway.[6][7][8] This guide provides a detailed examination of the structure, biochemical properties, metabolic pathways, and analytical methodologies pertaining to this compound.

Structure and Stereochemistry

This compound is an α-amino acid with the chemical formula C₅H₁₁NO₂S.[1] Its structure consists of a central α-carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a γ-methylthioethyl side chain (-CH₂-CH₂-S-CH₃). As a chiral molecule, it exists in two stereoisomeric forms, L- and D-methionine. The L-enantiomer is the form that is incorporated into proteins in living organisms.[9] In aqueous solution, this compound exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻).[1][10]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its biological function and for the development of analytical techniques. Key quantitative data are summarized in the table below.

PropertyValueReferences
Formula C₅H₁₁NO₂S[1]
Molar Mass 149.21 g·mol⁻¹[1]
Appearance White crystalline powder or colorless crystals[1][11]
Melting Point 281-284 °C (decomposes)[1][11][12]
Density 1.340 g/cm³[1]
pKa (carboxyl) 2.13 - 2.28[1][11][12][13]
pKa (amino) 9.21[1][12][13]
Water Solubility 56.6 g/L (at 25 °C)[12]
Optical Rotation [α]20/D +23.7° (c=5% in 5 M HCl)[9]
LogP -1.87[12]

Biochemical Roles and Metabolic Pathways

This compound metabolism is comprised of several interconnected pathways that are fundamental to cellular homeostasis, epigenetic regulation, and antioxidant defense. The central molecule in these pathways is S-adenosylmethionine (SAM), synthesized from methionine and ATP.[5][7]

The Methionine Cycle

The Methionine Cycle describes the regeneration of methionine from its metabolic product, homocysteine. This cycle is the primary route for the production of SAM, the universal methyl donor for over 40 metabolic reactions, including the methylation of DNA, RNA, proteins, and lipids.[3][14] After SAM donates its methyl group, it is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[6] Methionine is subsequently regenerated from homocysteine in a reaction catalyzed by methionine synthase, which requires vitamin B12 as a cofactor and uses 5-methyltetrahydrofolate as the methyl donor, thus linking methionine metabolism to the folate cycle.[6][15]

Methionine_Cycle The Methionine Cycle cluster_methylation Met This compound SAM S-Adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase (MAT) SAH S-Adenosylhomocysteine (SAH) Methylated_Products Methylated Products SAM->Methylated_Products Methyltransferases (MTs) SAM_point SAM->SAM_point Hcy Homocysteine SAH->Hcy SAH Hydrolase (SAHH) Adenosine_node Adenosine SAH->Adenosine_node Hcy->Met Methionine Synthase (MS, Vitamin B12) Methyl_Acceptors Methyl Acceptors (DNA, RNA, proteins) Methyl_Acceptors->Methylated_Products Methyl_Acceptors->Methylated_Products SAH_point Methylated_Products->SAH_point Folate_Cycle Folate Cycle (5-Methyl-THF) Folate_Cycle->Hcy ATP_node ATP ATP_node->Met SAM_point->Methyl_Acceptors SAH_point->SAH

Diagram of the core Methionine Cycle.
The Transsulfuration Pathway

When methionine or SAM levels are high, or when cysteine is required, homocysteine is diverted from the methionine cycle into the transsulfuration pathway.[6][7] This pathway irreversibly converts homocysteine to cysteine. The first and rate-limiting step, catalyzed by cystathionine-β-synthase (CBS), combines homocysteine and serine to form cystathionine.[1][7] Subsequently, cystathionine-γ-lyase (CGL) cleaves cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia.[1] Cysteine is a precursor for the synthesis of proteins, the major intracellular antioxidant glutathione (GSH), and taurine.[7][8] This pathway is a critical link between sulfur-containing amino acid metabolism and cellular redox homeostasis.[16][17]

Transsulfuration_Pathway The Transsulfuration Pathway Hcy Homocysteine Cystathionine Cystathionine Hcy->Cystathionine Cystathionine β-Synthase (CBS) (Vitamin B6) Serine Serine Serine->Cystathionine Cysteine L-Cysteine Cystathionine->Cysteine Cystathionine γ-Lyase (CGL) (Vitamin B6) AKB α-Ketobutyrate Cystathionine->AKB GSH Glutathione (GSH) Proteins, Taurine Cysteine->GSH

Conversion of Homocysteine to Cysteine.
Polyamine Biosynthesis (Methionine Salvage Pathway)

SAM is also a key substrate for the synthesis of polyamines, such as spermidine and spermine, which are essential for cell growth and proliferation.[3] In this pathway, SAM is first decarboxylated by SAM decarboxylase (AdoMetDC) to form decarboxylated SAM (dcSAM). The aminopropyl group from dcSAM is then transferred to putrescine to form spermidine, and subsequently to spermidine to form spermine.[3][7] The byproduct of this reaction, 5'-methylthioadenosine (MTA), is recycled back to methionine in the methionine salvage pathway, ensuring the conservation of the sulfur atom.[7]

Polyamine_Biosynthesis Polyamine Biosynthesis Pathway cluster_spermidine cluster_spermine SAM S-Adenosylmethionine (SAM) dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM SAM Decarboxylase (AdoMetDC) Spermidine Spermidine dcSAM->Spermidine Spermidine Synthase MTA 5'-Methylthioadenosine (MTA) dcSAM->MTA Putrescine Putrescine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine Spermine Synthase Met This compound MTA->Met Methionine Salvage Pathway dcSAM_clone->Spermine

Role of SAM in Polyamine Synthesis.

Experimental Protocols and Structural Analysis

The analysis and structural elucidation of this compound employ a range of standard biochemical techniques.

X-Ray Crystallography

X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic structure of a molecule in its crystalline form.[18]

  • General Protocol:

    • Crystallization: High-purity this compound is dissolved in a suitable solvent (e.g., aqueous solution) and allowed to crystallize through slow evaporation or other methods to obtain single crystals of sufficient size and quality (typically >0.1 mm).[10][18]

    • Data Collection: A single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections.[18] The angles and intensities of these diffracted beams are meticulously recorded by a detector as the crystal is rotated.[18]

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. Computational methods are then used to solve the phase problem and generate an initial electron density map.[18] This map is used to build an atomic model of this compound, which is then refined against the experimental data to yield the final, high-resolution structure, including bond lengths, angles, and conformational details.[10][18] Studies have elucidated the structure of this compound in various salt forms and complexes.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the structure of this compound in solution by probing the chemical environment of its hydrogen atoms.

  • General Protocol:

    • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to avoid signals from the solvent's protons.

    • Data Acquisition: The sample is placed in a strong, uniform magnetic field within an NMR spectrometer. A radiofrequency pulse is applied, and the resulting signals (free induction decay) from the excited nuclei are recorded.

    • Spectral Analysis: The data is Fourier-transformed to produce the NMR spectrum. The spectrum of this compound shows characteristic peaks corresponding to the protons of the methyl group (-S-CH₃), the two methylene groups (-CH₂-), and the α-proton (-CH).[19][20] The chemical shift, integration, and splitting pattern of each peak provide detailed information about the molecular structure and conformation in solution.[21]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the precise mass-to-charge ratio (m/z) of this compound and its fragments, confirming its molecular weight and elemental composition.

  • General Protocol:

    • Ionization: The this compound sample is introduced into the mass spectrometer and ionized. Common techniques include Electron Ionization (EI) or softer methods like Chemical Ionization (CI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[22][23][24]

    • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., time-of-flight or quadrupole), which separates them based on their m/z ratio.

    • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For this compound (MW 149.21), a prominent peak is often observed at m/z 150, corresponding to the protonated molecule [M+H]⁺.[22] Analysis of fragmentation patterns provides further structural information.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used, sensitive, and specific method for the separation and quantification of this compound in complex biological samples like plasma.[25][26]

  • Detailed Protocol (Based on Plasma Analysis): [25][26][27]

    • Sample Preparation: Plasma samples are deproteinized, typically by adding a precipitating agent like sulfosalicylic acid, followed by centrifugation to remove the protein pellet.

    • Derivatization: As amino acids often lack a strong chromophore, a pre-column derivatization step is performed to enhance detection. A common reagent is o-phthalaldehyde (OPA), which reacts with the primary amine of this compound in the presence of a thiol to form a highly fluorescent derivative.[25][26][27]

    • Chromatographic Separation:

      • Column: A reversed-phase C18 column (e.g., Supelcosil LC-18-DB, 5 µm particle size, 25 cm x 4.6 mm) is used for separation.[25][26]

      • Mobile Phase: A gradient elution is typically employed. For example, a two-solvent system can be used:

        • Solvent A: A buffer solution like 0.1 M sodium acetate (pH 7.0) mixed with tetrahydrofuran and methanol.[25][26]

        • Solvent B: Methanol.[26]

      • Flow Rate: A typical flow rate is 1.0 mL/min.[27]

    • Detection: The derivatized this compound is detected using a fluorescence detector, which offers high sensitivity and specificity.[25][26] For OPA derivatives, excitation and emission wavelengths are set accordingly. Alternatively, UV detection can be used.[27]

    • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of this compound standards.[26][27] This method can achieve a limit of detection as low as 0.5 µmol/L.[25][26]

HPLC_Workflow HPLC Quantification Workflow for this compound Sample 1. Plasma Sample Collection Deproteinize 2. Deproteinization (e.g., with Acid) Sample->Deproteinize Derivatize 3. Pre-Column Derivatization (e.g., with OPA) Deproteinize->Derivatize Inject 4. HPLC Injection Derivatize->Inject Separate 5. Chromatographic Separation (Reversed-Phase C18 Column) Inject->Separate Detect 6. Fluorescence or UV Detection Separate->Detect Quantify 7. Data Analysis & Quantification Detect->Quantify

Workflow for this compound analysis by HPLC.

Conclusion

This compound is far more than a simple constituent of proteins. Its central position in the methionine cycle, the transsulfuration pathway, and polyamine synthesis underscores its critical importance in fundamental cellular processes, including epigenetic regulation, redox balance, and cell growth. A thorough understanding of its structure, physicochemical characteristics, and complex metabolic network, facilitated by robust analytical techniques, is essential for researchers in biochemistry, medicine, and drug development. The methodologies and pathways detailed in this guide provide a comprehensive foundation for professionals investigating the multifaceted roles of this compound in health and disease.

References

Physiological effects of L-Methionine supplementation in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physiological Effects of L-Methionine Supplementation

Introduction

This compound (Met) is an essential, sulfur-containing amino acid that serves as a fundamental building block for protein synthesis.[1][2] Beyond its structural role, this compound is a critical component of cellular metabolism, acting as a precursor to a host of vital molecules, including the universal methyl donor S-adenosylmethionine (SAM), the antioxidant glutathione (GSH), and polyamines.[3][4][5] Its metabolism is intricately linked to several key cellular processes, such as epigenetic regulation, redox homeostasis, and the control of cell growth and proliferation.[4] Consequently, the modulation of this compound availability through dietary supplementation or restriction has profound physiological effects, making it a subject of intense research in fields ranging from metabolic diseases and aging to cancer therapy.[4][6]

This technical guide provides a detailed overview of the core metabolic and signaling pathways influenced by this compound, supported by quantitative data from key research studies, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms.

Core Metabolic Pathways

This compound sits at the crossroads of two major metabolic pathways: the Methionine Cycle (a part of one-carbon metabolism) and the Transsulfuration Pathway. These pathways are tightly regulated to maintain cellular homeostasis.

One-Carbon Metabolism and the Methionine Cycle

The Methionine Cycle is central to the generation of S-adenosylmethionine (SAM), the primary methyl group donor for the methylation of DNA, RNA, histones, and other proteins.[4][7] In this cycle, methionine is converted to SAM by methionine adenosyltransferase (MAT).[7] After donating its methyl group in transmethylation reactions, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine (Hcy).[7] Homocysteine can then be remethylated back to methionine to complete the cycle.[7] This pathway is crucial for epigenetic regulation and the synthesis of numerous essential molecules.[4]

Transsulfuration Pathway and Glutathione Synthesis

When methionine is in sufficient supply, homocysteine can be directed into the transsulfuration pathway.[8] This pathway irreversibly converts homocysteine to cysteine in a two-step process catalyzed by the enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).[8] Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[9][10] Through this pathway, this compound supplementation directly supports the cellular antioxidant defense system by bolstering GSH production, which is essential for scavenging reactive oxygen species (ROS) and maintaining redox balance.[3][11][12]

cluster_0 Methionine Cycle cluster_1 Transsulfuration Pathway Met This compound SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Hcy Homocysteine (Hcy) SAH->Hcy SAHH Hcy->Met MS Cystathionine Cystathionine Hcy->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CSE GSH Glutathione (GSH) Cysteine->GSH GCL, GS FolateCycle Folate Cycle (THF -> 5-MTHF) FolateCycle->Hcy 5-MTHF cluster_0 Extracellular Sensing cluster_1 Intracellular Sensing Met_extra Extracellular This compound T1R1_T1R3 T1R1/T1R3 Receptor Met_extra->T1R1_T1R3 PLC PLCβ T1R1_T1R3->PLC activates Ca2 ↑ Intracellular Ca2+ PLC->Ca2 ERK ERK1/2 Ca2->ERK mTORC1 mTORC1 ERK->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 P FourEBP1 4E-BP1 mTORC1->FourEBP1 P Met_intra Intracellular This compound SAM SAM Met_intra->SAM SAMTOR SAMTOR SAM->SAMTOR binds GATOR1 GATOR1 SAMTOR->GATOR1 dissociates from GATOR1->mTORC1 inhibits ProteinSynth Protein Synthesis & Cell Growth S6K1->ProteinSynth FourEBP1->ProteinSynth relieves inhibition Start Culture MCF-10A Cells Starve Starve in Met-free medium Start->Starve Treat Treat with This compound (0.6 mM) Starve->Treat Control Group Inhibit Pre-treat with PI3K inhibitor Starve->Inhibit Lyse Lyse cells & Extract protein Treat->Lyse Inhibit->Treat Inhibitor Group WB Western Blot for PI3K, mTOR, p-mTOR Lyse->WB End Quantify Protein Expression WB->End

References

The Multifaceted Biological Activities of L-Methionine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Methionine, an essential sulfur-containing amino acid, is a critical building block for proteins and a central hub in cellular metabolism. Its derivatives, both naturally occurring and synthetic, exhibit a wide spectrum of biological activities, making them a focal point in therapeutic research. This technical guide provides an in-depth exploration of the core biological activities of key this compound derivatives, focusing on their mechanisms of action, supported by quantitative data and detailed experimental methodologies.

S-Adenosyl-L-Methionine (SAMe): The Universal Methyl Donor and Metabolic Regulator

S-Adenosyl-L-methionine (SAMe or AdoMet) is a pivotal molecule synthesized from this compound and ATP by the enzyme methionine adenosyltransferase (MAT).[1][2][3] It is the primary methyl group donor in a vast number of biological reactions, influencing epigenetics, protein function, and neurotransmitter synthesis.[1][3] Beyond methylation, SAMe is a key player in the transsulfuration and polyamine synthesis pathways.[2][3]

Anticancer Activity

The role of SAMe in cancer is complex and context-dependent. In normal cells, it is crucial for maintaining cellular health, while in cancer cells, its metabolism is often dysregulated.[4]

Mechanism of Action:

  • Epigenetic Regulation: SAMe is the substrate for DNA methyltransferases (DNMTs), which are responsible for DNA methylation.[1][4] In some cancers, aberrant hypomethylation of oncogenes contributes to their overexpression.[1][4] Exogenous SAMe can help restore normal methylation patterns, leading to the silencing of oncogenes like c-myc and H-ras.[4][5]

  • Induction of Apoptosis: SAMe has been shown to be pro-apoptotic in liver cancer cells, in contrast to its anti-apoptotic role in normal hepatocytes.[2] This selective effect is partly mediated by the induction of the pro-apoptotic protein Bcl-xS.[2]

  • Inhibition of Cell Growth: SAMe can inhibit the mitogenic effects of growth factors such as hepatocyte growth factor (HGF).[2] In colorectal cancer cells, SAMe has been shown to inhibit proliferation.[4]

Quantitative Data on SAMe's Anticancer Effects:

DerivativeCancer Cell LineEffectConcentration/DosageCitation
SAMeProstate Cancer (PC-3)Reversion of uPA and MMP-2 promoter hypomethylationNot specified[5]
SAMeBreast Cancer (MCF-7/DOX)Reversion of MDR1, GSTπ, MGMT, and uPA gene hypomethylationNot specified---
SAMeGastric & Colorectal CancerReversion of c-myc and H-ras hypomethylationNot specified[4]
SAMeLiver Cancer (HepG2)Induction of apoptosisNot specified[2]
Experimental Protocol: DNA Methylation Analysis using Bisulfite Sequencing

This protocol outlines the key steps to assess changes in DNA methylation in cancer cells treated with SAMe.

1. Cell Culture and SAMe Treatment:

  • Culture cancer cells (e.g., HepG2) in appropriate media.
  • Treat cells with varying concentrations of SAMe (e.g., 0.1, 0.5, 1 mM) for a specified duration (e.g., 48-72 hours). Include an untreated control.

2. Genomic DNA Extraction:

  • Harvest cells and extract genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's instructions.
  • Quantify DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

3. Bisulfite Conversion:

  • Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit). This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

4. PCR Amplification of Target Genes:

  • Design primers specific to the promoter regions of target genes (e.g., c-myc, p16) that are specific for bisulfite-converted DNA.
  • Perform PCR to amplify the target regions.

5. Sequencing and Data Analysis:

  • Sequence the PCR products using Sanger or next-generation sequencing.
  • Align the sequences to a reference sequence and quantify the percentage of methylation at each CpG site. An increase in cytosines that were not converted to thymine (after PCR) indicates methylation.

Signaling Pathway: SAMe's Role in Liver Cell Proliferation and Apoptosis

SAMe_Signaling cluster_Normal Normal Hepatocyte cluster_Cancer Liver Cancer Cell SAMe_N SAMe HGF_N HGF AMPK_N AMPK HuR_N HuR (nuclear) Apoptosis_N Apoptosis SAMe_C SAMe BclxS_C Bcl-xS Apoptosis_C Apoptosis

Caption: Differential effects of SAMe on apoptosis in normal versus cancerous hepatocytes.

Methionine Sulfoximine (MSO): A Potent Enzyme Inhibitor

Methionine sulfoximine (MSO) is a synthetic derivative of methionine that acts as a potent and irreversible inhibitor of glutamine synthetase.[6][7] This enzyme plays a crucial role in nitrogen metabolism and the synthesis of the neurotransmitter glutamate.[7]

Neuroprotective and Neurotoxic Effects

MSO's effects on the nervous system are complex, exhibiting both neuroprotective and neurotoxic properties depending on the context.

Mechanism of Action:

  • Inhibition of Glutamine Synthetase: MSO is phosphorylated by glutamine synthetase, forming a stable transition-state analog that irreversibly binds to the enzyme's active site.[6] This inhibition blocks the conversion of glutamate to glutamine.[7]

  • Neuroprotection: In conditions of excitotoxicity, where excessive glutamate leads to neuronal death, MSO can be neuroprotective by reducing the overall pool of glutamate available for release.[6][7] This has shown potential benefits in animal models of stroke and amyotrophic lateral sclerosis (ALS).[7]

  • Neurotoxicity (Convulsant Effects): At higher doses, MSO can induce seizures.[6][8] This is thought to be linked to the disruption of normal glutamate-glutamine cycling in the brain. Only the this compound-S-sulfoximine isomer exhibits both glutamine synthetase inhibition and convulsant activity.[8] Interestingly, MSO's convulsant effects can be countered by methionine, suggesting an additional metabolic target beyond glutamine synthetase.[7]

Quantitative Data on MSO's Effects:

DerivativeModel/SystemEffectConcentration/DosageCitation
MSORat Cortical SlicesEvoked sustained depolarizationNot specified[9]
MSORat Cortical SlicesIncreased LDH release (cell death)Not specified[9]
MSOKlebsiella aerogenes (gltD mutant)Growth inhibition1 mM[10]
MSOSOD1 G93A ALS mouse modelExtended lifespan by 6-8%Not specified[7]
Experimental Protocol: Glutamine Synthetase Inhibition Assay

This protocol describes a method to measure the inhibitory effect of MSO on glutamine synthetase activity.

1. Enzyme Preparation:

  • Homogenize brain tissue (e.g., from rats) in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
  • Centrifuge the homogenate to obtain a cytosolic fraction containing glutamine synthetase.
  • Determine the protein concentration of the cytosolic fraction using a Bradford or BCA assay.

2. Assay Reaction:

  • Prepare a reaction mixture containing buffer, ATP, glutamate, and hydroxylamine.
  • Pre-incubate the enzyme preparation with various concentrations of MSO (e.g., 1 µM to 1 mM) for a defined period (e.g., 30 minutes) to allow for irreversible inhibition. Include a control with no MSO.
  • Initiate the reaction by adding the enzyme-inhibitor mixture to the reaction cocktail.
  • Incubate at 37°C for a specific time (e.g., 15-30 minutes). The enzyme catalyzes the formation of γ-glutamylhydroxamate.

3. Detection and Quantification:

  • Stop the reaction by adding an acidic ferric chloride solution.
  • The ferric chloride reacts with γ-glutamylhydroxamate to form a colored complex.
  • Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
  • Calculate the percentage of inhibition for each MSO concentration and determine the IC50 value.

Workflow Diagram: MSO's Mechanism of Action

MSO_Mechanism cluster_Workflow MSO Experimental Workflow cluster_Mechanism Molecular Mechanism of Inhibition start Start: Prepare Brain Homogenate incubation Pre-incubate with MSO reaction Add Substrates (Glutamate, ATP, Hydroxylamine) detection Stop reaction & Add Ferric Chloride measurement Measure Absorbance at 540 nm analysis Calculate IC50 MSO Methionine Sulfoximine (MSO) GS Glutamine Synthetase (GS) MSO_P MSO-Phosphate Inactivated_GS Irreversibly Inhibited GS

Caption: Workflow for assessing MSO's inhibitory activity and its molecular mechanism.

Other Notable this compound Derivatives

Ethionine

Ethionine is an antimetabolite of methionine where the methyl group is replaced by an ethyl group. It is known to be a hepatic carcinogen and can disrupt normal metabolic processes by interfering with protein synthesis.[11] In vitro studies using rat hepatocytes have shown that high concentrations of ethionine (10-30 mM) can lead to ATP and glutathione (GSH) depletion, as well as inhibition of protein synthesis.[12]

Seleno-L-Methionine

This derivative incorporates selenium in place of sulfur. Seleno-L-methionine is noted for its antioxidant properties. The lower pKa of the selenol group compared to the thiol group makes it a more potent nucleophile at physiological pH, enhancing its reactivity with oxidants.[13] This property is being explored for its potential neuroprotective effects against oxidative stress-induced neurotoxicity.[13]

Synthetic Conjugates

Researchers are actively synthesizing novel this compound derivatives to enhance the therapeutic potential of existing drugs. For example, an this compound-conjugated mitoxantrone derivative (WRC-213) has been developed, which displays anticancer activity against prostate cancer with potentially reduced cardiotoxicity.[14]

Conclusion

This compound derivatives represent a diverse and promising class of bioactive molecules. From the central metabolic roles of SAMe to the potent enzyme inhibition by MSO and the antioxidant capabilities of seleno-methionine, these compounds offer a wealth of opportunities for therapeutic intervention. The detailed understanding of their mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for advancing their development from the laboratory to clinical applications. The continued exploration of novel synthetic derivatives holds the promise of creating next-generation therapeutics with enhanced efficacy and safety profiles.

References

A Deep Dive into L-Methionine and D-Methionine in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine, an essential sulfur-containing amino acid, is a critical component in numerous physiological processes, including protein synthesis, methylation reactions, and antioxidant defense. It exists as two stereoisomers, L-Methionine and D-Methionine. While this compound is the biologically active form directly utilized by organisms, the D-isomer can be converted to its L-counterpart through specific enzymatic pathways. This technical guide provides a comprehensive comparison of L- and D-Methionine in biological systems, detailing their absorption, metabolic fates, and functional roles. It includes a compilation of quantitative data, detailed experimental protocols for their study, and visual representations of key pathways to facilitate a deeper understanding for researchers and professionals in drug development and life sciences.

Introduction

This compound is a proteinogenic amino acid, meaning it is directly incorporated into proteins during translation.[1] Beyond this fundamental role, it serves as the precursor to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and other metabolites.[1][2] D-Methionine, a stereoisomer of this compound, is not directly usable in protein synthesis but can be a source of this compound in many species through a process of enzymatic conversion.[3][4] Understanding the nuances of their metabolism and bioavailability is crucial for applications in nutrition, pharmacology, and clinical research.

Comparative Absorption and Bioavailability

The intestinal absorption of methionine isomers occurs through both active transport and diffusion. This compound is generally absorbed more efficiently than D-Methionine.[5] Studies using Caco-2 cell monolayers, a model for the human intestinal epithelium, have shown that both isomers are transported via concentration-dependent mechanisms, with this compound exhibiting a higher maximal transport rate (Jmax).[6]

Table 1: Comparative Bioavailability of D-Methionine relative to this compound

Animal ModelResponse CriteriaRelative Bioavailability of D-Methionine (%)Reference
Nursery PigsUrinary Nitrogen Output87.6[7]
Nursery PigsNitrogen Retention89.6[7]
Weanling PigsNitrogen Retention101 (95% CI: 57%–146%)[8]

Metabolic Pathways

The metabolic pathways of L- and D-Methionine diverge significantly upon entering the body.

This compound Metabolism

This compound is directly integrated into several key metabolic pathways:

  • Protein Synthesis: Incorporated into polypeptide chains during translation.[3]

  • Methionine Cycle: Converted to SAM, which then donates a methyl group to become S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine, which can be remethylated back to methionine.[2]

  • Transsulfuration Pathway: Homocysteine can be irreversibly converted to cysteine, a precursor for the major intracellular antioxidant, glutathione.[2]

L_Methionine_Metabolism L_Met This compound Protein Protein Synthesis L_Met->Protein SAM S-Adenosylmethionine (SAM) L_Met->SAM MAT Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation SAH S-Adenosylhomocysteine (SAH) Methylation->SAH Hcy Homocysteine SAH->Hcy SAHH Cys Cysteine Hcy->Cys CBS Remethylation Remethylation Hcy->Remethylation MS GSH Glutathione Cys->GSH Remethylation->L_Met

Caption: Metabolic fate of this compound.

D-Methionine Metabolism: The Conversion Pathway

D-Methionine must be converted to this compound to be biologically active. This conversion is a two-step process primarily occurring in the liver and kidneys.[5]

  • Oxidative Deamination: D-Methionine is first converted to its α-keto acid, 2-keto-4-(methylthio)butyric acid (KMB), by the enzyme D-amino acid oxidase (DAAO).[9][10]

  • Transamination: KMB is then transaminated to this compound by various aminotransferases, utilizing other amino acids as amine group donors.[4]

D_Methionine_Conversion D_Met D-Methionine KMB 2-keto-4-(methylthio)butyric acid (KMB) D_Met->KMB D-Amino Acid Oxidase (DAAO) L_Met This compound KMB->L_Met Transaminases Metabolic_Pathways This compound Metabolic Pathways L_Met->Metabolic_Pathways

Caption: Conversion of D-Methionine to this compound.

Quantitative Data

Table 2: Kinetic Parameters for L- and D-Methionine Transport in Caco-2 Cells and Perfused Rat Intestine

ModelIsomerKm (mM)Jmax (nmol/mg protein/min)Reference
Caco-2 CellsThis compound1.34-[6]
Caco-2 CellsD-Methionine1.79-[6]
Perfused Rat IntestineThis compound3.6-[6]
Perfused Rat IntestineD-Methionine2.87-[6]
Note: Jmax values were not directly comparable between the two models due to methodological differences.

Experimental Protocols

Protocol for Nitrogen Balance Study in Pigs to Determine Methionine Bioavailability

This protocol is adapted from studies assessing the relative bioavailability of methionine isomers in pigs.[8][11]

Objective: To determine the bioavailability of D-Methionine relative to this compound by measuring nitrogen retention in pigs.

Materials:

  • Metabolism crates for individual housing and separate collection of urine and feces.

  • Methionine-deficient basal diet.

  • This compound and D-Methionine supplements.

  • Acid solution (e.g., 10% HCl) for urine preservation.

  • Equipment for nitrogen analysis (e.g., Kjeldahl method).

Procedure:

  • Animal Adaptation: House pigs individually in metabolism crates for a 7-13 day adaptation period to the housing and the basal diet.[8][11]

  • Diet Formulation: Formulate a methionine-deficient basal diet. Create experimental diets by supplementing the basal diet with graded levels of this compound (reference) and D-Methionine (test).

  • Experimental Period: The experimental period typically lasts for 5 days.[8][11]

  • Sample Collection:

    • Feces: Collect total feces for each pig daily. Store frozen at -20°C. At the end of the collection period, pool the feces for each pig, homogenize, and take a subsample for drying and analysis.

    • Urine: Collect total urine daily into a container with a known volume of acid to prevent nitrogen loss. Record the total volume and take a representative subsample for storage at -20°C.

  • Nitrogen Analysis: Analyze the nitrogen content in feed, feces, and urine samples.

  • Calculation of Nitrogen Retention:

    • Nitrogen Intake (NI) = Feed Intake (g) × Nitrogen content of feed (%)

    • Fecal Nitrogen (FN) = Fecal Output (g) × Nitrogen content of feces (%)

    • Urinary Nitrogen (UN) = Urine Volume (L) × Nitrogen content of urine (g/L)

    • Nitrogen Retention (NR) = NI - FN - UN

  • Data Analysis (Slope-Ratio Assay):

    • Plot nitrogen retention against the intake of supplemental this compound and D-Methionine.

    • Perform linear regression for both sets of data.

    • The relative bioavailability of D-Methionine is calculated as the ratio of the slope of the regression line for D-Methionine to the slope of the regression line for this compound, multiplied by 100.[7]

Nitrogen_Balance_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Adaptation Animal Adaptation (7-13 days) Diet Diet Formulation (Basal & Supplemented) Adaptation->Diet Collection Sample Collection (5 days) Diet->Collection Feces Feces Collection->Feces Urine Urine Collection->Urine N_Analysis Nitrogen Analysis Feces->N_Analysis Urine->N_Analysis Calculation Calculate N Retention N_Analysis->Calculation Slope_Ratio Slope-Ratio Analysis Calculation->Slope_Ratio

Caption: Workflow for a nitrogen balance study.

Protocol for In Vitro Intestinal Transport Study using Caco-2 Cells

This protocol is based on methodologies used to study the transport of methionine isomers across Caco-2 cell monolayers.[2][6]

Objective: To quantify and compare the transport of this compound and D-Methionine across a model of the intestinal epithelium.

Materials:

  • Caco-2 cells.

  • Cell culture reagents (DMEM, FBS, antibiotics).

  • Transwell® inserts (e.g., 12-well).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Radiolabeled L- and D-Methionine (e.g., ³H- or ¹⁴C-labeled) or analytical standards for HPLC/LC-MS.

  • Scintillation counter or HPLC/LC-MS system.

Procedure:

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in appropriate media.

    • Seed cells onto Transwell® inserts at a suitable density.

    • Allow cells to grow and differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions.

  • Transport Assay:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add transport buffer containing a known concentration of labeled or unlabeled L- or D-Methionine to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C for a defined period (e.g., 30, 60, 90 minutes).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Quantification:

    • If using radiolabeled compounds, measure the radioactivity in the basolateral samples using a scintillation counter.

    • If using unlabeled compounds, analyze the concentration of methionine in the basolateral samples using a validated HPLC or LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A × C₀)

      • dQ/dt = rate of appearance of methionine in the basolateral chamber (mol/s)

      • A = surface area of the Transwell® membrane (cm²)

      • C₀ = initial concentration of methionine in the apical chamber (mol/cm³)

  • Data Analysis: Compare the Papp values for L- and D-Methionine. For kinetic studies, perform the assay at various substrate concentrations to determine Km and Jmax.

Caco2_Transport_Workflow cluster_culture Cell Culture cluster_assay Transport Assay cluster_analysis Analysis Seeding Seed Caco-2 cells on Transwell inserts Differentiation Differentiate for 21-25 days Seeding->Differentiation Wash Wash monolayers Differentiation->Wash Add_Met Add Methionine to apical chamber Wash->Add_Met Incubate Incubate at 37°C Add_Met->Incubate Collect Collect samples from basolateral chamber Incubate->Collect Quantify Quantify Methionine (Scintillation/HPLC/LC-MS) Collect->Quantify Calculate Calculate Papp Quantify->Calculate Compare Compare L- vs D-Met Calculate->Compare

Caption: Workflow for an in vitro Caco-2 transport assay.

Protocol for Quantification of Methionine in Plasma by HPLC

This is a general protocol for the determination of methionine concentration in plasma, which can be adapted from various published methods.[12][13]

Objective: To accurately measure the concentration of methionine in plasma samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector.

  • Reversed-phase C18 column.

  • Derivatizing agent (e.g., o-phthalaldehyde, OPA).

  • Mobile phases (e.g., acetonitrile, water, buffer).

  • Methionine standard solution.

  • Plasma samples.

  • Protein precipitation agent (e.g., perchloric acid, methanol).

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Precipitate proteins by adding a protein precipitation agent and vortexing.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

  • Derivatization:

    • Mix a known volume of the supernatant with the OPA derivatizing agent.

    • Allow the reaction to proceed for a specific time at room temperature.

  • HPLC Analysis:

    • Inject a known volume of the derivatized sample onto the HPLC system.

    • Separate the amino acids using a suitable gradient elution program.

    • Detect the derivatized methionine using a fluorescence or UV detector at the appropriate wavelength.

  • Quantification:

    • Prepare a calibration curve using known concentrations of the methionine standard.

    • Determine the concentration of methionine in the plasma samples by comparing their peak areas to the calibration curve.

Conclusion

This compound and D-Methionine exhibit distinct characteristics in biological systems. This compound is the readily utilized form, essential for protein synthesis and a vast array of metabolic functions through the methionine cycle and transsulfuration pathway. D-Methionine, while not directly active, can be efficiently converted to this compound in many species, thus serving as a valuable nutritional source. The efficiency of this conversion, however, can vary depending on the species and physiological conditions. For researchers and drug development professionals, a thorough understanding of these differences is paramount for accurate experimental design, interpretation of results, and the development of effective nutritional and therapeutic strategies. The methodologies and data presented in this guide provide a solid foundation for further investigation into the multifaceted roles of these two important stereoisomers.

References

Methodological & Application

Application Notes and Protocols for the Quantification of L-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of L-Methionine in various samples. The protocols are designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound. This method offers high sensitivity and specificity, particularly when coupled with appropriate derivatization and detection techniques.

Application Note: HPLC with Pre-Column Derivatization

This method is suitable for the quantification of this compound in biological matrices such as plasma and serum, as well as in pharmaceutical formulations. Pre-column derivatization with agents like o-phthalaldehyde (OPA) or 4-fluoro-7-nitrobenzofurazan (NBD-F) enhances the fluorescence or UV absorbance of this compound, thereby increasing the sensitivity of the assay.[1][2][3][4][5]

Quantitative Data Summary

ParameterOPA Derivatization[1][3]NBD-F Derivatization[2][5]
Linearity Range 1 - 100 µM10 - 200 µM
Limit of Detection (LOD) 0.5 µmol/LNot explicitly stated, but method is described as highly accurate for microdetermination.
Limit of Quantification (LOQ) 0.5 µmol/L[4]Not explicitly stated
Inter-assay CV (%) 2 - 5%Not explicitly stated
Intra-assay CV (%) 4 - 8%Not explicitly stated
Recovery (%) 100 ± 5%Not explicitly stated, but good correlation with enzymatic methods is reported.
Experimental Protocol: HPLC with OPA Derivatization

This protocol is adapted from a method for the analysis of this compound in plasma.[1][3]

1. Materials and Reagents:

  • This compound standard

  • o-phthalaldehyde (OPA)

  • 2-mercaptoethanol or ethanethiol[3]

  • Boric acid buffer (pH 10.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium acetate

  • Tetrahydrofuran

  • Water (HPLC grade)

  • Plasma samples

  • Trichloroacetic acid (TCA) for protein precipitation

2. Sample Preparation:

  • To 100 µL of plasma, add 100 µL of 10% (w/v) TCA to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant for derivatization.

3. Derivatization Procedure:

  • Prepare the OPA derivatizing reagent by dissolving OPA in boric acid buffer containing a small amount of 2-mercaptoethanol.

  • Mix a portion of the sample supernatant with the OPA reagent.

  • Allow the reaction to proceed for a specific time (e.g., 2 minutes) at room temperature before injection.[4]

4. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., Supelcosil LC-18-DB, 5 µm, 25 cm x 4.6 mm)[1][3]

  • Mobile Phase A: Tetrahydrofuran/methanol/0.1 M sodium acetate, pH 7.0 (5/95/900, v/v/v)[1][3]

  • Mobile Phase B: Methanol[3]

  • Gradient Program: A customized gradient program should be developed to ensure optimal separation.

  • Flow Rate: 1 mL/min[4]

  • Injection Volume: 50 µL[3][4]

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm (for OPA derivatives). For NBD-F derivatives, excitation is at 470 nm and emission at 530 nm.[2][5]

5. Quantification:

  • Construct a calibration curve using standard solutions of this compound at known concentrations.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Workflow for HPLC Quantification of this compound

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_quantification Quantification Sample Plasma or Serum Sample Protein_Precipitation Protein Precipitation (e.g., with TCA) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization Pre-column Derivatization (e.g., with OPA) Supernatant_Collection->Derivatization Injection Injection onto C18 Column Derivatization->Injection Separation Isocratic or Gradient Elution Injection->Separation Detection Fluorescence or UV Detection Separation->Detection Data_Analysis Peak Integration and Calibration Curve Detection->Data_Analysis Quantification This compound Concentration Data_Analysis->Quantification

Caption: Workflow for this compound quantification by HPLC.

Enzymatic Assays for this compound Quantification

Enzymatic assays offer a high-throughput and selective method for this compound quantification. These methods are particularly useful for screening large numbers of samples and can be adapted for use in microplate readers.

Application Note: Coupled Enzymatic Assay

This method utilizes this compound decarboxylase (MetDC) in a coupled reaction to produce a colored product that can be measured spectrophotometrically. This assay is highly specific for this compound and can be used for its determination in serum samples.[2][6]

Quantitative Data Summary

ParameterMetDC-Based Enzymatic Assay[2][6]
Linearity Range 10 - 200 µM in serum
Detection Limit 10 µM
Accuracy Good correlation with HPLC methods (slope of nearly unity)[2]
Sample Matrix Serum
Experimental Protocol: MetDC-Based Enzymatic Assay

This protocol is based on the determination of this compound using this compound decarboxylase.[2]

1. Materials and Reagents:

  • This compound standard

  • This compound decarboxylase (MetDC)

  • Copper amine oxidase

  • Horseradish peroxidase

  • Phenol

  • 4-aminoantipyrine

  • Potassium phosphate buffer (KPB), pH 7.0

  • Pyridoxal 5'-phosphate (PLP)

  • Serum samples

2. Assay Cocktail Preparation:

  • Prepare the assay cocktail containing KPB, PLP, MetDC, phenol, horseradish peroxidase, 4-aminoantipyrine, and copper amine oxidase in their final concentrations.

3. Assay Procedure:

  • Pipette 900 µL of the assay cocktail into a cuvette or microplate well.

  • Add 100 µL of the this compound standard or sample to initiate the reaction.

  • Incubate at 37°C for 20 minutes.

  • Measure the absorbance at 505 nm using a spectrophotometer or microplate reader.[5]

4. Quantification:

  • Create a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards.

  • Determine the concentration of this compound in the samples from the standard curve.

Signaling Pathway for Enzymatic Assay

Enzymatic_Assay_Pathway cluster_reaction Coupled Enzymatic Reaction L_Met This compound MetDC This compound Decarboxylase (MetDC) L_Met->MetDC Methylthiopropylamine 3-Methylthiopropylamine MetDC->Methylthiopropylamine Decarboxylation Copper_Amine_Oxidase Copper Amine Oxidase Methylthiopropylamine->Copper_Amine_Oxidase Aldehyde Aldehyde Copper_Amine_Oxidase->Aldehyde H2O2 H₂O₂ Copper_Amine_Oxidase->H2O2 Peroxidase Horseradish Peroxidase H2O2->Peroxidase Colored_Product Colored Product (Absorbance at 505 nm) Peroxidase->Colored_Product Oxidative Coupling Phenol_4AAP Phenol + 4-Aminoantipyrine Phenol_4AAP->Peroxidase

Caption: Coupled enzymatic reaction for this compound detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.

Application Note: GC-MS with Derivatization

This method is suitable for the quantification of this compound and related sulfur-containing compounds in biological samples like saliva.[7] Derivatization with reagents such as N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) converts this compound into a volatile derivative that can be analyzed by GC-MS.[7]

Quantitative Data Summary

ParameterGC-MS with MSTFA Derivatization[7]
Linearity Range 0.5 - 20 µmol L⁻¹
Limit of Quantification (LOQ) 0.1 µmol L⁻¹
Sample Matrix Human Saliva
Experimental Protocol: GC-MS with MSTFA Derivatization

This protocol is based on a method for the analysis of sulfur-containing amino acids in human saliva.[7]

1. Materials and Reagents:

  • This compound standard

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction

  • Acetonitrile (MeCN) for deproteinization

  • Anhydrous pyridine

  • N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA)

  • Trimethylchlorosilane (TMCS)

  • Saliva samples

2. Sample Preparation:

  • Treat saliva samples with TCEP to reduce any disulfide bonds.

  • Deproteinize the samples with acetonitrile.

  • Centrifuge and collect the supernatant.

  • Dry the supernatant under vacuum.

3. Derivatization Procedure:

  • To the dried residue, add a derivatizing mixture of anhydrous pyridine, MSTFA, and TMCS.

  • Heat the mixture to facilitate the derivatization reaction.

4. GC-MS Conditions:

  • GC Column: A suitable capillary column for amino acid analysis (e.g., SLB™-5ms).

  • Carrier Gas: Helium

  • Temperature Program: An appropriate temperature gradient to separate the derivatized amino acids.

  • MS Detector: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

5. Quantification:

  • Use an internal standard for accurate quantification.

  • Construct a calibration curve using derivatized this compound standards.

  • Quantify this compound in the samples based on the peak area ratio of the analyte to the internal standard.

Workflow for GC-MS Quantification of this compound

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_quantification Quantification Sample Saliva Sample Reduction_Deproteinization Disulfide Reduction (TCEP) & Deproteinization (MeCN) Sample->Reduction_Deproteinization Centrifugation Centrifugation Reduction_Deproteinization->Centrifugation Drying Supernatant Drying Centrifugation->Drying Derivatization Silylation (e.g., with MSTFA) Drying->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Data_Analysis Peak Integration and Internal Standard Calibration Detection->Data_Analysis Quantification This compound Concentration Data_Analysis->Quantification

Caption: Workflow for this compound quantification by GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Quantification

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it an ideal technique for quantifying this compound in complex biological matrices.

Application Note: LC-MS for Metabolic Flux Analysis

This advanced method is used to quantify the metabolic fluxes of methionine, providing insights into cellular metabolism.[8] By using stable isotope-labeled this compound (e.g., ¹³C-methionine), researchers can trace its metabolic fate within cells.

Experimental Protocol: LC-MS for Methionine Flux Analysis

This protocol provides a general framework for an LC-MS-based metabolic flux analysis of this compound.[8]

1. Materials and Reagents:

  • ¹³C-labeled this compound

  • Cell culture medium

  • Reagents for cell lysis and metabolite extraction (e.g., cold methanol/water)

  • LC-MS grade solvents

2. Cell Culture and Labeling:

  • Culture cells in a standard medium.

  • Switch to a medium containing a known concentration of ¹³C-L-Methionine.

  • Collect cell samples and extracellular medium at various time points.

3. Metabolite Extraction:

  • Quench metabolic activity rapidly (e.g., by washing with ice-cold saline).

  • Extract intracellular metabolites using a cold solvent mixture.

  • Separate the extract from the cell debris by centrifugation.

4. LC-MS Analysis:

  • LC System: Use a hydrophilic interaction chromatography (HILIC) or reversed-phase ion-pairing chromatography setup.[8]

  • MS System: A triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for targeted quantification.[8]

  • Data Acquisition: Monitor the specific mass transitions for both unlabeled (¹²C) and labeled (¹³C) this compound and its metabolites.

5. Data Analysis and Flux Calculation:

  • Measure the isotopic enrichment in intracellular and extracellular methionine pools over time.

  • Use mathematical models to calculate the rates of methionine uptake, consumption, and incorporation into various metabolic pathways.

Logical Relationship for LC-MS Metabolic Flux Analysis

LCMS_Flux_Analysis cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Modeling Phase Cell_Culture Cell Culture with ¹³C-L-Methionine Time_Course_Sampling Time-Course Sampling (Cells and Medium) Cell_Culture->Time_Course_Sampling Metabolite_Extraction Metabolite Extraction Time_Course_Sampling->Metabolite_Extraction LCMS_Analysis LC-MS Analysis (MRM for Isotopologues) Metabolite_Extraction->LCMS_Analysis Isotopic_Enrichment Isotopic Enrichment Determination LCMS_Analysis->Isotopic_Enrichment Flux_Calculation Metabolic Flux Calculation Isotopic_Enrichment->Flux_Calculation Metabolic_Insights Insights into Methionine Metabolism Flux_Calculation->Metabolic_Insights

Caption: Logical workflow for this compound metabolic flux analysis using LC-MS.

References

Standard Protocols for L-Methionine Assays in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionine is an essential sulfur-containing amino acid crucial for protein synthesis, methylation reactions, and the biosynthesis of other sulfur-containing compounds like cysteine and taurine. Accurate quantification of this compound is vital in various research fields, including drug development, nutritional science, and clinical diagnostics. This document provides detailed application notes and standardized protocols for the most common laboratory assays for this compound quantification. The methods covered include High-Performance Liquid Chromatography (HPLC) and enzymatic assays, offering a range of options in terms of sensitivity, specificity, and throughput.

Data Presentation: Comparison of this compound Assay Methods

The following table summarizes the key quantitative parameters of different this compound assay methodologies to facilitate the selection of the most appropriate technique for a given research application.

Parameter HPLC-UV HPLC-Fluorescence (OPA Derivatization) Enzymatic Assay (this compound Decarboxylase) Enzymatic Assay (Adenosylmethionine Synthetase)
Principle Chromatographic separation followed by UV detection.Chromatographic separation of fluorescent derivatives.Enzymatic conversion of this compound and subsequent colorimetric detection.Enzymatic conversion of this compound and subsequent detection of pyrophosphate.
Linearity Range 50 - 350 µg/mL[1]1 - 100 µM[2][3]10 - 200 µM[4][5][6]Not explicitly stated, but assay is robust.[7]
Limit of Detection (LOD) Not explicitly stated0.5 µmol/L[2][3]~5 µM[8]1.5 µM[9]
Limit of Quantification (LOQ) Not explicitly stated0.5 µmol/L[10]Not explicitly statedNot explicitly stated
Sample Type Pure form, pharmaceutical preparations, natural extracts.[1]Plasma.[2][3]Serum.[4][5][6]Plasma, Serum, Saliva, Urine.[7][9]
Throughput ModerateModerateHigh (microplate compatible)[6]High (microplate compatible)[9]
Specificity GoodHighHighHigh[7]
Inter-assay CV (%) 0.485 (as interday reproducibility)[1]2 - 5%[2][3]Not explicitly statedNot explicitly stated
Intra-assay CV (%) 0.296 (as intraday precision)[1]4 - 8%[2][3]Not explicitly statedNot explicitly stated

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is suitable for the quantification of Dthis compound in pure form and pharmaceutical preparations.[1]

A. Materials and Reagents

  • Dthis compound standard

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • 0.45 µm membrane filters

B. Equipment

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Sonication bath

C. Preparation of Solutions

  • Mobile Phase: Prepare a 0.05M phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC grade water and adjusting the pH to 3.2 with orthophosphoric acid. The mobile phase consists of a 30:70 (v/v) mixture of methanol and 0.05M phosphate buffer. Filter and degas the mobile phase before use.

  • Standard Solutions: Prepare a stock solution of Dthis compound (e.g., 1 mg/mL) in water. From this stock, prepare a series of standard solutions in the range of 100-400 µg/mL by diluting with water.

  • Sample Preparation: For pharmaceutical tablets, weigh and finely powder ten tablets. An amount of powder equivalent to 25 mg of Dthis compound is extracted with 10 mL of water, filtered into a 25 mL volumetric flask, and the volume is made up with water to obtain a 1 mg/mL stock solution.[1] This is then diluted to fall within the calibration curve range.

D. Chromatographic Conditions

  • Column: C18 reverse-phase column

  • Mobile Phase: Methanol: 0.05M Phosphate Buffer pH 3.2 (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

E. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each standard solution to construct a calibration curve.

  • Inject 20 µL of the prepared sample solution.

  • Record the peak area of the analyte.

  • Calculate the concentration of Dthis compound in the sample by comparing its peak area with the calibration curve.

HPLC with Pre-Column Derivatization and Fluorescence Detection

This highly sensitive method is suitable for quantifying this compound in biological samples like plasma.[2][3]

A. Materials and Reagents

  • This compound standard

  • o-phthalaldehyde (OPA)

  • 2-Mercaptoethanol

  • Sodium borate buffer (0.4 M, pH 9.5)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sodium acetate

  • Trichloroacetic acid (TCA)

  • Water (HPLC grade)

B. Equipment

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., Supelcosil LC-18-DB, 25 cm x 4.6 mm, 5 µm)[2]

  • Centrifuge

C. Preparation of Solutions

  • OPA Derivatizing Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, add 11.2 mL of 0.4 M sodium borate buffer (pH 9.5), and 50 µL of 2-mercaptoethanol. This solution should be prepared fresh daily.

  • Mobile Phase A: 0.1 M Sodium Acetate (pH 7.2) containing 5% methanol and 0.5% tetrahydrofuran.

  • Mobile Phase B: Methanol.

  • Standard Solutions: Prepare a stock solution of this compound in 0.1 M HCl. Prepare working standards by diluting the stock solution with water to concentrations ranging from 1 to 100 µM.

  • Sample Preparation (Plasma): To 100 µL of plasma, add 100 µL of 10% (w/v) trichloroacetic acid to precipitate proteins. Vortex and then centrifuge at 10,000 x g for 5 minutes. The supernatant is used for derivatization.

D. Derivatization Procedure

  • Mix 50 µL of the standard or sample supernatant with 50 µL of the OPA derivatizing reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Inject the mixture into the HPLC system.

E. Chromatographic Conditions

  • Column: Supelcosil LC-18-DB (25 cm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: A gradient program is typically used. For example, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Flow Rate: 1.5 mL/min

  • Fluorescence Detection: Excitation at 340 nm, Emission at 450 nm.

  • Injection Volume: 50 µL

Enzymatic Colorimetric Assay using this compound Decarboxylase

This protocol describes a colorimetric endpoint assay suitable for determining this compound concentrations in serum.[5][6]

A. Materials and Reagents

  • This compound standard

  • This compound Decarboxylase (MetDC)

  • Copper Amine Oxidase

  • Horseradish Peroxidase (HRP)

  • Phenol

  • 4-Aminoantipyrine

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (KPB), 100 mM, pH 7.0

B. Equipment

  • Spectrophotometer or microplate reader capable of reading absorbance at 505 nm

  • Incubator at 37°C

  • Cuvettes or 96-well microplates

C. Preparation of Solutions

  • Assay Cocktail: Prepare a final reaction mixture containing 100 mM KPB (pH 7.0), 40 µM PLP, 2.0 U/mL MetDC, 2.4 mM phenol, 15 mU/mL HRP, 750 µM 4-aminoantipyrine, and 940 mU/mL copper amine oxidase.[5]

  • Standard Solutions: Prepare a series of this compound standards in the range of 10-200 µM in water or a matrix matching the sample (e.g., 10% serum in buffer).

D. Procedure

  • Pipette 900 µL of the assay cocktail into cuvettes (or a proportionally smaller volume for a microplate format).

  • Add 100 µL of the this compound standard or sample to each cuvette.

  • Incubate the reaction mixture at 37°C for 20 minutes.[5]

  • Measure the absorbance at 505 nm.

  • Construct a standard curve by plotting the absorbance values of the standards against their concentrations.

  • Determine the this compound concentration in the samples from the standard curve.

Visualizations

Experimental Workflow Diagrams (Graphviz)

HPLC_UV_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate prep_std Prepare Standard Solutions inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample equilibrate->inject_std equilibrate->inject_sample detect UV Detection (220 nm) inject_std->detect inject_sample->detect calibrate Construct Calibration Curve detect->calibrate quantify Quantify this compound calibrate->quantify

Caption: Workflow for this compound assay using HPLC with UV detection.

HPLC_Fluorescence_Workflow cluster_prep Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_reagents Prepare Reagents & Mobile Phases derivatize_std Derivatize Standards with OPA prep_reagents->derivatize_std derivatize_sample Derivatize Sample with OPA prep_reagents->derivatize_sample prep_std Prepare Standard Solutions prep_std->derivatize_std prep_sample Prepare Sample (e.g., Plasma) prep_sample->derivatize_sample inject_std Inject Derivatized Standards derivatize_std->inject_std inject_sample Inject Derivatized Sample derivatize_sample->inject_sample equilibrate Equilibrate System equilibrate->inject_std equilibrate->inject_sample detect Fluorescence Detection (Ex: 340 nm, Em: 450 nm) inject_std->detect inject_sample->detect calibrate Construct Calibration Curve detect->calibrate quantify Quantify this compound calibrate->quantify

Caption: Workflow for this compound assay using HPLC with fluorescence detection.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep_cocktail Prepare Assay Cocktail mix Mix Cocktail with Standards/Samples prep_cocktail->mix prep_std Prepare Standard Solutions prep_std->mix prep_sample Prepare Sample prep_sample->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 505 nm incubate->measure calibrate Construct Standard Curve measure->calibrate quantify Quantify this compound calibrate->quantify MetDC_Pathway cluster_reaction Enzymatic Cascade for Detection LMet This compound MetDC This compound Decarboxylase (MetDC) LMet->MetDC MTP 3-Methylthiopropylamine MetDC->MTP CO2 CO₂ MetDC->CO2 CAO Copper Amine Oxidase MTP->CAO H2O2 Hydrogen Peroxide (H₂O₂) CAO->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Chromogen_ox Oxidized Chromogen (Colored) HRP->Chromogen_ox Chromogen_red Phenol + 4-Aminoantipyrine (Colorless) Chromogen_red->HRP

References

Application of L-Methionine in Cell Culture Media: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Methionine is an essential amino acid crucial for the in vitro growth and maintenance of mammalian cells. Beyond its fundamental role in protein synthesis, this compound is a central node in cellular metabolism, impacting methylation, antioxidant defense, and polyamine synthesis. Its metabolic derivatives, such as S-adenosylmethionine (SAM), are vital for numerous biochemical reactions, including the epigenetic regulation of gene expression.[1][2] Consequently, the concentration of this compound in cell culture media can significantly influence cellular processes, including proliferation, apoptosis, and differentiation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this compound in cell culture.

Data Presentation: this compound in Standard Cell Culture Media

The concentration of this compound varies across different basal media formulations, which can impact experimental outcomes. The following table summarizes the this compound content in commonly used cell culture media.

Media FormulationThis compound Concentration (mg/L)This compound Concentration (mM)
DMEM (High Glucose)30.00[3][4][5]0.201
DMEM/F1217.240.116
RPMI-164015.00[6][7][8][9]0.101
McCoy's 5A22.400.150
MEM15.000.101
IMDM30.000.201

This compound Metabolism and Signaling Pathways

This compound is a precursor to several key metabolic pathways that are critical for cell function. Understanding these pathways is essential for interpreting experimental results related to this compound manipulation in cell culture.

cluster_0 Methionine Cycle cluster_1 Transsulfuration Pathway cluster_2 Polyamine Synthesis This compound This compound SAM S-adenosylmethionine This compound->SAM MAT SAH S-adenosylhomocysteine SAM->SAH Methyltransferases (DNA, RNA, protein methylation) Decarboxylated SAM Decarboxylated SAM SAM->Decarboxylated SAM AMD Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->this compound MS, MTR Cystathionine Cystathionine Homocysteine->Cystathionine CBS L-Cysteine L-Cysteine Cystathionine->L-Cysteine CGL Glutathione Glutathione L-Cysteine->Glutathione Spermidine/Spermine Spermidine/Spermine Decarboxylated SAM->Spermidine/Spermine

Figure 1: Key Metabolic Pathways of this compound.

Particularly in cancer research, the dependence of cancer cells on exogenous methionine, known as "methionine dependency," has been a subject of intense study.[10] Many tumor cells exhibit an increased requirement for methionine compared to normal cells, making methionine restriction a potential therapeutic strategy.[10] One of the key signaling pathways affected by methionine availability is the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.[11][12]

This compound This compound SAM S-adenosylmethionine This compound->SAM mTORC1 mTORC1 Complex SAM->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes

Figure 2: Influence of this compound on the mTOR Signaling Pathway.

Experimental Protocols

Manipulating this compound concentration in cell culture can be a powerful tool to study its effects on cellular physiology. The following are detailed protocols for key experiments.

Cell Proliferation (MTT) Assay

This assay assesses cell viability and proliferation by measuring the metabolic activity of cells.[13][14]

Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Culture Culture cells in media with varying This compound concentrations Seed_Cells->Culture Add_MTT Add MTT reagent to each well Culture->Add_MTT Incubate Incubate for 2-4 hours at 37°C Add_MTT->Incubate Solubilize Add solubilization solution (e.g., DMSO) Incubate->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Analyze data and determine cell proliferation rates Measure->Analyze End End Analyze->End

Figure 3: Experimental Workflow for MTT Assay.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • This compound-free medium (e.g., DMEM without this compound)[15]

  • This compound solution (sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[17]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare media with varying concentrations of this compound (e.g., 0 mM, 0.01 mM, 0.1 mM, 1 mM) by supplementing this compound-free medium with the appropriate amount of this compound solution. Remove the overnight culture medium and replace it with the treatment media.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Analysis: The absorbance is directly proportional to the number of viable cells.

Apoptosis (Annexin V) Assay

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[18]

Start Start Culture_Cells Culture cells with desired This compound concentrations Start->Culture_Cells Harvest_Cells Harvest cells (including supernatant) Culture_Cells->Harvest_Cells Wash_Cells Wash cells with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend cells in Annexin V binding buffer Wash_Cells->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End End Analyze->End

Figure 4: Experimental Workflow for Annexin V Assay.

Materials:

  • Cells of interest

  • Culture plates/flasks

  • Media with varying this compound concentrations

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)[19]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in the presence of different this compound concentrations for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Centrifuge the cell suspension to pellet the cells.[19]

  • Washing: Wash the cells twice with cold PBS.[19]

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[19]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.[20] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[21]

Western Blot Analysis of mTOR Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in the mTOR signaling pathway.[22][23]

Materials:

  • Cells of interest

  • Culture plates/flasks

  • Media with varying this compound concentrations

  • RIPA buffer with protease and phosphatase inhibitors[24]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[24]

  • Primary antibodies (e.g., anti-mTOR, anti-phospho-mTOR, anti-p70S6K, anti-phospho-p70S6K, anti-4E-BP1, anti-phospho-4E-BP1, and a loading control like GAPDH or β-actin)[24]

  • HRP-conjugated secondary antibodies[24]

  • Enhanced chemiluminescence (ECL) detection reagent[24]

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: After treatment with different this compound concentrations, wash cells with ice-cold PBS and lyse them in RIPA buffer.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.[24]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[24]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[24]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[24][25]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24][25]

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.[24]

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Sample Preparation for Metabolomics

Proper sample preparation is critical for accurate metabolomic analysis of this compound and its downstream metabolites.[26]

Procedure:

  • Quenching: Rapidly halt metabolic activity by washing the cells with ice-cold saline and then adding a cold solvent like methanol.[27][28]

  • Extraction: Scrape the cells in the presence of the quenching solvent and transfer to a tube. Metabolites can be extracted using various methods, such as a mixture of methanol, chloroform, and water, to separate polar and non-polar metabolites.[27][29]

  • Centrifugation: Centrifuge the samples to pellet cell debris and proteins.[29]

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Dry the supernatant (e.g., using a SpeedVac) and reconstitute the sample in a solvent compatible with the analytical platform (e.g., LC-MS/MS).[30]

  • Analysis: Analyze the samples using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites.

Concluding Remarks

The concentration of this compound in cell culture media is a critical parameter that can profoundly impact cellular behavior. By understanding its metabolic roles and employing the detailed protocols provided, researchers can effectively investigate the influence of this compound on their specific cellular models. This knowledge is particularly valuable in fields such as cancer biology, where the unique metabolic dependencies of tumor cells on methionine offer promising avenues for therapeutic intervention.[31][32][33] Furthermore, studying the effects of high-methionine conditions can provide insights into pathologies associated with elevated homocysteine levels.[34] Careful consideration and optimization of this compound levels in cell culture are paramount for obtaining reproducible and physiologically relevant data.

References

Application Notes and Protocols for L-Methionine Supplementation in Animal Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Methionine is an essential sulfur-containing amino acid crucial for numerous physiological processes, including protein synthesis, methylation reactions, and the production of antioxidants like glutathione. In animal research, manipulation of this compound levels, through either supplementation or restriction, serves as a valuable tool to investigate its role in various pathological and physiological states. These application notes provide an overview of the key applications of this compound supplementation in animal models and detailed protocols for relevant experimental procedures.

Key Applications of this compound Supplementation

This compound supplementation in animal models is utilized across several research areas:

  • Cancer Research: While methionine restriction has been shown to inhibit tumor growth, some studies explore the targeted use of this compound to modulate specific cellular pathways or to investigate the metabolic dependencies of cancer cells. For instance, this compound has been identified as a transcriptional inhibitor of PCSK9, enhancing CD8+ T cell-mediated killing of liver cancer cells.[1]

  • Liver Diseases: this compound plays a significant role in liver health. Supplementation has been investigated for its potential to ameliorate conditions like non-alcoholic steatohepatitis (NASH) by influencing lipid metabolism and reducing inflammation.

  • Neuroscience Research: The impact of this compound on the central nervous system is an area of active investigation. Studies have explored how supplementation can affect neuroinflammation, neurogenesis, and behavior, with some research suggesting that excessive this compound may contribute to Alzheimer's-like neurodegeneration in mice.[2]

  • Metabolic Studies: As a key component of metabolism, this compound supplementation is used to study its effects on nitrogen balance, amino acid profiles, and overall metabolic health in various animal models, including pigs and rodents.[3]

Data Presentation: Quantitative Effects of this compound Supplementation

The following tables summarize quantitative data from studies investigating the effects of this compound supplementation in animal models.

Table 1: Effects of this compound Supplementation on Tumor Growth in a Xenograft Mouse Model

Animal ModelTreatment GroupDosage & AdministrationTumor Volume (mm³)Reference
BALB/c mice with H22 liver cancer cellsControlNormal Saline (intraperitoneal)1500 ± 200[1]
This compound2.5 mg/kg/day (intraperitoneal)1200 ± 150[1]
This compound5 mg/kg/day (intraperitoneal)800 ± 100[1]
This compound10 mg/kg/day (intraperitoneal)1000 ± 120[1]

Table 2: Effects of this compound Supplementation on Nitrogen Balance in Starter Pigs

Animal ModelDietary GroupDietary this compound (%)Nitrogen Retention ( g/day )Serum Methionine (μmol/L)Reference
Crossbred barrowsBasal (Met-deficient)0.2415.2 ± 0.825.3 ± 2.1[3]
This compound Supplemented0.3618.9 ± 0.745.8 ± 3.5[3]
Dthis compound Supplemented0.3618.5 ± 0.943.2 ± 3.9[3]

Table 3: Effects of Low-Dose this compound on Behavior in Young Rats

Animal ModelTreatment GroupDosage & AdministrationRearing Activity (counts) - AcuteRearing Activity (counts) - RepeatedReference
Wistar ratsControlDistilled Water (oral)30 ± 525 ± 4[4]
This compound5 mg/kg (oral)55 ± 615 ± 3[4]
This compound10 mg/kg (oral)60 ± 718 ± 4[4]

Experimental Protocols

Protocol 1: In Vivo Tumor Growth Inhibition Study

This protocol describes the investigation of this compound's anti-tumor efficacy in a subcutaneous xenograft mouse model.[1]

1. Animal Model:

  • Species: BALB/c mice (or other appropriate strain for the cell line).

  • Cell Line: H22 hepatocellular carcinoma cells (or other tumor cell line of interest).

2. Procedure:

  • Subcutaneously inoculate mice with 2 x 10⁵ H22 cells.

  • Allow tumors to become palpable.

  • Randomly divide mice into treatment groups (e.g., vehicle control, 2.5, 5, and 10 mg/kg/day this compound).

  • Administer this compound or vehicle (e.g., normal saline) daily via intraperitoneal injection.

  • Measure tumor size with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor body weight and general health of the animals.

  • At the end of the study, euthanize the mice and resect the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Protocol 2: Western Blot Analysis of mTOR Signaling Pathway

This protocol outlines the steps to analyze the activation of the mTOR signaling pathway in response to this compound treatment in cell culture or tissue samples.

1. Sample Preparation:

  • For cultured cells: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • For tissue samples: Homogenize tissue in RIPA buffer on ice.

  • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine protein concentration of the supernatant using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

  • Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against mTOR, phospho-mTOR (Ser2448), p70S6K, phospho-p70S6K (Thr389), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: Glutathione (GSH) Assay in Rat Liver Tissue

This protocol describes the measurement of reduced (GSH) and oxidized (GSSG) glutathione in liver tissue using an enzymatic recycling method.[5]

1. Sample Preparation:

  • Homogenize fresh or frozen liver tissue in 5% sulfosalicylic acid (SSA) on ice.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for the assay.

2. Assay Procedure (for a 96-well plate format):

  • Total Glutathione (GSH + GSSG):

    • Add diluted sample supernatant to wells.

    • Add the reaction mixture containing NADPH, DTNB, and glutathione reductase.

    • Measure the change in absorbance at 412 nm over time.

  • Oxidized Glutathione (GSSG):

    • To a separate aliquot of the sample supernatant, add a thiol-masking agent (e.g., 2-vinylpyridine) to derivatize GSH.

    • Add the reaction mixture as above.

    • Measure the change in absorbance at 412 nm over time.

3. Calculation:

  • Create a standard curve using known concentrations of GSH and GSSG.

  • Calculate the concentrations of total glutathione and GSSG in the samples from the standard curve.

  • Calculate the concentration of reduced glutathione (GSH) by subtracting the GSSG concentration from the total glutathione concentration.

Protocol 4: Immunohistochemistry for Liver Fibrosis

This protocol details the staining of liver tissue sections to assess fibrosis.

1. Tissue Preparation:

  • Fix liver tissue samples in 10% formalin and embed in paraffin.

  • Cut 4-5 µm thick sections and mount them on slides.

2. Staining Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding sites with a blocking serum.

  • Incubate with a primary antibody against a fibrosis marker (e.g., alpha-smooth muscle actin (α-SMA) or Collagen Type I).

  • Wash with buffer (e.g., PBS or TBS).

  • Incubate with a biotinylated secondary antibody.

  • Wash with buffer.

  • Incubate with an avidin-biotin-peroxidase complex.

  • Wash with buffer.

  • Develop the color with a chromogen substrate (e.g., DAB).

  • Counterstain with hematoxylin.

  • Dehydrate and mount the sections.

3. Analysis:

  • Examine the stained sections under a microscope.

  • Quantify the stained area using image analysis software to assess the degree of fibrosis.

Visualizations

Signaling Pathways and Experimental Workflows

L_Methionine_mTOR_Signaling L_Met This compound PI3K PI3K L_Met->PI3K Activates Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits

Figure 1: this compound activates the PI3K/Akt/mTORC1 signaling pathway.

L_Methionine_AMPK_SIRT1_Pathway L_Met_Supp This compound Supplementation AMPK AMPK L_Met_Supp->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 PGC1a PGC-1α SIRT1->PGC1a SREBP1c SREBP-1c SIRT1->SREBP1c Inhibits Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Lipogenesis Lipogenesis SREBP1c->Lipogenesis

Figure 2: this compound supplementation can activate the AMPK/SIRT1 pathway.

Experimental_Workflow_In_Vivo_Cancer start Start inoculation Tumor Cell Inoculation (e.g., subcutaneous) start->inoculation palpation Tumor Palpation & Randomization inoculation->palpation treatment Daily Treatment (this compound or Vehicle) palpation->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring monitoring->treatment endpoint Endpoint Reached monitoring->endpoint euthanasia Euthanasia & Tumor Resection endpoint->euthanasia analysis Downstream Analysis (IHC, Western Blot, etc.) euthanasia->analysis end End analysis->end

Figure 3: Experimental workflow for an in vivo cancer study.

References

Application Notes and Protocols for L-Methionine Stable Isotope Labeling in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate quantitative proteomics.[1][2] This technique involves the incorporation of stable isotope-labeled amino acids into the entire proteome of living cells.[3] By replacing a natural ("light") amino acid with a chemically identical, but heavier, stable isotope-labeled counterpart, SILAC allows for the direct comparison of protein abundance between different cell populations with high accuracy and precision.[4][5] While lysine and arginine are the most commonly used amino acids for SILAC due to the specificity of trypsin digestion, L-methionine labeling offers unique advantages, particularly for studying specific biological processes such as protein synthesis initiation and methionine oxidation.[4][5]

This document provides detailed application notes and protocols for utilizing this compound stable isotope labeling in quantitative proteomics, with a focus on its application in drug development and the study of cellular signaling pathways.

Principle of this compound SILAC

The core principle of SILAC is to grow two or more populations of cells in media that are identical except for the isotopic form of a specific amino acid, in this case, this compound.[5] One population is cultured in a "light" medium containing the natural, unlabeled this compound, while the other is cultured in a "heavy" medium containing a stable isotope-labeled version of this compound (e.g., ¹³C₅, ¹⁵N₁-L-methionine).[4] Over several cell divisions, the labeled this compound is fully incorporated into the proteome of the "heavy" cell population.[6]

Following experimental treatment, such as drug administration to one of the cell populations, the "light" and "heavy" cell lysates are combined.[6] This early-stage mixing minimizes experimental variability that can arise from separate sample processing.[7] The combined protein mixture is then digested, typically with trypsin, and the resulting peptides are analyzed by mass spectrometry (MS).[5] Since the "heavy" and "light" peptides are chemically identical, they co-elute during liquid chromatography and are detected simultaneously by the mass spectrometer. However, they are distinguishable by their mass difference. The ratio of the signal intensities of the "heavy" to "light" peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[4]

Applications in Drug Development and Signaling Pathway Analysis

This compound SILAC is a valuable tool for understanding the mechanism of action of drugs and their effects on cellular signaling pathways. By comparing the proteomes of drug-treated and untreated cells, researchers can identify proteins that are up- or down-regulated in response to the drug, providing insights into its therapeutic effects and potential off-target effects.

A prominent example is the study of cancer therapeutics that target specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.[8] this compound can influence this pathway, making this compound SILAC a particularly relevant technique for studying drugs that modulate its activity.[9]

Quantitative Proteomic Analysis of Gefitinib Treatment in A431 Cells

Gefitinib is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR), a key upstream regulator of the PI3K/Akt/mTOR pathway. A SILAC-based quantitative proteomics study was conducted on the A431 epidermoid carcinoma cell line to identify changes in protein abundance following gefitinib treatment. The following table summarizes a selection of proteins that showed a statistically significant change in abundance.[4]

ProteinGeneFunctionFold Change (Gefitinib-treated/Control)
Programmed Cell Death 4PDCD4Tumor suppressor, inhibits translation2.1
Epithelial Cell Adhesion MoleculeEpCAMCell adhesion, signaling1.8
Trop-2TROP2Transmembrane glycoprotein, signaling1.7
S100A11S100A11Calcium-binding protein, cell proliferation0.6
Annexin A2ANXA2Calcium-dependent phospholipid-binding protein0.7

This table presents a subset of data from a study on gefitinib-treated A431 cells, where a fold change > 1.4 was considered significant. The data demonstrates the utility of SILAC in identifying drug-induced changes in protein expression.[4]

Experimental Protocols

This compound SILAC Experimental Workflow

The following is a generalized protocol for a typical this compound SILAC experiment.

1. Cell Culture and Metabolic Labeling:

  • Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM) that is deficient in this compound. Supplement one batch of medium with "light" (unlabeled) this compound and another with "heavy" this compound (e.g., ¹³C₅, ¹⁵N₁-L-methionine) to the normal physiological concentration. Both media should be supplemented with 10% dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[4]

  • Cell Adaptation: Culture the two cell populations in their respective "light" and "heavy" media for at least five to six cell divisions.[4] This ensures near-complete incorporation of the labeled amino acid into the proteome. The efficiency of incorporation can be checked by a preliminary mass spectrometry analysis.

2. Experimental Treatment:

  • Once the cells are fully labeled, treat one population with the experimental condition (e.g., drug treatment), while the other population serves as a control (e.g., vehicle treatment).

3. Cell Harvesting and Lysis:

  • After the treatment period, harvest both cell populations. Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

4. Protein Quantification and Sample Mixing:

  • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

5. Protein Digestion:

  • Reduction and Alkylation: Reduce the disulfide bonds in the protein mixture using a reducing agent like dithiothreitol (DTT) and then alkylate the resulting free thiols with an alkylating agent such as iodoacetamide (IAA) to prevent them from reforming.

  • In-solution or In-gel Digestion: Digest the protein mixture into peptides using a sequence-specific protease, most commonly trypsin.

6. Peptide Fractionation and Desalting:

  • To reduce the complexity of the peptide mixture and improve the detection of low-abundance peptides, the sample can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.

  • Desalt the peptide mixture using a C18 solid-phase extraction method to remove salts and other contaminants that can interfere with mass spectrometry analysis.

7. LC-MS/MS Analysis:

  • Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system. The mass spectrometer will acquire both MS1 spectra (for peptide detection and quantification) and MS2 spectra (for peptide sequencing and identification).

8. Data Analysis:

  • Process the raw mass spectrometry data using specialized software (e.g., MaxQuant). This software will identify the peptides and proteins, and most importantly, calculate the heavy-to-light (H/L) ratios for each identified peptide. The protein H/L ratio is then determined from the average of its constituent peptide ratios.

  • Perform statistical analysis to identify proteins with significant changes in abundance between the two conditions.

  • Further bioinformatics analysis, such as pathway and gene ontology enrichment analysis, can be performed to understand the biological implications of the observed proteomic changes.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental process and the biological context of drug action studies, the following diagrams are provided.

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Data Analysis light_cells Cell Population 1 ('Light' this compound) control Control (e.g., Vehicle) light_cells->control heavy_cells Cell Population 2 ('Heavy' this compound) treatment Treatment (e.g., Drug) heavy_cells->treatment mix Mix Lysates 1:1 control->mix treatment->mix digest Protein Digestion (Trypsin) mix->digest fractionate Peptide Fractionation digest->fractionate lcms LC-MS/MS Analysis fractionate->lcms quant Protein Identification & Quantification (H/L Ratios) lcms->quant

Caption: A generalized experimental workflow for a quantitative proteomics study using this compound SILAC.

EGFR_PI3K_AKT_mTOR_Pathway GF Growth Factor (e.g., EGF) EGFR EGFR GF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Represses when active Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Gefitinib Gefitinib Gefitinib->EGFR

Caption: A simplified diagram of the EGFR-PI3K-Akt-mTOR signaling pathway, a common target in cancer drug development.

References

Application Note and Protocol for the Analysis of L-Methionine by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionine is an essential sulfur-containing amino acid crucial for protein synthesis, methylation reactions, and the biosynthesis of other sulfur-containing compounds like cysteine and taurine.[1] Its metabolism is integral to cellular function, and aberrant levels have been implicated in various pathological conditions, including cardiovascular disease and certain cancers.[2][3] Accurate and robust analytical methods for the quantification of this compound in biological matrices are therefore essential for both basic research and clinical drug development. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), a highly sensitive and specific method.[2][4]

Metabolic Significance of this compound

This compound is a central node in cellular metabolism. The methionine cycle and the transsulfuration pathway are the two major metabolic routes.[5][6] In the methionine cycle, this compound is converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions.[6] Subsequent reactions regenerate this compound. The transsulfuration pathway, on the other hand, converts this compound to cysteine.[7] The regulation of these pathways is critical for maintaining cellular homeostasis.[5]

Met This compound SAM S-Adenosylmethionine (SAM) Met->SAM MAT Protein Protein Synthesis Met->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Cystathionine Cystathionine Hcy->Cystathionine CBS Cys Cysteine Cystathionine->Cys CGL

Figure 1: Simplified this compound Metabolic Pathway.

Experimental Protocols

Sample Preparation from Human Plasma

This protocol outlines the preparation of plasma samples for this compound analysis.

Materials:

  • Human plasma collected in EDTA tubes

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA)

  • Internal Standard (IS): this compound-d4 or other suitable isotopically labeled standard

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • To precipitate proteins, add 200 µL of cold ACN or a mixture of ACN:MeOH (1:1, v/v).[8]

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a new microcentrifuge tube or an HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Vortex briefly and inject into the LC-MS/MS system.

HPLC-MS/MS Analysis

This section details the instrumental parameters for the quantification of this compound.

Instrumentation:

  • HPLC system (e.g., Agilent 1100 series, Shimadzu Prominence)[9][10]

  • Tandem mass spectrometer (e.g., AB Sciex 4000 QTRAP, Waters Quattro Micro)[9][11]

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., Zorbax C18, 1.0 mm x 150 mm) or a HILIC column (e.g., Intrada Amino Acid, 50 x 3 mm, 3 µm) is commonly used.[9][10]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.6 mL/min.[9]

  • Column Temperature: 35-40°C.[9][11]

  • Injection Volume: 5-10 µL.[11]

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Nebulizing Gas Flow: 3 L/min[12]

    • Drying Gas Flow: 10 L/min[12]

    • Interface Temperature: 300°C[12]

    • Heat Block Temperature: 400°C[12]

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound150.1104.1100
This compound-d4 (IS)154.1108.1100

Note: The optimal collision energy and other MS parameters should be determined for the specific instrument used.

Data Presentation

The following tables summarize key quantitative data for this compound analysis obtained from various studies.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterValueReference
Retention Time~1.75 - 2.05 min[11][13]
Precursor Ion (m/z)150.1[14]
Product Ion (m/z)104.1[14]

Table 2: Method Performance Characteristics

ParameterValueReference
Linearity Range1 - 100 µM[15]
Limit of Detection (LOD)0.5 µmol/L[15]
Limit of Quantification (LOQ)0.5 µmol/L[16]
Inter-assay CV (%)2 - 5%[15]
Intra-assay CV (%)4 - 8%[15]
Recovery (%)> 94%[4]

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

Sample Plasma Sample Collection Preparation Sample Preparation (Protein Precipitation) Sample->Preparation Analysis HPLC-MS/MS Analysis Preparation->Analysis Data Data Acquisition (MRM Mode) Analysis->Data Processing Data Processing (Quantification) Data->Processing Result Result Reporting Processing->Result

Figure 2: this compound Analysis Workflow.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a comprehensive guide for researchers and professionals in the field. Adherence to these protocols will enable the generation of high-quality data crucial for advancing our understanding of this compound's role in health and disease, as well as for supporting drug development programs.

References

Revolutionizing Proteomics: Techniques for Genetic Incorporation of L-Methionine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The ability to incorporate non-canonical amino acids (ncAAs) into proteins offers a powerful toolkit for interrogating and engineering biological systems. Among these, analogs of L-methionine have emerged as particularly versatile probes for studying protein synthesis, structure, and function. Their incorporation allows for the introduction of unique chemical handles, such as azides and alkynes, which can be selectively modified through bioorthogonal chemistry. This document provides detailed application notes and protocols for the genetic incorporation of various this compound analogs, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound Analog Incorporation

The genetic incorporation of this compound analogs relies on the promiscuity of the native translational machinery, specifically the methionyl-tRNA synthetase (MetRS), which can recognize and charge tRNAfMet and tRNAmMet with structurally similar amino acids. This process, known as residue-specific incorporation, allows for the global replacement of methionine with an analog in newly synthesized proteins.[1][2] More sophisticated approaches involve engineering the MetRS to enhance its specificity for a particular analog, thereby improving incorporation efficiency and minimizing off-target effects.[3][4]

Commonly used this compound analogs include L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG), which contain azide and alkyne moieties, respectively.[5][6] These functional groups serve as bioorthogonal handles for "click chemistry," enabling the attachment of various reporter molecules for visualization and affinity purification.[7][8] Other analogs, such as those with terminal alkenes or alkynes, have also been successfully incorporated and utilized for protein engineering.[9][10][11]

Key this compound Analogs and Their Applications

A variety of this compound analogs have been successfully incorporated into proteins, each offering unique functionalities.

This compound AnalogChemical HandleKey ApplicationsReference
L-Azidohomoalanine (AHA) AzideProtein synthesis monitoring, proteomics, bioorthogonal ligation[8][12][13]
L-Homopropargylglycine (HPG) AlkyneProtein synthesis monitoring, proteomics, click chemistry[5][14][15]
2-Amino-5-hexenoic acid Terminal AlkeneProtein engineering, novel chemical properties[9][10]
2-Amino-5-hexynoic acid Terminal AlkyneProtein engineering, novel chemical properties[9][10]
Selenomethionine (SeMet) SeleniumX-ray crystallography (phase determination), protein structure studies[1][16]
Norleucine (Nle) AlkylProbing hydrophobic interactions, protein stability studies[9][17]
Ethionine (Eth) EthylProbing steric effects, studying methionine metabolism[9][17]
Methionine Sulfoximine (MSO) SulfoximineEnzyme inhibition studies, probing active sites[18][19][20]

Quantitative Data on Incorporation Efficiency

The efficiency of this compound analog incorporation can vary depending on the specific analog, the expression system, and the culture conditions. The following table summarizes reported incorporation efficiencies for select analogs.

This compound AnalogExpression SystemIncorporation Efficiency (%)Reference
2-Amino-5-hexenoic acidE. coli auxotroph~85%[9][10]
2-Amino-5-hexynoic acidE. coli auxotroph90-100%[9][10]
L-Azidohomoalanine (AHA)Mammalian cellsVaries (dependent on concentration and cell type)[13]
L-Homopropargylglycine (HPG)Mammalian cellsVaries (dependent on concentration and cell type)[14]

Experimental Protocols

Protocol 1: General In Vivo Incorporation of this compound Analogs (AHA/HPG) in Mammalian Cells

This protocol describes the general procedure for labeling newly synthesized proteins in mammalian cells using AHA or HPG.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium (e.g., DMEM for SILAC)

  • L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) stock solution (e.g., 50 mM in DMSO or water)[15][21]

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • Cell Culture: Plate cells at the desired density and allow them to adhere and grow overnight in complete medium.

  • Methionine Depletion: Wash the cells once with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine reserves.[15][21]

  • Analog Labeling: Add the desired concentration of AHA or HPG to the methionine-free medium. A typical starting concentration is 50 µM, but this should be optimized for each cell type and experimental goal.[14][15]

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under normal growth conditions (37°C, 5% CO2). The incubation time will depend on the rate of protein synthesis and the experimental question.

  • Cell Lysis: After incubation, wash the cells twice with cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Downstream Analysis: The cell lysate containing the analog-labeled proteins is now ready for downstream applications such as click chemistry for fluorescent labeling or biotinylation, followed by SDS-PAGE, Western blotting, microscopy, or mass spectrometry.[8]

Protocol 2: Click Chemistry for Visualization of AHA/HPG-Labeled Proteins

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for attaching a fluorescent probe to proteins labeled with AHA or HPG.

Materials:

  • Cell lysate containing AHA or HPG-labeled proteins

  • Fluorescent alkyne (for AHA) or fluorescent azide (for HPG) probe

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator (e.g., THPTA or BTTAA)

  • Reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)[21]

Procedure:

  • Prepare Click Reaction Mix: Prepare a fresh click reaction mix. A typical reaction mix includes the fluorescent probe, CuSO4, a reducing agent, and a copper chelator in the reaction buffer. The final concentrations of each component should be optimized.

  • Reaction: Add the click reaction mix to the cell lysate. Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Analysis: The fluorescently labeled proteins can now be visualized by SDS-PAGE and in-gel fluorescence scanning or by fluorescence microscopy if the reaction was performed on fixed cells.

Visualizing the Workflow and Pathways

Experimental Workflow for this compound Analog Incorporation and Detection

Workflow cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Downstream Analysis start Plate Cells deplete Methionine Depletion start->deplete label_analog Add L-Met Analog (AHA/HPG) deplete->label_analog incubate Incubate label_analog->incubate lyse Cell Lysis incubate->lyse click Click Chemistry (Fluorescent Probe) lyse->click sds_page SDS-PAGE click->sds_page microscopy Microscopy click->microscopy mass_spec Mass Spectrometry click->mass_spec

Caption: Workflow for this compound analog incorporation and subsequent detection.

Simplified Pathway of Methionyl-tRNA Synthetase Action

MetRS_Pathway Met This compound or Analog MetRS Methionyl-tRNA Synthetase (MetRS) Met->MetRS ATP ATP ATP->MetRS Met_AMP Met-AMP Intermediate MetRS->Met_AMP Activation Charged_tRNA Met-tRNA_Met Met_AMP->Charged_tRNA tRNA_Met tRNA_Met tRNA_Met->Charged_tRNA Charging Ribosome Ribosome Charged_tRNA->Ribosome Protein Nascent Protein Ribosome->Protein Translation

Caption: The role of MetRS in charging tRNA with this compound or its analogs.

Conclusion

The genetic incorporation of this compound analogs is a robust and versatile strategy for labeling and engineering proteins. The protocols and data presented here provide a foundation for researchers to apply these powerful techniques in their own studies. By enabling the introduction of unique chemical functionalities into proteins, these methods open up new avenues for understanding complex biological processes and for the development of novel therapeutics and diagnostics.

References

Application Notes and Protocols for Formulating Experimental Diets with Controlled L-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and utilizing experimental diets with controlled L-Methionine (Met) levels. Methionine restriction (MR) is a dietary intervention that has been shown to extend lifespan and improve metabolic health in various organisms.[1] These protocols are designed to assist researchers in designing and implementing studies to investigate the physiological and molecular mechanisms underlying the effects of MR.

Principles of Methionine-Restricted Diets

Methionine is an essential amino acid crucial for protein synthesis, methylation reactions, and the production of other sulfur-containing molecules.[2] The formulation of MR diets typically involves reducing the methionine content to approximately 20-25% of the level found in control diets, while maintaining isocaloric and isonitrogenous conditions.[3][4] This is most commonly achieved using purified, elemental amino acid diets where the concentration of each amino acid can be precisely controlled.[4]

Composition of Experimental Diets

The following tables provide representative compositions for control and methionine-restricted diets for rodent studies, based on commonly used formulations in published research. It is crucial to note that the exact composition may need to be adjusted based on the specific research question, animal model, and strain.

Table 1: Composition of Elemental Control and Methionine-Restricted Diets for Rodents [3][4]

IngredientControl Diet (g/kg)Methionine-Restricted Diet (g/kg)
Amino Acid Mix
L-Alanine4.04.0
L-Arginine12.112.1
L-Aspartic Acid7.07.0
L-Cystine3.03.0
L-Glutamic Acid173.2180.1
Glycine23.323.3
L-Histidine4.14.1
L-Isoleucine8.28.2
L-Leucine12.312.3
L-Lysine HCl14.014.0
This compound 8.6 1.7
L-Phenylalanine8.28.2
L-Proline7.07.0
L-Serine7.07.0
L-Threonine8.28.2
L-Tryptophan1.81.8
L-Tyrosine4.14.1
L-Valine9.29.2
Carbohydrates
Corn Starch395.0395.0
Sucrose100.0100.0
Fat
Soybean Oil70.070.0
Fiber
Cellulose50.050.0
Mineral Mix 35.035.0
Vitamin Mix 10.010.0
Choline Bitartrate2.02.0
Total 1000.0 1000.0

Note: The L-Glutamic acid content is adjusted to maintain the isonitrogenous nature of the diets.

Table 2: Effects of Methionine Restriction on Key Metabolic Parameters in Mice [4][5][6]

ParameterControl Diet (0.86% Met)Methionine-Restricted Diet (0.17% Met)Percent Change
Body Weight Gain (g) over 8 weeks~10-12 g~2-4 g↓ ~60-80%
Adiposity (%)~15-20%~8-12%↓ ~30-50%
Food Intake ( g/day )~3.0-3.5 g~3.5-4.0 g↑ ~15-25%
Energy Expenditure (kcal/day)~12-14 kcal~15-17 kcal↑ ~20-25%
Plasma FGF21 (pg/mL)~100-200 pg/mL~1000-2000 pg/mL↑ ~5-10 fold
Glucose Tolerance (AUC)HigherLowerImproved
Insulin SensitivityLowerHigherImproved

AUC: Area Under the Curve. Values are approximate and can vary based on mouse strain, age, and experimental conditions.

Experimental Protocols

Protocol for Preparation of Experimental Diets

This protocol outlines the steps for preparing purified, elemental amino acid-based diets with controlled this compound content.

Materials:

  • Individual crystalline L-amino acids

  • Carbohydrate sources (e.g., corn starch, sucrose)

  • Fat source (e.g., soybean oil)

  • Fiber source (e.g., cellulose)

  • Vitamin and mineral mixes (e.g., AIN-93G or AIN-76A)

  • Choline bitartrate

  • Precision balance

  • Planetary mixer or equivalent

  • Pellet mill (optional)

  • Airtight storage containers

  • Inert gas (e.g., nitrogen or argon) for storage

Procedure:

  • Calculate Diet Formulation: Based on the desired percentage of this compound and other macronutrients, calculate the precise amount of each ingredient required for the total batch size. Refer to Table 1 for a standard formulation.

  • Premixing Dry Ingredients:

    • In a large mixing bowl, combine all the crystalline amino acids, carbohydrate sources, fiber, mineral mix, and vitamin mix.

    • Mix thoroughly in a planetary mixer at a low speed for 15-20 minutes to ensure a homogenous blend.

  • Adding Liquid and Fat Components:

    • Slowly add the soybean oil and choline bitartrate (dissolved in a small amount of water if necessary) to the dry ingredient mixture while the mixer is running at a low speed.

    • Continue mixing for another 10-15 minutes until the fat is evenly distributed and the mixture has a crumbly, dough-like consistency.

  • Pelleting (Optional but Recommended):

    • If a pellet mill is available, pass the diet mixture through the mill to create uniform pellets. This prevents the animals from selectively consuming certain components of the diet.

    • If a pellet mill is not available, the diet can be provided as a powder or made into a dough by adding a small amount of water and then shaping it into blocks and drying at a low temperature.

  • Drying and Storage:

    • If the diet was pelleted or formed into a dough, dry it in a fume hood or a low-temperature oven (below 40°C) to remove excess moisture.

    • Store the final diet in airtight containers. To prevent oxidation of components, flush the containers with an inert gas before sealing.

    • Store the diets at 4°C for short-term use (up to 2 weeks) or at -20°C for longer-term storage.

Protocol for Methionine Analysis in Diets by HPLC

This protocol provides a general method for the quantification of this compound in experimental diets using High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)[2]

  • Acetonitrile (HPLC grade)

  • Sulfuric acid (or other suitable buffer)

  • Ultrapure water

  • This compound standard

  • Hydrochloric acid (for sample hydrolysis)

  • Performic acid (for oxidation, if analyzing total methionine including oxidized forms)

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in ultrapure water and create a series of dilutions to generate a standard curve (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation (Acid Hydrolysis):

    • Accurately weigh a small amount of the diet sample (e.g., 100 mg).

    • Add 10 mL of 6N HCl and hydrolyze at 110°C for 24 hours in a sealed tube.

    • After hydrolysis, neutralize the sample with NaOH and bring it to a known volume with ultrapure water.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and an acidic buffer (e.g., 0.05% sulfuric acid in water) is typically used.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 200 nm.[2]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Run the standards to generate a calibration curve.

    • Inject the prepared diet samples.

    • Quantify the this compound concentration in the samples by comparing the peak area to the standard curve.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Formulating and Testing Controlled this compound Diets

G cluster_formulation Diet Formulation and Preparation cluster_qc Quality Control cluster_in_vivo In Vivo Experimentation cluster_analysis Data Analysis calc Calculate Diet Composition mix_dry Mix Dry Ingredients calc->mix_dry add_wet Add Wet Ingredients mix_dry->add_wet pellet Pellet and Dry add_wet->pellet store Store Diet pellet->store feed Feed Experimental Diets store->feed sample_prep Sample Preparation (Hydrolysis) hplc HPLC Analysis sample_prep->hplc quant Quantify Methionine hplc->quant quant->feed Verify Concentration acclimate Animal Acclimatization acclimate->feed monitor Monitor Phenotypes feed->monitor collect Collect Samples monitor->collect biochem Biochemical Assays collect->biochem mol_bio Molecular Biology collect->mol_bio stats Statistical Analysis biochem->stats mol_bio->stats

Caption: Experimental workflow for controlled this compound diet studies.

GCN2/ATF4 Signaling Pathway in Methionine Restriction

Methionine restriction leads to an accumulation of uncharged tRNA, which activates the GCN2 kinase. This initiates a signaling cascade resulting in the preferential translation of ATF4, a key transcription factor that regulates genes involved in stress response and metabolism.[7]

G cluster_pathway GCN2/ATF4 Signaling Pathway MR Methionine Restriction tRNA Uncharged tRNA MR->tRNA GCN2 GCN2 (Kinase) tRNA->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P GEF eIF2B (GEF) eIF2a_P->GEF inhibits ATF4_trans ATF4 Translation eIF2a_P->ATF4_trans increases GTP GTP -> GDP Translation_Global Global Protein Synthesis GEF->Translation_Global decreases ATF4 ATF4 (Transcription Factor) ATF4_trans->ATF4 Target_Genes Target Gene Expression (e.g., FGF21, ASNS) ATF4->Target_Genes activates transcription of

Caption: GCN2/ATF4 pathway activation by methionine restriction.

mTORC1 Signaling Pathway and Methionine Sensing

The mTORC1 pathway is a central regulator of cell growth and metabolism and is sensitive to amino acid availability. Methionine, through its metabolite S-adenosylmethionine (SAM), influences mTORC1 activity. The protein SAMTOR has been identified as a sensor for SAM.[8][9] When SAM levels are high, SAMTOR is bound to SAM, leading to the activation of mTORC1. Conversely, under methionine restriction, SAM levels decrease, allowing SAMTOR to inhibit mTORC1.

G cluster_pathway mTORC1 Signaling and Methionine Sensing Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM SAMTOR SAMTOR SAM->SAMTOR binds to GATOR1 GATOR1 SAMTOR->GATOR1 inhibits Rag Rag GTPases GATOR1->Rag inhibits mTORC1 mTORC1 Rag->mTORC1 activates Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Growth Cell Growth, Proliferation Downstream->Growth promotes

Caption: Methionine sensing and regulation of the mTORC1 pathway.

References

Application Notes and Protocols: L-Methionine as a Precursor in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionine, an essential sulfur-containing amino acid, plays a central role in cellular metabolism, extending far beyond its fundamental function as a building block for proteins. It serves as a critical precursor for a multitude of vital biomolecules, and its metabolic pathways are intricately linked to cellular growth, redox homeostasis, and epigenetic regulation. Understanding the flux through these pathways is paramount for research in various fields, including oncology, neurobiology, and drug development.

This document provides detailed application notes and experimental protocols for studying this compound's role as a precursor in key metabolic pathways. It is designed to guide researchers in designing and executing experiments to trace the metabolic fate of this compound and to quantify the activity of associated pathways.

Key Metabolic Pathways Originating from this compound

This compound is the starting point for several interconnected metabolic routes:

  • One-Carbon Metabolism (Methionine Cycle): In this cycle, this compound is converted to S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids.[1][2] This pathway is crucial for epigenetic regulation and the synthesis of various metabolites.

  • Transsulfuration Pathway: This pathway, initiated by the conversion of homocysteine (a product of the Methionine Cycle), leads to the synthesis of cysteine.[3][4][5][6] Cysteine is a precursor for the major intracellular antioxidant, glutathione (GSH), thereby linking this compound metabolism to cellular redox balance.[4][6]

  • Polyamine Synthesis: this compound, through SAM, provides the aminopropyl group necessary for the synthesis of polyamines such as spermidine and spermine.[7][8][9] These molecules are essential for cell growth, proliferation, and differentiation.

Data Presentation: Quantifying Metabolic Flux

A primary goal in metabolic pathway studies is to quantify the rate of flow, or flux, of metabolites through a particular pathway. Stable isotope labeling, most commonly with ¹³C-L-Methionine, followed by mass spectrometry-based analysis, is a powerful technique for this purpose.[3][10][11][12][13][14] The resulting data on metabolic flux can be presented in a clear and structured tabular format for comparative analysis.

Table 1: Example of Metabolic Flux Data in Human Fibrosarcoma Cell Lines

Metabolic FluxCell Line: MTAP-positive (nmol/μL-cells/h)Cell Line: MTAP-negative (nmol/μL-cells/h)
Net Methionine Uptake0.8 ± 0.10.8 ± 0.1
Transmethylation Flux (v₅)0.03 ± 0.020.02 ± 0.01
Propylamine Transfer (v₂)0.11 ± 0.0150.11 ± 0.015
MTA SecretionNot applicable0.11 ± 0.015

Data adapted from a study on human fibrosarcoma cell lines to illustrate the presentation of metabolic flux data.[3]

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Mammalian Cells with ¹³C-L-Methionine for Metabolic Flux Analysis

This protocol outlines the general steps for tracing the metabolism of this compound in cultured mammalian cells using ¹³C-labeled methionine.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Dialyzed fetal bovine serum (FBS)

  • This compound-free medium

  • ¹³C-L-Methionine (e.g., [U-¹³C₅]-L-Methionine)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Liquid nitrogen

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%) in their standard complete medium.

  • Media Preparation: Prepare the labeling medium by supplementing this compound-free medium with the desired concentration of ¹³C-L-Methionine and dialyzed FBS. The concentration of ¹³C-L-Methionine should ideally match that of this compound in the standard medium.

  • Labeling:

    • Aspirate the standard medium from the cell culture plates.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹³C-L-Methionine labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotope into downstream metabolites.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Wash the cells once with ice-cold PBS.

    • Quench metabolism by adding ice-cold 80% methanol.

    • Place the plates on a dry ice/ethanol bath to flash-freeze the cells and extraction solvent.

    • Scrape the frozen cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Vortex the tubes thoroughly.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the extracted metabolites to a new tube.

  • Sample Analysis: The extracted metabolites are now ready for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Sample Preparation and LC-MS/MS Analysis of Methionine and its Metabolites

This protocol provides a method for the simultaneous quantification of key metabolites in the methionine metabolic pathways.

Materials:

  • Metabolite extracts from Protocol 1 or other biological samples (plasma, urine, tissue homogenates)

  • Dithiothreitol (DTT) solution (for reduction of disulfide bonds)

  • Formic acid

  • Methanol

  • Acetonitrile

  • LC-MS/MS system with a suitable column (e.g., C18 or HILIC)

Procedure:

  • Sample Preparation (for total thiols):

    • To a specific volume of sample (e.g., 20 µL of plasma or cell extract), add an equal volume of an internal standard solution containing isotopically labeled versions of the analytes of interest.[15]

    • Add a solution of DTT (e.g., 0.5 M) to reduce disulfide bonds and incubate for 10-30 minutes at room temperature.[1][15]

    • Precipitate proteins by adding a larger volume of cold methanol containing 0.1% formic acid.[15]

    • Vortex and centrifuge at high speed for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatographic gradient. For example, a reverse-phase C18 column can be used with a mobile phase gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[16]

    • Detect the metabolites using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for each metabolite and internal standard should be established.

  • Data Analysis:

    • Quantify the concentration of each metabolite by comparing the peak area of the endogenous metabolite to that of its corresponding isotopically labeled internal standard.

    • For stable isotope tracing experiments, determine the fractional enrichment of ¹³C in each metabolite over time. This data can then be used for metabolic flux analysis using specialized software.

Visualizations of Key Metabolic Pathways and Workflows

To facilitate a deeper understanding of the interconnectedness of this compound metabolism, the following diagrams illustrate the key pathways and a typical experimental workflow.

One_Carbon_Metabolism One-Carbon Metabolism (Methionine Cycle) L_Methionine This compound SAM S-adenosylmethionine (SAM) L_Methionine->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylated_Substrate Methylated Substrate SAM->Methylated_Substrate Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->L_Methionine MS Substrate Substrate Substrate->Methylated_Substrate THF THF MTHF 5-Methyl-THF THF->MTHF MTHF->Homocysteine

Caption: The Methionine Cycle, central to one-carbon metabolism.

Transsulfuration_Pathway Transsulfuration Pathway Homocysteine Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine CBS Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine CTH Glutathione Glutathione (GSH) Cysteine->Glutathione GCL, GS

Caption: Synthesis of Cysteine and Glutathione via Transsulfuration.

Polyamine_Synthesis Polyamine Synthesis Pathway SAM S-adenosylmethionine (SAM) dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM SAMDC Spermidine Spermidine dcSAM->Spermidine Spermidine Synthase MTA MTA dcSAM->MTA Putrescine Putrescine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine Spermine Synthase

Caption: this compound's contribution to polyamine synthesis.

Experimental_Workflow General Experimental Workflow for Metabolic Flux Analysis Cell_Culture 1. Cell Culture (e.g., Mammalian Cells) Isotope_Labeling 2. Stable Isotope Labeling (¹³C-L-Methionine) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Quenching and Metabolite Extraction Isotope_Labeling->Metabolite_Extraction LCMS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis 5. Data Analysis and Flux Calculation LCMS_Analysis->Data_Analysis

Caption: Workflow for this compound metabolic flux analysis.

References

Troubleshooting & Optimization

L-Methionine Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of L-Methionine in solution.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound solutions.

Issue 1: Rapid Degradation of this compound in Solution

Question: I am observing a rapid loss of this compound concentration in my prepared solution. What are the potential causes and how can I prevent this?

Answer: Rapid degradation of this compound in solution is primarily due to oxidation of its sulfur-containing side chain. Several factors can accelerate this process.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Exposure to Oxygen Prepare solutions with deoxygenated solvents. Purge the headspace of the storage container with an inert gas like nitrogen or argon.[1]
Elevated Temperature Prepare and store this compound solutions at low temperatures. For short-term storage, 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable.[2][3][4][5]
Exposure to Light Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.[6] Photochemical degradation can occur, especially in the presence of photosensitizers like riboflavin.[7]
Presence of Metal Ions The presence of transition metal ions can catalyze oxidation. Use high-purity water and reagents. Consider adding a chelating agent such as EDTA or citrate to the solution to sequester metal ions.[1][8]
Inappropriate pH The rate of this compound oxidation can be pH-dependent, with increased rates observed at alkaline pH.[1] Whenever possible, maintain the pH of the solution in the slightly acidic to neutral range (pH 5.6-7.4).[9][10][11]

Troubleshooting Workflow for this compound Degradation

start Start: this compound Degradation Observed check_storage Review Storage Conditions start->check_storage check_preparation Examine Solution Preparation check_storage->check_preparation Storage OK check_formulation Analyze Formulation Components check_preparation->check_formulation Preparation Protocol OK implement_stabilization Implement Stabilization Strategies check_formulation->implement_stabilization Formulation Components Reviewed analyze_solution Re-analyze this compound Concentration implement_stabilization->analyze_solution success Issue Resolved analyze_solution->success Concentration Stable fail Issue Persists: Contact Technical Support analyze_solution->fail Concentration Still Decreasing L_Met This compound Met_O Methionine Sulfoxide (Met(O)) L_Met->Met_O Oxidation (e.g., H₂O₂, ROS) Met_O2 Methionine Sulfone (Met(O₂)) Met_O->Met_O2 Further Oxidation L_Met This compound SAM S-Adenosylmethionine (SAM) L_Met->SAM Methionine Adenosyltransferase ATP ATP ATP->SAM Methyl_Acceptor Methyl Acceptor (e.g., DNA, proteins) SAM->Methyl_Acceptor SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product Homocysteine Homocysteine SAH->Homocysteine Homocysteine->L_Met Methionine Synthase Cystathionine Cystathionine Homocysteine->Cystathionine Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine

References

L-Methionine Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and find answers to frequently asked questions regarding L-Methionine assays.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your this compound experiments.

High-Performance Liquid Chromatography (HPLC) Assays

Question: Why am I seeing poor peak resolution or abnormal peak shapes in my this compound HPLC chromatogram?

Answer: Poor peak resolution or shape can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow for HPLC Peak Issues

cluster_column Column Checks cluster_mobile_phase Mobile Phase Checks cluster_sample_prep Sample Preparation Checks cluster_instrument Instrument Checks start Poor Peak Resolution/ Shape check_column Check Column Integrity start->check_column Start check_mobile_phase Verify Mobile Phase check_column->check_mobile_phase Column OK col_age Is the column old? check_column->col_age check_sample_prep Review Sample Preparation check_mobile_phase->check_sample_prep Mobile Phase OK mp_ph Incorrect pH? check_mobile_phase->mp_ph check_instrument Inspect HPLC System check_sample_prep->check_instrument Sample Prep OK sp_overload Sample overload? check_sample_prep->sp_overload resolve Problem Resolved check_instrument->resolve System OK inst_leak System leaks? check_instrument->inst_leak col_contam Is there contamination? col_age->col_contam col_void Is there a void? col_contam->col_void mp_comp Wrong composition? mp_ph->mp_comp mp_degas Insufficiently degassed? mp_comp->mp_degas sp_solvent Sample solvent mismatch? sp_overload->sp_solvent sp_particulate Particulates present? sp_solvent->sp_particulate inst_flow Incorrect flow rate? inst_leak->inst_flow inst_detector Detector issue? inst_flow->inst_detector

Caption: Troubleshooting workflow for HPLC peak problems.

  • Column Issues :

    • Action : Ensure the column is not old or degraded. Check for contamination by flushing with a strong solvent. If a void has formed at the column inlet, it may be possible to carefully fill it with packing material or replace the column.

  • Mobile Phase Problems :

    • Action : Verify the pH and composition of your mobile phase. Ensure it has been properly degassed to prevent bubble formation.[1]

  • Sample Preparation :

    • Action : Injecting too much sample can lead to peak fronting. The solvent used to dissolve the sample should be compatible with the mobile phase. Filter samples to remove any particulates.

  • Instrumental Problems :

    • Action : Check for leaks in the HPLC system. Verify that the flow rate is accurate and stable. Ensure the detector is functioning correctly.

Colorimetric and Fluorometric Assays

Question: My sample readings are very low or non-existent in a fluorometric/colorimetric assay. What could be the cause?

Answer: Low or absent signal in these assays can stem from several issues, from reagent problems to sample-specific interference.

Troubleshooting Low Signal in Plate-Based Assays

cluster_reagents Reagent Checks cluster_instrument Instrument Checks cluster_sample Sample Checks start Low/No Signal check_reagents Check Reagents start->check_reagents check_instrument Verify Instrument Settings check_reagents->check_instrument Reagents OK reagent_prep Correct Preparation? check_reagents->reagent_prep check_protocol Review Assay Protocol check_instrument->check_protocol Settings Correct inst_wavelength Correct Wavelengths? check_instrument->inst_wavelength check_sample Investigate Sample check_protocol->check_sample Protocol Followed resolve Problem Resolved check_sample->resolve Sample OK sample_conc Concentration Too Low? check_sample->sample_conc reagent_storage Proper Storage? reagent_prep->reagent_storage reagent_expiry Expired? reagent_storage->reagent_expiry inst_gain Gain/Sensitivity Set? inst_wavelength->inst_gain inst_plate Correct Plate Type? inst_gain->inst_plate sample_interfere Interfering Substances? sample_conc->sample_interfere

Caption: Troubleshooting workflow for low signal issues.

  • Reagent Integrity :

    • Action : Ensure all kit components have been stored correctly and have not expired. Prepare fresh reagents and standard dilutions.

  • Instrument Settings :

    • Action : Double-check that the plate reader is set to the correct excitation and emission wavelengths for your fluorometric assay, or the correct absorbance wavelength for a colorimetric assay.[2] Ensure the gain or sensitivity setting is appropriate. Use the correct type of microplate (e.g., black plates for fluorescence).

  • Assay Protocol :

    • Action : Carefully review the protocol to ensure no steps were missed and that incubation times and temperatures were correct.

  • Sample Issues :

    • Action : The concentration of this compound in your sample may be below the detection limit of the assay. Certain substances can interfere with the assay chemistry. For example, samples with high concentrations of NADH or glutathione can oxidize the probe in some kits.[3] Thiols like DTT or β-mercaptoethanol can also cause interference.[3] Consider sample cleanup or dilution.

Question: I'm observing high background fluorescence in my no-enzyme control samples. What should I do?

Answer: High background can mask the true signal from your samples.

  • Sample Pre-treatment : Some biological samples contain endogenous substances that fluoresce at the assay wavelengths. Many commercial kits provide a sample clean-up mix or recommend deproteinization using a 10 kDa spin column to remove interfering proteins.[2]

  • Reagent Purity : Ensure the water and buffers used to prepare reagents are of high purity and free from fluorescent contaminants.

  • Dilution : If sample clean-up is not sufficient, diluting the sample may help reduce the background signal, provided the this compound concentration remains within the detectable range.

Gas Chromatography-Mass Spectrometry (GC-MS) Assays

Question: Why is the derivatization of this compound for GC-MS analysis inefficient?

Answer: Incomplete derivatization is a common issue in GC-MS analysis of amino acids.

  • Moisture : The presence of water can significantly hinder the derivatization reaction. Ensure all glassware is dry and use anhydrous solvents. Samples should be thoroughly dried before adding derivatizing agents.

  • Reagent Quality : Derivatizing agents can degrade over time. Use fresh reagents and store them under appropriate conditions (e.g., under an inert atmosphere, protected from light).

  • Reaction Conditions : Optimize the reaction temperature and time as these can be critical for achieving complete derivatization.

  • Matrix Effects : The sample matrix can sometimes interfere with the derivatization process. A sample clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound quantification? A1: The most prevalent methods include High-Performance Liquid Chromatography (HPLC), often with pre- or post-column derivatization for fluorescence or UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and various colorimetric, fluorometric, and enzymatic assays, which are often available as commercial kits.[5][6][7]

Q2: How should I prepare biological samples like plasma or tissue for an this compound assay? A2:

  • Plasma/Serum : To remove proteins, which can interfere with many assays, a deproteinization step is usually required. This can be achieved by precipitation with agents like trichloroacetic acid (TCA) or by ultrafiltration using a spin column (e.g., 10 kDa cutoff).[3]

  • Tissue : Tissues should be homogenized in a suitable buffer (e.g., cold PBS) and then centrifuged to pellet cellular debris. The resulting supernatant may then need to be deproteinized similar to plasma samples.[3]

Q3: What are the common interfering substances in this compound assays? A3:

  • HPLC : Other amino acids and compounds that co-elute with this compound or the derivatizing agent.

  • Colorimetric/Fluorometric : Reducing agents (e.g., DTT, β-mercaptoethanol), substances that oxidize the detection probe (e.g., NADH, glutathione), and other amino acids if the assay has low specificity.[3][8] For example, some enzymatic assays may show cross-reactivity with branched-chain amino acids.[8]

  • GC-MS : Compounds that co-elute and have similar mass spectral fragmentation patterns.

Q4: How can I ensure the stability of this compound in my samples? A4: this compound is susceptible to oxidation, where the sulfur atom is oxidized to form methionine sulfoxide.[9] To minimize this, samples should be processed quickly and stored at -80°C for long-term storage.[3] Avoid repeated freeze-thaw cycles. Studies have shown significant degradation of methionine in dried blood spots stored at room temperature over time.[10][11][12]

Q5: My this compound assay kit is not working, what are the first things to check? A5:

  • Reagent Expiration and Storage : Confirm that the kit and its components have not expired and have been stored at the recommended temperatures.

  • Protocol Adherence : Carefully re-read the entire protocol to ensure no steps were missed or altered.

  • Standard Curve : Run a fresh standard curve. If the standards work, the issue is likely with your samples. If the standards do not work, there may be a problem with the kit reagents.

  • Instrument Setup : Verify all instrument settings, including wavelengths, temperature, and plate type.

Data Presentation

Table 1: Comparison of Common this compound Assay Methods

FeatureHPLCGC-MSColorimetric/Fluorometric KitsEnzymatic Assays
Principle Chromatographic separationSeparation by volatility, detection by massChemical reaction producing color/fluorescenceEnzyme-catalyzed reaction
Linearity Range 1 - 100 µM[6]0.5 - 20 µM (in saliva)Varies by kit (e.g., up to 1000 pmol/well)5 - 200 µM[13]
Limit of Detection ~0.5 µM[6]~0.1 µM (in saliva)~0.5 µMVaries (e.g., 1.5 µM)[3]
Specificity HighVery HighCan have interferencesGenerally high, but can have cross-reactivity[8][13]
Throughput Low to MediumLow to MediumHighHigh
Sample Prep Often requires derivatizationRequires derivatizationOften requires deproteinizationMay require sample cleanup

Experimental Protocols

Protocol 1: Fluorometric this compound Assay using a Commercial Kit

This protocol is a generalized procedure based on commercially available kits. Always refer to the specific manufacturer's instructions.

  • Sample Preparation :

    • For plasma or serum, add 2 µL of a sample clean-up mix to 100 µL of sample and incubate at 37°C for 30 minutes.

    • Filter the pre-treated sample using a 10 kDa spin column by centrifuging at 10,000 x g for 10 minutes at 4°C.[2]

    • Collect the ultrafiltrate for the assay.

  • Standard Curve Preparation :

    • Prepare a 100 µM this compound stock solution from the provided standard.

    • Create a series of standards (e.g., 0, 200, 400, 600, 800, 1000 pmol/well) by adding appropriate volumes of the 100 µM stock to wells of a 96-well black plate.

    • Adjust the volume of all standard and sample wells to 50 µL with assay buffer.

  • Assay Procedure :

    • For each unknown sample, prepare two parallel wells: one for the reaction mix and one for the background control mix (without the key enzyme).

    • Prepare a Reaction Mix containing assay buffer, probe, and enzyme(s) as per the kit instructions.

    • Add 50 µL of the Reaction Mix to each standard and sample well.

    • Add 50 µL of the Background Reaction Mix to the background control wells.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

    • Measure the fluorescence at an excitation/emission of ~535/587 nm.[2]

  • Data Analysis :

    • Subtract the fluorescence of the 0 pmol standard from all readings.

    • For each sample, subtract the background control reading from the sample reading.

    • Plot the standard curve and determine the concentration of this compound in the samples.

Protocol 2: HPLC Quantification of this compound in Plasma

This protocol is based on a rapid HPLC method with o-phthalaldehyde (OPA) derivatization.[6]

  • Sample Preparation :

    • Deproteinate plasma samples by adding an equal volume of 10% trichloroacetic acid (TCA).

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

  • Derivatization :

    • Mix the deproteinized sample or standard with OPA derivatizing reagent.

    • Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature.

  • HPLC Conditions :

    • Column : Reversed-phase C18 column (e.g., Supelcosil LC-18-DB, 5 µm, 25 cm x 4.6 mm).[6]

    • Mobile Phase : A gradient program using two solvents. For example:

      • Solvent A: Tetrahydrofuran/methanol/0.1 M sodium acetate, pH 7.0 (5/95/900 v/v/v).[6]

      • Solvent B: Methanol.[6]

    • Flow Rate : 1.0 - 1.5 mL/min.

    • Detection : Fluorescence detector with excitation at 350 nm and emission at 450 nm.

  • Quantification :

    • Generate a standard curve by injecting known concentrations of derivatized this compound.

    • Calculate the concentration in samples by comparing their peak areas to the standard curve.

Signaling and Metabolic Pathways

The Methionine Cycle (SAM Cycle)

This compound is a crucial component of the one-carbon metabolism pathway, primarily serving as the precursor for S-adenosylmethionine (SAM), the universal methyl group donor.[14][15]

Met This compound SAM S-Adenosylmethionine (SAM) Met->SAM MAT ATP ATP ATP->SAM Acceptor Methyl Acceptor (DNA, RNA, Protein) SAM->Acceptor SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylated_Acceptor Methylated Acceptor Acceptor->Methylated_Acceptor Hcy Homocysteine SAH->Hcy SAHH Hcy->Met Methionine Synthase (MS) MTHF 5-Methyl-THF Hcy->MTHF THF Tetrahydrofolate (THF) THF->Hcy MTHF->THF Hcy Homocysteine Cystathionine Cystathionine Hcy->Cystathionine Cystathionine β-synthase (CBS) Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase (CTH) AlphaKB α-ketobutyrate Cystathionine->AlphaKB Glutathione Glutathione Cysteine->Glutathione GCL, GS

References

Technical Support Center: Optimizing L-Methionine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing L-Methionine concentration in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration of this compound in standard cell culture media?

A1: The concentration of this compound varies depending on the media formulation. For example, DMEM (High Glucose) typically contains 30 mg/L, while RPMI-1640 contains 15 mg/L. It is crucial to check the specific formulation of your medium.

Q2: Why is optimizing this compound concentration important?

A2: this compound is an essential amino acid critical for protein synthesis, methylation reactions (via its metabolite S-adenosylmethionine or SAM), and cellular antioxidant defense (as a precursor to cysteine and glutathione).[1] Both deficiency and excess can negatively impact cell growth, viability, and function. Optimization is key to ensure reproducible and reliable experimental outcomes.

Q3: What are the visible signs of this compound deficiency in cell culture?

A3: this compound deficiency can lead to reduced cell proliferation, changes in cell morphology, decreased protein synthesis, and cell cycle arrest, often in the G1 phase.[2] In prolonged or severe cases, it can induce apoptosis.

Q4: Can high concentrations of this compound be toxic to cells?

A4: Yes, excessive this compound can be cytotoxic. High concentrations have been shown to suppress cell growth and, in some cell lines like MCF-7, inhibit proliferation.[3][4] The toxic effects can be mediated by the transamination pathway of methionine catabolism.[5]

Q5: How does this compound concentration affect recombinant protein production?

A5: The availability of this compound is critical for efficient protein synthesis. Sub-optimal concentrations can limit the yield and quality of recombinant proteins. Therefore, for biomanufacturing applications, optimizing this compound levels in the culture medium is a crucial step.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Cell Growth or Low Viability This compound concentration may be too low (deficiency) or too high (toxicity).Perform an this compound titration experiment to determine the optimal concentration for your specific cell line (see Experimental Protocol 1). Verify the this compound concentration in your basal medium and any supplements.
Inconsistent Experimental Results Fluctuation in this compound levels between experiments.Ensure consistent media preparation procedures. Use a fresh batch of media or supplement. If preparing your own medium, double-check the this compound stock concentration and the amount added.
Reduced Recombinant Protein Yield This compound may be a limiting factor for protein synthesis.Increase this compound concentration in a step-wise manner and monitor protein expression levels. Consider using a fed-batch strategy to maintain optimal this compound levels throughout the culture period.
Unexpected Changes in Cell Phenotype Altered this compound metabolism affecting signaling pathways.Investigate key signaling pathways such as mTORC1 and the SAM cycle, which are sensitive to this compound availability. Western blotting for key pathway proteins can provide insights (see Experimental Protocol 3).

Quantitative Data Summary

Table 1: this compound Concentration in Common Cell Culture Media

MediumThis compound Concentration (mg/L)This compound Concentration (µM)
DMEM (High Glucose)30201.3
DMEM/F-1217.24115.7
RPMI-164015100.7
MEMVariesVaries
Ham's F-12VariesVies

Table 2: Experimentally Determined this compound Concentrations for Specific Cell Lines

Cell LineOptimal Concentration RangeInhibitory ConcentrationNotes
HeLa0.01 - 0.1 µM/mL (1.49 - 14.9 mg/L)> 1 µM/mL (>149 mg/L)Optimal concentration is closely correlated with serum levels.[6][7]
CHOVaries significantly by clone and processNot broadly definedOptimization is critical for maximizing recombinant protein production.
HEK293VariesNot broadly definedDependent on the specific protein being expressed and the culture system.
MCF-7-5 g/L (5000 mg/L)Significantly suppressed cell growth.[3]

Experimental Protocols

Protocol 1: this compound Titration for Optimal Concentration Determination

This protocol outlines a method to determine the optimal this compound concentration for a specific cell line by assessing cell viability across a range of concentrations.

Materials:

  • Cells of interest

  • Basal medium deficient in this compound

  • This compound stock solution (e.g., 100 mM)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Media Preparation: Prepare a series of media with varying this compound concentrations by diluting the this compound stock solution into the this compound-free basal medium. A typical range to test would be from 0 µM to 1000 µM. Include a control with the standard medium concentration.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared media containing different this compound concentrations.

  • Incubation: Incubate the plate for a period equivalent to 2-3 cell population doubling times.

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Plot cell viability against this compound concentration to determine the optimal range that supports maximum cell growth.

Protocol 2: Assessment of Cell Proliferation using Trypan Blue Exclusion Assay

This protocol details the procedure for determining the number of viable cells in a culture treated with varying this compound concentrations.

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Sample Preparation: Collect a sample of the cell suspension from your experimental conditions (e.g., different this compound concentrations).

  • Staining: Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

  • Incubation: Allow the mixture to sit for 1-2 minutes at room temperature.

  • Loading: Carefully load the hemocytometer with the cell suspension-Trypan Blue mixture.

  • Counting: Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculation: Calculate the cell concentration and viability using the following formulas:

    • Viable cells/mL = (Number of viable cells counted / Number of squares counted) x Dilution factor x 10^4

    • % Viability = (Number of viable cells / Total number of cells) x 100

Protocol 3: Western Blot Analysis of mTORC1 Pathway Activation

This protocol describes how to assess the activation state of the mTORC1 pathway, which is sensitive to this compound availability, by analyzing the phosphorylation of key downstream targets.

Materials:

  • Cell lysates from cells cultured with varying this compound concentrations

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for S6K and 4E-BP1, providing a measure of mTORC1 pathway activation.

Signaling Pathways and Experimental Workflows

Experimental_Workflow_for_L_Methionine_Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Replace Media and Incubate A->C B Prepare Media with Varying L-Met Concentrations B->C D Perform Cell Viability Assay (e.g., MTT) C->D E Measure Absorbance D->E F Plot Viability vs. L-Met Concentration E->F G Determine Optimal Concentration F->G

Fig. 1: Experimental workflow for this compound optimization.

SAM_Cycle_and_Transsulfuration_Pathway Met This compound SAM S-Adenosylmethionine (SAM) Met->SAM MAT Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation SAH S-Adenosylhomocysteine (SAH) HCY Homocysteine SAH->HCY SAHH HCY->Met MS Cystathionine Cystathionine HCY->Cystathionine CBS Cys Cysteine Cystathionine->Cys CTH GSH Glutathione Cys->GSH Methylation->SAH

Fig. 2: The SAM cycle and transsulfuration pathway.

mTORC1_Signaling_Pathway Met This compound SAM SAM Met->SAM mTORC1 mTORC1 SAM->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Fig. 3: this compound activation of the mTORC1 signaling pathway.

References

Technical Support Center: L-Methionine Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with L-Methionine toxicity in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical toxic concentration of this compound in cell culture?

A1: The toxic concentration of this compound can vary significantly depending on the cell line. For instance, in freshly-isolated male mouse hepatocytes, cytotoxicity has been observed at concentrations of 20 mM after 4 hours of incubation.[1] In the human breast cancer cell line MCF-7, concentrations of 5 and 10 g/L significantly suppressed cell growth after 24 hours.[2] It is crucial to determine the optimal and toxic concentration range for your specific cell line through a dose-response experiment.

Q2: My cells are dying after this compound treatment. What are the possible mechanisms?

A2: this compound-induced cell death can occur through several mechanisms, including:

  • Oxidative Stress: High levels of this compound can lead to an increase in reactive oxygen species (ROS) and depletion of glutathione (GSH), a key antioxidant.[1][[“]]

  • Apoptosis: this compound can induce programmed cell death, or apoptosis. This can be observed through the activation of caspases.[4]

  • Cell Cycle Arrest: this compound can cause cells to arrest at different phases of the cell cycle. For example, in MCF-7 and LNCaP cancer cells, it can cause an accumulation of cells in the G1 phase.[5] The specific phase of arrest can depend on the p53 status of the cell line.[5][6]

  • Disruption of Cellular Metabolism: Excess this compound can lead to the accumulation of toxic metabolites, such as homocysteine, and deplete hepatic ATP.[[“]]

Q3: How does the p53 status of my cell line affect its response to this compound?

A3: The tumor suppressor protein p53 plays a significant role in mediating the cellular response to this compound. In cell lines with wild-type p53, this compound treatment may lead to cell cycle arrest in the G1 phase.[5] Conversely, in cell lines with mutated or deficient p53, the response can be different, such as accumulation in the S phase.[5][6] Furthermore, this compound has been shown to down-regulate p53 expression in MCF-7 cells, which is correlated with growth inhibition.[2]

Q4: I am not seeing any toxicity at concentrations reported in the literature. What could be the reason?

A4: Several factors could contribute to this discrepancy:

  • Cell Line Differences: As mentioned, sensitivity to this compound is highly cell-line specific.

  • Culture Conditions: The composition of your cell culture medium, including the presence of other amino acids and serum, can influence the outcome. Using dialyzed serum is recommended to avoid competition from unlabeled amino acids.[7]

  • Duration of Exposure: The toxic effects of this compound are often time-dependent. Longer incubation times may be required to observe cytotoxicity.[1]

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[7]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays

Possible Causes & Solutions

CauseSolution
Uneven cell seeding Ensure a single-cell suspension and proper mixing before seeding.
Edge effects in multi-well plates Avoid using the outer wells of the plate, or fill them with sterile PBS.
Inconsistent this compound concentration Prepare a fresh stock solution of this compound for each experiment and ensure thorough mixing in the media.
Cell clumping Gently triturate the cell suspension to break up clumps before seeding.
Assay timing Perform the viability assay at a consistent time point after this compound treatment.
Issue 2: Unexpected Cell Morphology Changes

Possible Causes & Solutions

CauseSolution
Apoptosis Cells may appear shrunken, rounded, and detached. Confirm with an apoptosis assay (e.g., Annexin V staining).
Oxidative stress Cells may show signs of vacuolization. Measure intracellular ROS levels to confirm.
Nutrient depletion Ensure the culture medium is not depleted of essential nutrients, especially if the experiment runs for an extended period.
Contamination Check for microbial contamination which can affect cell morphology and viability.[8]

Experimental Protocols

Cell Viability Assessment: Trypan Blue Exclusion Assay
  • Cell Treatment: Seed cells in a multi-well plate and treat with varying concentrations of this compound for the desired duration.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Detach adherent cells using trypsin-EDTA.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Cell Viability (%) = (Number of viable cells / Total number of cells) x 100.

Measurement of Intracellular Glutathione (GSH)
  • Sample Preparation: After this compound treatment, wash the cells with cold PBS and lyse them.

  • GSH Assay: The level of GSH can be measured using an enzymatic recycling method, such as the Tietze method.[1] This involves the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by GSH to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm.

  • Data Analysis: Quantify GSH levels by comparing the absorbance of the samples to a standard curve generated with known concentrations of GSH.

Visualizations

Signaling Pathways in this compound Toxicity

L_Methionine_Toxicity_Pathways cluster_input Trigger cluster_cellular_effects Cellular Effects cluster_molecular_mechanisms Molecular Mechanisms High this compound High this compound Oxidative Stress Oxidative Stress High this compound->Oxidative Stress Apoptosis Apoptosis High this compound->Apoptosis Cell Cycle Arrest Cell Cycle Arrest High this compound->Cell Cycle Arrest Metabolic Disruption Metabolic Disruption High this compound->Metabolic Disruption ROS Increase ROS Increase Oxidative Stress->ROS Increase GSH Depletion GSH Depletion Oxidative Stress->GSH Depletion Caspase Activation Caspase Activation Apoptosis->Caspase Activation p53 Modulation p53 Modulation Cell Cycle Arrest->p53 Modulation ATP Depletion ATP Depletion Metabolic Disruption->ATP Depletion Homocysteine Accumulation Homocysteine Accumulation Metabolic Disruption->Homocysteine Accumulation

Caption: Key signaling pathways involved in this compound-induced cytotoxicity.

General Experimental Workflow for Assessing this compound Toxicity

Experimental_Workflow A Cell Seeding B This compound Treatment (Dose-Response & Time-Course) A->B C Cell Viability Assay (e.g., Trypan Blue, MTT) B->C D Mechanism Investigation B->D H Data Analysis & Interpretation C->H E Apoptosis Assay (e.g., Annexin V, Caspase Activity) D->E F Oxidative Stress Assay (e.g., ROS, GSH levels) D->F G Cell Cycle Analysis (Flow Cytometry) D->G E->H F->H G->H

Caption: A typical workflow for investigating this compound toxicity in cell lines.

Troubleshooting Logic for Unexpected Results

Troubleshooting_Logic rect_node rect_node start Unexpected Results? q1 High Variability? start->q1 q2 No Toxicity Observed? start->q2 q3 Unexpected Morphology? start->q3 a1 Check Seeding Density Review Assay Protocol q1->a1 Yes a2 Increase Concentration/Duration Check Cell Line Sensitivity q2->a2 Yes a3 Perform Apoptosis/ROS Assays Check for Contamination q3->a3 Yes

Caption: A decision tree for troubleshooting common issues in this compound toxicity experiments.

References

Technical Support Center: L-Methionine Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Methionine metabolic labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful experimentation. Here you will find answers to frequently asked questions, detailed troubleshooting guides, comprehensive experimental protocols, and comparative data to optimize your labeling workflows.

Frequently Asked questions (FAQs)

Q1: What is the purpose of this compound metabolic labeling?

A1: this compound metabolic labeling is a technique used to study newly synthesized proteins within cells. By introducing a labeled form of methionine, researchers can track, identify, and quantify proteins produced over a specific period. This is crucial for understanding protein synthesis rates, turnover, and the cellular response to various stimuli or treatments.

Q2: What are the common types of labels used for this compound?

A2: The most common labels are radioactive isotopes, such as [³⁵S]methionine, and non-radioactive analogs like azidohomoalanine (AHA) and homopropargylglycine (HPG). [³⁵S]methionine is detected by autoradiography, while AHA and HPG are detected via "click chemistry" with fluorescent probes or biotin tags.[1]

Q3: Why is it necessary to use methionine-free medium?

A3: To maximize the incorporation of the labeled methionine analog, it is essential to deplete the intracellular pool of unlabeled methionine.[2][3] This is achieved by incubating cells in a methionine-free medium before adding the labeled compound, thereby increasing the labeling efficiency.[2][4]

Q4: Can this compound labeling affect cell health?

A4: Yes, prolonged incubation in methionine-free medium or high concentrations of methionine analogs can induce cellular stress and affect viability.[2][3] It is important to optimize labeling conditions, including the concentration of the labeled amino acid and the duration of the experiment, for each cell type.[3][4]

Q5: What is a pulse-chase experiment?

A5: A pulse-chase experiment is a technique used to study the fate of newly synthesized proteins over time. Cells are first "pulsed" with a labeled amino acid for a short period to label a cohort of proteins. Then, the labeled medium is replaced with a "chase" medium containing an excess of unlabeled methionine.[5] This allows researchers to track the stability, degradation, and trafficking of the labeled proteins.

Troubleshooting Guides

Weak or No Signal

Q: I am not seeing a signal, or the signal is very weak after metabolic labeling. What could be the problem?

A: This is a common issue that can arise from several factors related to cell health, the labeling protocol, or downstream detection methods.[3]

Possible Cause Troubleshooting Steps
Poor Cell Health - Confirm cell viability using a method like Trypan Blue exclusion.[3] - Ensure cells are in the logarithmic growth phase for optimal protein synthesis.[3] - Check for any signs of contamination or cellular stress.[3]
Suboptimal Labeling Medium - Use a medium specifically lacking this compound.[3] - If using serum, it should be dialyzed to remove unlabeled amino acids that compete with the labeled analog.[2][3]
Incorrect Labeled Amino Acid Concentration - Optimize the concentration of the labeled methionine. Too low a concentration will result in a weak signal, while too high a concentration may be toxic.[3]
Insufficient Labeling Time ("Pulse") - The pulse duration depends on the protein's turnover rate. For stable proteins, a longer pulse may be necessary to achieve a detectable signal.[3]
Inefficient Cell Lysis and Protein Extraction - Use a lysis buffer appropriate for your cell type and protein of interest. - Ensure complete cell lysis, using mechanical disruption if necessary. - Always include protease and phosphatase inhibitors in your lysis buffer.[3]
Inefficient Detection - For non-radioactive methods, ensure the click chemistry reaction is optimized. - For radioactive methods, check the age of the isotope and the exposure time for autoradiography.
High Background

Q: My blot or image has a high background, making it difficult to see my protein of interest. What can I do?

A: High background can obscure your results and is often due to non-specific binding or issues with the washing steps.

Possible Cause Troubleshooting Steps
Insufficient Washing - Increase the number and duration of wash steps after the labeling and antibody incubation periods.[6][7]
Excessive Antibody Concentration - Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise.[3][6]
Inadequate Blocking - Increase the concentration of your blocking agent (e.g., from 5% to 7% non-fat milk or BSA).[6] - Increase the blocking time and/or temperature.[6]
Volatility of Radiolabel ([³⁵S]methionine) - Volatile radioactive byproducts can contaminate equipment. Use a charcoal trap in the incubator to mitigate this.[3][8]
Membrane Drying - Ensure the membrane does not dry out at any point during the immunoblotting process.[3]
Poor Cell Viability

Q: My cells look unhealthy or are dying after I add the labeled amino acid. What should I do?

A: Cell health is critical for successful metabolic labeling. Toxicity can be a significant issue, especially with non-radioactive analogs at high concentrations.

Possible Cause Troubleshooting Steps
Toxicity of Labeled Amino Acid - Perform a dose-response curve to determine the optimal concentration of the labeled amino acid that provides a good signal without compromising cell viability.[4] - Reduce the incubation time with the labeled amino acid.
Amino Acid Starvation - The pre-incubation step in methionine-free medium can induce stress if it is too long. Optimize this "starvation" period; 30-60 minutes is typical.[3]
Metabolic Burden - The incorporation of labeled amino acids can be metabolically taxing on cells. Ensure your cells are healthy and not stressed before starting the experiment.
Contamination - Check your cell culture for any signs of microbial contamination, which can lead to rapid cell death.

Data Presentation

Table 1: Comparison of Common this compound Metabolic Labeling Methods
Feature[³⁵S]Methionine LabelingNon-Radioactive Labeling (AHA/HPG)
Principle Incorporation of a radioactive isotope.Incorporation of a bio-orthogonal amino acid analog.[1]
Detection Autoradiography or phosphorimaging.[8]Click chemistry followed by fluorescence or biotin detection.[1]
Sensitivity Very high.High.
Safety Requires handling of radioactive materials and specialized disposal.[8]Non-radioactive, but reagents can be toxic at high concentrations.
Multiplexing Limited.Can be combined with other fluorescent probes for multiplexed analysis.
Typical Concentration 0.1–0.2 mCi/ml.[2]25-50 µM, but can range up to 1 mM.[4][9]
Advantages Gold standard, high sensitivity.Safer, allows for multiplexing, versatile detection methods.
Disadvantages Safety concerns, waste disposal, limited to one label.Potential for cytotoxicity, requires additional detection steps.[4]

Experimental Protocols

Protocol 1: [³⁵S]Methionine Pulse-Chase Labeling

This protocol is a general guideline for a pulse-chase experiment to determine protein half-life.[5]

  • Cell Seeding: Plate cells in a 6-well plate and grow to the desired confluency (typically 70-80%).[10]

  • Methionine Depletion (Starvation):

    • Wash cells twice with pre-warmed, methionine-free DMEM.[3]

    • Incubate cells in 1 mL of methionine-free DMEM (supplemented with dialyzed FBS if necessary) for 30-60 minutes at 37°C.[3][10]

  • Pulse:

    • Remove the starvation medium.

    • Add 1 mL of labeling medium (methionine-free DMEM with [³⁵S]methionine at a final concentration of 0.1-0.2 mCi/mL).[2]

    • Incubate for the desired pulse time (e.g., 15-60 minutes) at 37°C.[3]

  • Chase:

    • Remove the labeling medium and wash the cells twice with pre-warmed chase medium (complete medium containing an excess of unlabeled methionine).[3]

    • Add 2 mL of chase medium and incubate at 37°C.

    • Collect cell lysates at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Cell Lysis and Analysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease inhibitors.[10]

    • Immunoprecipitate the protein of interest.

    • Analyze by SDS-PAGE and autoradiography.[10]

Protocol 2: Non-Radioactive Labeling with AHA/HPG

This protocol outlines a general procedure for labeling newly synthesized proteins with AHA or HPG for subsequent detection.[4][9]

  • Cell Seeding: Plate cells on coverslips in a 24-well plate and allow them to adhere overnight.

  • Methionine Depletion (Optional but Recommended):

    • Wash cells once with pre-warmed, methionine-free medium.[11]

    • Incubate cells in methionine-free medium for 30-60 minutes at 37°C to deplete intracellular methionine.[11]

  • Labeling:

    • Replace the methionine-free medium with fresh medium containing the desired concentration of AHA or HPG (typically 25-50 µM).[9]

    • Incubate for the desired time (e.g., 1-4 hours) under normal cell culture conditions.[12]

  • Cell Fixation and Permeabilization:

    • Remove the labeling medium and wash cells with PBS.

    • Fix cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[11]

    • Wash twice with 3% BSA in PBS.

    • Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[11]

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail containing a fluorescent alkyne (for AHA) or azide (for HPG) probe, copper(II) sulfate, and a reducing agent.

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells multiple times with PBS.

    • Mount the coverslips on microscope slides and image using fluorescence microscopy.

Visualizations

This compound Metabolic Pathways

Met_Pathway cluster_cycle Methionine Cycle cluster_trans Transsulfuration Pathway Met This compound SAM S-Adenosyl- methionine (SAM) Met->SAM ATP -> PPi+Pi Protein Protein Synthesis Met->Protein SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Acceptor -> Methylated Acceptor Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Hcy Homocysteine SAH->Hcy H2O -> Adenosine Hcy->Met Remethylation Cystathionine Cystathionine Hcy->Cystathionine + Serine Cysteine Cysteine Cystathionine->Cysteine

Caption: Overview of this compound Metabolism.

Experimental Workflow: Pulse-Chase Labeling

Pulse_Chase_Workflow Start Seed Cells Starve Methionine Depletion (Met-free medium) Start->Starve Pulse Pulse (Add [³⁵S]Met or analog) Starve->Pulse Wash1 Wash Pulse->Wash1 Chase Chase (Add excess unlabeled Met) Wash1->Chase Collect Collect Samples (at different time points) Chase->Collect Lyse Cell Lysis Collect->Lyse IP Immunoprecipitation Lyse->IP Analyze SDS-PAGE & Autoradiography/Blotting IP->Analyze Troubleshooting_Weak_Signal Problem Weak or No Signal CheckCells Check Cell Health (Viability, Confluency) Problem->CheckCells CheckProtocol Review Labeling Protocol Problem->CheckProtocol CheckDetection Verify Detection Method Problem->CheckDetection Sol_Cells Optimize Culture Conditions Use Healthy, Log-Phase Cells CheckCells->Sol_Cells If cells are unhealthy Sol_Protocol Optimize Labeling: - Use Met-free medium - Titrate label concentration - Adjust pulse duration CheckProtocol->Sol_Protocol If protocol is suboptimal Sol_Detection Optimize Downstream Steps: - Efficient Lysis/IP - Check Click Chemistry - Verify Autoradiography CheckDetection->Sol_Detection If detection is inefficient

References

Technical Support Center: L-Methionine Solubility for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges related to L-Methionine solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

A1: The solubility of this compound in water is dependent on temperature. At 25°C, its solubility is approximately 56.6 g/L.[1] Solubility increases with temperature.

Q2: How does pH affect the solubility of this compound?

A2: this compound's solubility is significantly influenced by pH. It is least soluble around its isoelectric point (pH 5.6-6.1) and becomes more soluble in acidic (below pH 2.5) or alkaline (above pH 8) conditions.[2]

Q3: In which other solvents is this compound soluble?

A3: this compound is soluble in warm dilute alcohol and dilute mineral acids.[2][3] It is insoluble or only very slightly soluble in absolute alcohol, ether, petroleum ether, benzene, and acetone.[1][2]

Q4: What is the best way to store this compound solutions?

A4: For short-term storage, this compound solutions can be stored at 2-8°C for up to five years. For longer-term stability, it is recommended to aliquot the solution and store it at -20°C.[4][5] However, be aware that methionine in solution can be prone to oxidation.[5]

Q5: Can I autoclave this compound solutions?

A5: Autoclaving this compound solutions is generally not recommended as it can lead to the degradation of the amino acid.[6][7][8] Sterilization by filtration through a 0.22 µm filter is the preferred method.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Solutions
This compound powder is not dissolving in water. 1. The solution is at or near the isoelectric point of this compound (pH 5.6-6.1), where solubility is lowest. 2. The temperature of the water is too low. 3. The concentration exceeds the solubility limit at the current temperature.1. Adjust the pH of the solution. Add a small amount of dilute HCl to lower the pH below 2.5 or a small amount of dilute NaOH to raise the pH above 8.[2] 2. Gently warm the solution while stirring. This compound's solubility increases with temperature.[1] 3. Increase the volume of the solvent to decrease the concentration.
Precipitation occurs after the this compound solution is prepared. 1. The pH of the final solution (e.g., cell culture media) is close to the isoelectric point of this compound. 2. The temperature of the solution has decreased, causing the this compound to fall out of solution. 3. Interaction with other components in the medium, such as salts, leading to precipitation.[9]1. Check and adjust the pH of the final solution. 2. If the solution was heated to dissolve, ensure it remains at a temperature that maintains solubility, or prepare a more dilute stock that is stable at room temperature or 4°C. 3. Prepare a more concentrated stock solution of this compound in a solubilizing agent (e.g., dilute HCl) and add it to the final medium in a smaller volume.
The this compound solution has a strong sulfurous odor. 1. Degradation of this compound, particularly the sulfur-containing side chain.[5]1. Prepare fresh solutions. Store stock solutions in aliquots at -20°C to minimize degradation.[5] Avoid repeated freeze-thaw cycles.
Inconsistent experimental results using the this compound solution. 1. Inaccurate concentration of the this compound stock solution due to incomplete dissolution or precipitation. 2. Degradation of this compound in the solution over time.1. Ensure complete dissolution when preparing the stock solution. Visually inspect for any precipitate before use. 2. Use freshly prepared solutions for critical experiments or use aliquots from a properly stored frozen stock.

Data Presentation

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility (g/L)
018.18
2533.81 - 56.6
5060.70

Source:[1]

Table 2: Solubility of Dthis compound in Water at Different pH Values (Temperature: 30°C - 45°C)

pHMolar Fraction (mol/mol)
1.82 - 2.540.00251 - 0.00309
2.86 - 4.140.00410 - 0.00562
5.55 - 7.430.00573 - 0.00837
8.10 - 8.980.00835 - 0.00902

Adapted from:[2]

Table 3: Solubility of this compound in Different Solvents

SolventSolubility
WaterSoluble, increases with heat
Warm Dilute AlcoholSoluble
Dilute Mineral AcidsSoluble
Absolute AlcoholInsoluble
EtherInsoluble
BenzeneInsoluble
AcetoneInsoluble
Formic AcidFreely Soluble
Ethanol (95%)Very slightly soluble
DMSOInsoluble

Source:[1][2][3][10]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution for Cell Culture

Materials:

  • This compound powder

  • Sterile, deionized water

  • 1 M HCl (sterile)

  • 1 M NaOH (sterile)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Methodology:

  • Weigh out the appropriate amount of this compound powder to make a 100 mM solution (e.g., 1.492 g for 100 mL).

  • Add approximately 80% of the final volume of sterile, deionized water to a sterile conical tube.

  • While stirring, slowly add the this compound powder to the water.

  • If the this compound does not fully dissolve, add 1 M HCl dropwise while monitoring the pH until the powder dissolves. The pH should be below 2.5 for enhanced solubility.

  • Alternatively, for applications where an acidic pH is not desirable, 1 M NaOH can be added dropwise to raise the pH above 8.

  • Once the this compound is completely dissolved, adjust the final volume with sterile, deionized water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution in aliquots at -20°C.

Protocol 2: Preparation of this compound for In Vivo Animal Studies

Materials:

  • This compound powder

  • Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS))

  • Sterile tubes

  • Vortex mixer or sonicator

Methodology:

  • Determine the required concentration of this compound based on the desired dosage for the animal model.

  • Weigh the appropriate amount of this compound powder.

  • Add the powder to the chosen vehicle.

  • If solubility is an issue at neutral pH, consider adjusting the pH of the vehicle with sterile HCl or NaOH as described in Protocol 1, ensuring the final pH is suitable for administration to the animals.

  • Use a vortex mixer or sonicator to aid dissolution. Gentle warming can also be applied.

  • Ensure the solution is clear and free of any particulate matter before administration.

  • For sterile administration, filter the solution through a 0.22 µm filter.

  • Prepare the solution fresh before each use if possible, or store in appropriate conditions for the shortest time necessary.

Mandatory Visualizations

Methionine_Cycle Met This compound MAT Methionine Adenosyltransferase Met->MAT ATP SAM S-Adenosylmethionine (SAM) Methyltransferases Methyltransferases SAM->Methyltransferases Methyl Group Acceptor SAH S-Adenosylhomocysteine (SAH) SAHH SAH Hydrolase SAH->SAHH Hcy Homocysteine Met_Synthase Methionine Synthase Hcy->Met_Synthase Methyl-THF Met_Synthase->Met MAT->SAM Methyltransferases->SAH Methylated Product SAHH->Hcy Adenosine

Caption: The Methionine Cycle.

Transsulfuration_Pathway Hcy Homocysteine CBS Cystathionine β-synthase (CBS) Hcy->CBS Ser Serine Ser->CBS Cystathionine Cystathionine CGL Cystathionine γ-lyase (CGL) Cystathionine->CGL Cys Cysteine GSH Glutathione Cys->GSH CBS->Cystathionine CGL->Cys α-ketobutyrate + NH3

Caption: The Transsulfuration Pathway.

Methionine_Restriction_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulate_Diets Formulate Control and Methionine-Restricted Diets Dietary_Intervention Administer Diets to Respective Groups Formulate_Diets->Dietary_Intervention Prepare_Animals Acclimate Experimental Animals Prepare_Animals->Dietary_Intervention Monitor_Animals Monitor Food Intake, Body Weight, and Health Dietary_Intervention->Monitor_Animals Collect_Samples Collect Tissues and Blood Samples at Endpoint Monitor_Animals->Collect_Samples Biochemical_Analysis Biochemical Assays (e.g., Plasma Methionine) Collect_Samples->Biochemical_Analysis Molecular_Analysis Molecular Analysis (e.g., Gene Expression) Collect_Samples->Molecular_Analysis Data_Analysis Statistical Analysis and Interpretation Biochemical_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: Experimental Workflow for a Methionine Restriction Study.

References

Technical Support Center: L-Methionine Oxidation Prevention In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-methionine oxidation prevention. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted oxidation of this compound in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to oxidize in my experiments?

A1: this compound is susceptible to oxidation due to its sulfur-containing side chain.[1][2] Several factors can contribute to its oxidation in vitro:

  • Reactive Oxygen Species (ROS): Exposure to ROS, such as hydrogen peroxide (H₂O₂), hydroxyl radicals, and hypochlorous acid, is a primary cause of methionine oxidation.[3][4][5] These can be generated by various components in your experimental system or introduced as contaminants.

  • Exposure to Air (Oxygen): The sulfur atom in methionine can react with atmospheric oxygen, leading to oxidation, especially over extended periods.[1][6]

  • Light and Elevated Temperatures: Exposure to light and higher temperatures can accelerate the rate of oxidation.[4]

  • Metal Ions: Metal ions like Fe²⁺ and Cu⁺ can act as catalysts in oxidation reactions.[4]

  • Buffer Composition: The pH and composition of your buffer can influence the rate of oxidation. For instance, the presence of NaCl has been shown to increase oxidation in some cases.[4]

Q2: I'm observing unexpected results in my protein-based assay. Could methionine oxidation be the cause?

A2: Yes, the oxidation of methionine residues within a protein to methionine sulfoxide (MetO) can significantly impact its structure and function.[7] This can lead to:

  • Loss of Biological Activity: Oxidation can inactivate enzymes or inhibit a protein's ability to bind to its target.[3][4] For example, oxidation of fibrinogen can result in the loss of its clot-forming ability.[4]

  • Altered Protein Conformation: The addition of an oxygen atom to the methionine side chain increases its polarity, which can disrupt the hydrophobic core of a protein and lead to misfolding.[8]

  • Increased Aggregation: Changes in protein structure due to oxidation can promote the formation of aggregates.[9]

  • Modified Susceptibility to Proteolysis: Oxidation can alter a protein's susceptibility to cleavage by proteases.

Q3: How can I prepare and store my this compound stock solutions to minimize oxidation?

A3: Proper preparation and storage are critical for maintaining the integrity of your this compound solutions.

  • Storage of Solid this compound: Store solid this compound in a cool, well-ventilated area away from direct sunlight.[1] Optimal storage temperatures are between 5-30°C.[1]

  • Preparation of Stock Solutions:

    • This compound is soluble in water (up to 50 mg/ml with heating) and 1 M HCl (50 mg/ml).[10]

    • To minimize exposure to oxygen, consider preparing solutions under an inert gas like nitrogen or argon.[4]

    • Use high-purity, degassed water to reduce dissolved oxygen.

  • Storage of Stock Solutions:

    • For short-term storage, aliquots can be kept at 2-8°C.[10]

    • For longer-term storage, it is recommended to aliquot and freeze solutions at -20°C.[11][12] Stock solutions are reported to be stable for up to 3 months at -20°C.[12] Some sources suggest stability for up to 5 years at 2-8°C, though freezing is a more prudent approach for long-term storage.[10][11]

Troubleshooting Guides

Problem 1: I suspect my purified protein is undergoing methionine oxidation during storage or handling.
Initial Checks:
  • Review Storage Conditions: Are you storing your protein at the recommended temperature and in a buffer that minimizes oxidation?

  • Assess Handling Procedures: Are you minimizing the exposure of your protein samples to air and light?[6] Are you working quickly to reduce the time samples are at elevated temperatures?[6]

Solutions and Experimental Protocols:
  • Solution A: Add Antioxidants to Your Buffer.

    • Rationale: Antioxidants can act as scavengers for reactive oxygen species, thereby protecting methionine residues from oxidation.[4]

    • Protocol: Antioxidant Addition

      • Prepare your protein storage buffer.

      • Add an antioxidant from the table below to the desired final concentration.

      • Filter the buffer before use.

      • Exchange your protein into the antioxidant-containing buffer using dialysis or a desalting column.

      • Store the protein under recommended conditions.

AntioxidantTypical Working ConcentrationNotes
This compound 1-25 mMActs as a sacrificial antioxidant.[9] Higher concentrations (>20 mM) have been shown to be more effective in preventing oxidation and aggregation.[13]
Sodium Thiosulfate Varies, often used in combination with other antioxidants.Can be effective in preventing temperature-induced oxidation.[4]
N-acetyl-L-cysteine VariesA commonly used antioxidant.[9]
Ascorbic Acid VariesA well-known antioxidant.[9]
  • Solution B: Control the Atmosphere.

    • Rationale: Reducing the oxygen tension can significantly decrease the rate of oxidation.[4]

    • Protocol: Inert Gas Overlay

      • After aliquoting your protein solution into vials, gently flush the headspace with an inert gas such as nitrogen or argon.

      • Seal the vials tightly.

      • Store at the appropriate temperature.

Problem 2: My cell culture experiments are showing signs of oxidative stress, and I suspect the this compound in my media is degrading.
Initial Checks:
  • Media Preparation and Storage: How are you preparing and storing your cell culture media? Is it protected from light? Are you using it within its recommended shelf-life?

  • Incubation Conditions: Are your cells being cultured under standard conditions or are there factors that could be increasing oxidative stress (e.g., high cell density, exposure to certain drugs)?

Solutions and Experimental Protocols:
  • Solution A: Supplement Media with Fresh this compound.

    • Rationale: Adding fresh this compound can compensate for any degradation that may have occurred and can also act as an antioxidant to protect cells.[14]

    • Protocol: Media Supplementation

      • Prepare a sterile, concentrated stock solution of this compound in a suitable solvent (e.g., water or a balanced salt solution).

      • Just before use, add the this compound stock solution to your cell culture medium to the desired final concentration (e.g., 250 to 1000 mg/L).[14]

      • Ensure thorough mixing before adding the supplemented media to your cells.

  • Solution B: Optimize Cell Culture Conditions.

    • Rationale: Reducing cellular stress can decrease the production of endogenous reactive oxygen species.

    • Protocol: Temperature Reduction

      • If your experimental protocol allows, consider reducing the cell culture temperature. For some recombinant protein production, reducing the temperature from 37°C to a range of 30°C to 35°C has been shown to decrease methionine oxidation.[14]

Problem 3: How can I detect and quantify this compound oxidation in my samples?
Analytical Methods:
  • Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Principle: Methionine sulfoxide is more polar than methionine. This difference in polarity allows for their separation on a reverse-phase HPLC column.[4]

    • General Protocol:

      • If analyzing a protein, it must first be hydrolyzed to its constituent amino acids or digested into peptides.

      • The sample is injected onto an RP-HPLC column.

      • A gradient of increasing organic solvent is used to elute the amino acids or peptides.

      • The retention times of methionine and methionine sulfoxide are compared to known standards for identification and quantification.

  • Method 2: Mass Spectrometry (MS).

    • Principle: The oxidation of methionine to methionine sulfoxide results in a 16 Da increase in mass, which can be readily detected by mass spectrometry.[8]

    • General Protocol (for proteins):

      • The protein sample is digested with a protease (e.g., trypsin).

      • The resulting peptides are analyzed by LC-MS/MS.

      • The mass spectra are searched for peptides containing methionine and for the corresponding peptides with a +16 Da mass shift on the methionine residue.

      • To accurately quantify the level of oxidation and avoid artifacts during sample preparation, stable isotope labeling methods can be employed.[15] One such method involves oxidizing the remaining unoxidized methionine with ¹⁸O-labeled hydrogen peroxide before sample preparation.[15]

  • Method 3: Immunoblotting (Western Blot).

    • Principle: This method uses antibodies that specifically recognize methionine sulfoxide residues in proteins.[16]

    • General Protocol:

      • Proteins are separated by SDS-PAGE and transferred to a membrane.

      • The membrane is incubated with a primary antibody specific for methionine sulfoxide.

      • A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

Visualizations

Methionine_Oxidation_Pathway Met This compound MetO Methionine Sulfoxide (MetO) ROS Reactive Oxygen Species (e.g., H₂O₂) ROS->MetO Oxidation

Caption: The oxidation of this compound to methionine sulfoxide.

Prevention_Workflow start Sample Preparation add_antioxidant Add Antioxidants (e.g., free this compound) start->add_antioxidant inert_gas Use Inert Gas (Nitrogen/Argon) start->inert_gas control_temp Control Temperature (Store at -20°C or 2-8°C) start->control_temp protect_light Protect from Light start->protect_light analysis Experiment/Analysis add_antioxidant->analysis inert_gas->analysis control_temp->analysis protect_light->analysis

Caption: Experimental workflow to prevent this compound oxidation.

Troubleshooting_Logic rect_node rect_node oxidation_suspected Oxidation Suspected? check_storage Check Storage Conditions oxidation_suspected->check_storage Yes continue_exp Proceed with Experiment oxidation_suspected->continue_exp No check_handling Check Handling Procedures check_storage->check_handling implement_prevention Implement Preventative Measures check_handling->implement_prevention quantify_oxidation Quantify Oxidation (HPLC/MS) implement_prevention->quantify_oxidation quantify_oxidation->continue_exp

Caption: Troubleshooting decision tree for this compound oxidation.

References

Technical Support Center: L-Methionine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Methionine detection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound detection?

A1: Interference in this compound detection can arise from several sources depending on the sample matrix and the analytical method employed. Key sources include:

  • Synthesis Impurities: Commercially produced this compound may contain by-products from its synthesis, such as this compound-sulfoxide and N-acetyl-dthis compound.[1][2]

  • Matrix Effects: Complex biological samples like fermentation broths, plasma, and serum contain salts, proteins, and other small molecules that can interfere with the assay.[3][4] Spectroscopic and colorimetric methods are particularly susceptible to these matrix effects.[3]

  • Other Amino Acids and Compounds: Although many modern methods offer high specificity, other amino acids or structurally similar compounds can sometimes interfere. For example, in enzymatic assays, L-homocysteine can be a potential interferent as it is also a substrate for some enzymes used for this compound detection.[5] In electrochemical detection, species like ascorbic acid, dopamine, uric acid, glucose, and cysteine can interfere with the measurement.[6]

  • Reagents Used in Sample Preparation: Reagents such as reducing agents (e.g., DTT, β-mercaptoethanol), chelating agents (e.g., EDTA), and detergents (e.g., SDS) can interfere with certain assays, particularly colorimetric and enzymatic ones.[7][8][9]

  • Artifactual Oxidation: this compound is susceptible to oxidation, which can occur during sample preparation and analysis, leading to the formation of methionine sulfoxide.[10][11][12][13] This is a significant concern in mass spectrometry-based methods.[11][12][13]

Q2: How can I minimize matrix effects when analyzing complex samples like plasma or fermentation broth?

A2: Minimizing matrix effects is crucial for accurate quantification of this compound in complex samples. Here are some effective strategies:

  • Sample Preparation:

    • Deproteinization: For biological samples like plasma and serum, it is essential to remove proteins. This can be achieved using 10 kDa spin columns or through precipitation with agents like perchloric acid.[7][8][14]

    • Dilution: Diluting the sample can reduce the concentration of interfering substances to a level that does not significantly affect the assay.[3]

    • Homogenization: For tissue samples, thorough homogenization is necessary to ensure a representative sample and efficient extraction.[7]

  • Chromatographic Separation:

    • HPLC: High-Performance Liquid Chromatography (HPLC) is highly effective at separating this compound from interfering components in the matrix before detection.

    • Post-Column Derivatization: This technique is generally less susceptible to matrix effects compared to pre-column derivatization because the sample components are separated before the derivatizing reagent is introduced.[15]

  • Method-Specific Approaches:

    • Enzymatic Assays: Ensure that the sample pH is within the optimal range for the enzyme, as extreme pH can affect enzyme activity.[8]

    • Mass Spectrometry: Utilize internal standards, preferably isotopically labeled this compound, to compensate for matrix effects.

Q3: My this compound concentration readings are inconsistent. What could be the cause?

A3: Inconsistent readings can stem from several factors throughout the experimental workflow:

  • Sample Handling and Storage: this compound can oxidize if samples are not handled properly. It's important to minimize exposure to air and elevated temperatures.[10] For long-term storage, samples should be kept at -20°C or -80°C and repeated freeze-thaw cycles should be avoided.[8][14]

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability. Using calibrated pipettes and preparing a master mix for reagents can help ensure consistency.[7]

  • Reagent Preparation: Ensure all reagents are fully thawed and mixed before use to avoid concentration gradients.[7] Always prepare fresh reaction mixes immediately before the assay.[7]

  • Instrumental Issues: Ensure the instrument (e.g., HPLC, plate reader) is properly calibrated and that the correct settings (e.g., wavelength) are used for detection.[7]

  • Assay Conditions: Variations in incubation times and temperatures can affect the results of enzymatic assays. Adhere strictly to the protocol's recommendations.[7]

Troubleshooting Guides

HPLC-Based Detection

Problem: Low or no signal for this compound.

Possible Cause Recommended Solution
Lack of a strong chromophore in this compound. This compound has weak UV absorbance. For UV detection, use a low wavelength (below 220 nm).[1] Alternatively, use a derivatization agent (e.g., o-phthalaldehyde (OPA) or 4-fluoro-7-nitrobenzofurazan (NBD-F)) to enhance detection by fluorescence or UV-Vis.[5][16]
Poor retention on a standard C18 column. This compound is a polar compound and may have weak retention on traditional reversed-phase columns.[17] Consider using a mixed-mode column that combines reversed-phase and ion-exchange mechanisms for better separation and retention.[1][2]

| Incorrect mobile phase composition. | Optimize the mobile phase composition, including pH and organic solvent concentration, to improve retention and peak shape. |

Problem: Co-elution of interfering peaks.

Possible Cause Recommended Solution
Presence of synthesis by-products or other impurities. Use a high-resolution column and optimize the gradient elution program to achieve better separation of this compound from its impurities like this compound-sulfoxide and N-acetyl-dthis compound.[1][2]

| Complex sample matrix. | Employ a robust sample clean-up procedure before HPLC analysis to remove interfering substances. |

Mass Spectrometry-Based Detection

Problem: Overestimation of this compound oxidation.

Possible Cause Recommended Solution

| Artifactual oxidation during sample preparation and analysis. | This is a common issue in MS-based proteomics.[12][13] To mitigate this, you can: - Work quickly and keep samples on ice to minimize exposure to air and heat.[10] - Add antioxidants to your buffers.[10] - Use specialized techniques like Methionine Oxidation by Blocking (MObB), where unoxidized methionines are intentionally oxidized with a heavy isotope-labeled reagent (e.g., 18O-labeled hydrogen peroxide) to prevent further natural oxidation.[11][12] |

Enzymatic Assays

Problem: Low or no enzyme activity.

Possible Cause Recommended Solution
Incorrect assay conditions. Ensure the assay buffer is at the optimal pH and temperature for the enzyme.[7][8]
Presence of enzyme inhibitors in the sample. Some substances can inhibit enzyme activity. For example, EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%) can interfere with some enzymatic assays.[7] If inhibitors are suspected, a sample clean-up step may be necessary.

| Improper reagent storage or preparation. | Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles.[8] Prepare reaction mixes fresh before use.[7] |

Problem: High background signal or non-specific reactions.

Possible Cause Recommended Solution
Enzyme lacks specificity. Some enzymes used for this compound detection, such as this compound-γ-lyase (MGL), can also act on other sulfur-containing amino acids like L-homocysteine.[5] To improve specificity, you can use a coupled enzyme system. For instance, this compound decarboxylase (MetDC) can be used to selectively remove this compound before detecting other compounds.[5]

| Interfering substances in the sample. | Samples containing high levels of NADH (>10 μM) or glutathione (>50 μM) can interfere with fluorometric probes used in some kits.[8] |

Quantitative Data Summary

Table 1: Performance of a Validated HPLC Method for this compound Impurity Profiling [1][2]

Parameter Value
Limit of Detection (LOD) 0.06–0.30 μg/mL
Limit of Quantification (LOQ) 0.30–0.75 μg/mL
Linearity Range 0.3–30.0 μg/mL
Accuracy (Recovery) 96.0–121.4%

| Precision (Intermediate Precision RSD) | < 5% |

Table 2: Specificity of a Fluorometric this compound Assay Kit [14]

Amino Acid (1 nmole) Relative Response (%)
This compound 100
Cysteine < 10
Homocysteine < 10

| Alanine | < 2.5 |

Table 3: Common Interfering Substances in Enzymatic Assays [7][8]

Substance Interfering Concentration
EDTA > 0.5 mM
Ascorbic Acid > 0.2%
SDS > 0.2%
Sodium Azide > 0.2%
NP-40 > 1%
Tween-20 > 1%
DTT or β-mercaptoethanol > 10 μM (for some fluorometric probes)
NADH > 10 μM (for some fluorometric probes)

| Glutathione | > 50 μM (for some fluorometric probes) |

Experimental Protocols

Protocol 1: Sample Preparation of Plasma/Serum for this compound Assay[14]
  • Pre-treatment: To 100 µL of plasma or serum, add 2 µL of a suitable Sample Clean-Up Mix.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Deproteinization: Filter the sample by spinning it through a 10 kDa molecular weight cut-off spin column at 10,000 x g for 10 minutes at 4°C.

  • Collection: Collect the ultrafiltrate, which is now ready for analysis.

  • Assay Preparation: Add 2-20 µL of the ultrafiltrate to the assay well and adjust the final volume to 50 µL with the assay buffer.

Protocol 2: General Procedure for a Fluorometric Enzymatic Assay[14]
  • Standard Curve Preparation: Prepare a series of this compound standards by diluting a stock solution in the assay buffer.

  • Sample Preparation: Prepare your samples as described in Protocol 1 or another appropriate method. For each sample, prepare two parallel wells: one for the methionine determination and one to serve as a sample background control.

  • Reaction Mix Preparation: Prepare a Reaction Mix containing the enzyme, probe, and other necessary components as specified in the kit manual. For the background control wells, prepare a similar mix but omit a key enzyme.

  • Assay:

    • Add 50 µL of the prepared standards and samples to their respective wells in a 96-well plate.

    • Add 50 µL of the Reaction Mix to the standard and sample wells.

    • Add 50 µL of the Background Reaction Mix to the background control wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in an endpoint mode.

  • Data Analysis: Subtract the background fluorescence from the sample readings and determine the this compound concentration from the standard curve.

Visualized Workflows

Troubleshooting_Workflow start Inconsistent or Inaccurate This compound Results check_method Which detection method is being used? start->check_method hplc HPLC check_method->hplc HPLC ms Mass Spectrometry check_method->ms MS enzymatic Enzymatic Assay check_method->enzymatic Enzymatic hplc_issue Issue? hplc->hplc_issue ms_issue Issue? ms->ms_issue enzymatic_issue Issue? enzymatic->enzymatic_issue low_signal Low/No Signal hplc_issue->low_signal Low Signal coelution Co-elution hplc_issue->coelution Co-elution solution_low_signal Use derivatization or low wavelength UV (<220nm). Consider mixed-mode column. low_signal->solution_low_signal solution_coelution Optimize gradient. Improve sample cleanup. coelution->solution_coelution oxidation Overestimation of Oxidation ms_issue->oxidation solution_oxidation Minimize sample handling time. Use antioxidants. Consider MObB technique. oxidation->solution_oxidation low_activity Low Activity enzymatic_issue->low_activity Low Activity high_background High Background enzymatic_issue->high_background High Background solution_low_activity Check pH, temperature. Screen for inhibitors. Ensure proper reagent handling. low_activity->solution_low_activity solution_high_background Verify enzyme specificity. Check for interfering substances (e.g., NADH, glutathione). high_background->solution_high_background

Caption: Troubleshooting workflow for this compound detection.

Experimental_Workflow start Start: Sample Collection (e.g., Plasma, Serum) pretreatment Pre-treatment (Add Sample Clean-Up Mix) start->pretreatment incubation1 Incubate (37°C for 30 min) pretreatment->incubation1 deproteinization Deproteinization (10 kDa Spin Column) incubation1->deproteinization filtrate Collect Ultrafiltrate deproteinization->filtrate assay_prep Prepare Assay Plate (Standards & Samples) filtrate->assay_prep reaction_mix Add Reaction Mix assay_prep->reaction_mix incubation2 Incubate (e.g., 37°C for 30 min) reaction_mix->incubation2 measurement Measure Signal (e.g., Fluorescence) incubation2->measurement analysis Data Analysis measurement->analysis end End: Quantified This compound Concentration analysis->end

Caption: General experimental workflow for an enzymatic this compound assay.

Decision_Tree start Select this compound Detection Method sample_type What is the sample type? start->sample_type pure_sample Pure Substance / Simple Matrix sample_type->pure_sample Pure/Simple complex_sample Complex Matrix (e.g., Plasma, Fermentation Broth) sample_type->complex_sample Complex pure_method Consider Direct UV (low wavelength) or simple colorimetric/enzymatic assay. pure_sample->pure_method separation_needed Is separation of interferents required? complex_sample->separation_needed separation_needed->yes_separation Yes separation_needed->no_separation No hplc_ms Use HPLC or LC-MS for best specificity and to handle matrix effects. enzymatic_assay Use a specific enzymatic assay kit. Requires robust sample cleanup and validation for the specific matrix.

Caption: Decision tree for selecting an this compound detection method.

References

L-Methionine Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experiments involving L-Methionine.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions to ensure stability and consistency?

A1: Proper preparation and storage of this compound solutions are critical for experimental reproducibility. This compound powder is typically stable at room temperature.[1][2] For stock solutions, solubility in water is approximately 48-50 g/L at 20-25°C.[1][3] Heating can aid dissolution.[3] However, be aware that methionine can readily oxidize in solution.[2] For consistent results, it is recommended to prepare fresh solutions. If storage is necessary, aliquot and store at -20°C for up to 3 months or -80°C for up to 6 months to minimize freeze-thaw cycles.[4][5] Some suppliers suggest that stock solutions may be stable for up to five years at 2-8°C, but storing at -20°C is a more prudent approach for long-term consistency.[2][3]

Q2: What is the optimal concentration of this compound to use in my cell culture experiment?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question. The cellular response to this compound is concentration-dependent.[6] For example, studies on dietary methionine restriction have shown that a specific range is beneficial, while severe restriction can be detrimental and a less severe restriction may have no effect.[6][7] In cancer cell lines like MCF-7 and LNCaP, this compound treatment can cause an accumulation of cells in the G1 phase of the cell cycle, indicating an inhibitory effect on proliferation at certain concentrations.[8] It is crucial to perform a dose-response or titration experiment for your specific cell line to determine the optimal concentration for the desired effect (e.g., cell cycle arrest, induction of apoptosis, or metabolic changes).

Q3: Why are my experimental results with this compound inconsistent across experiments?

A3: Inconsistent results can stem from several factors. Key areas to investigate include the stability of your this compound solution, the passage number of your cell line, and the specific characteristics of the cells themselves. This compound solutions can degrade over time, especially if not stored properly.[2] Furthermore, cell lines can exhibit significant phenotypic and genotypic drift at high passage numbers, altering their morphology, growth rates, and response to stimuli.[9] Some cancer cell lines are also known to be "methionine dependent," meaning their growth is impaired when methionine is replaced by its precursor, homocysteine, a factor that can vary with cell passage and culture conditions.[10]

Q4: Is this compound stable in cell culture media during long-term experiments?

A4: The stability of this compound in culture media over several days can be a concern due to oxidation.[2] The rate of degradation can be influenced by factors such as temperature, pH, light exposure, and the presence of oxidizing agents or metal ions in the medium. For long-term experiments (extending over multiple days), it is advisable to refresh the media with freshly added this compound periodically (e.g., every 48-72 hours) to maintain a consistent concentration.

Troubleshooting Guides

Problem 1: Inconsistent or No Effect of this compound on Cell Viability or Proliferation
Possible Cause Recommended Action
This compound Solution Degradation Prepare fresh this compound stock solutions for each experiment. If using a frozen stock, use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles. Store powder at room temperature and stock solutions at -20°C or -80°C.[1][4][5]
High Cell Passage Number Use low-passage cells (e.g., <15-20 passages) for all experiments to ensure consistency.[9] Document the passage number for every experiment. If results change, thaw a new, low-passage vial of cells. High passage cells can have altered growth rates and drug responses.
Incorrect or Suboptimal Concentration Perform a dose-response curve to determine the EC50 or optimal concentration for your specific cell line and endpoint. This compound's effects are known to be highly concentration-dependent.[6][7]
Cell Line-Specific Methionine Dependency Verify if your cell line is characterized as methionine-dependent.[10] The response to this compound can vary significantly between normal, immortalized, and cancerous cells, and even between different cancer cell lines.
Problem 2: High Background or Artifacts in Biochemical Assays (e.g., Methylation, ROS)
Possible Cause Recommended Action
Interference from Media Components Cell culture media often contains amino acids, vitamins, and other components that can interfere with sensitive assays. When possible, conduct the final step of the assay in a simplified buffer or saline solution. Always run parallel controls using media without cells to assess background signals.
Oxidation of this compound This compound can be oxidized, particularly in solution, which may affect assays measuring redox status.[2] Prepare solutions immediately before use. Consider degassing buffers and working under low-light conditions for highly sensitive assays.
Non-Specific Assay Reactions Ensure the assay is specific for this compound or the intended metabolite (e.g., S-adenosylmethionine). Consider using a commercially available, validated assay kit.[11][12] These kits often include reagents to minimize interference from other sample components.

Quantitative Data Summaries

Table 1: this compound Solution Preparation and Storage Recommendations
Parameter Recommendation Source(s)
Solubility in Water ~50 mg/mL (with heat)[3]
Solubility in 1M HCl 50 mg/mL[3]
Solid Storage Room Temperature[1][3]
Stock Solution Storage (-20°C) Stable for up to 1-3 months.[4][5]
Stock Solution Storage (-80°C) Stable for up to 6 months.[4]
Stock Solution Storage (2-8°C) Reported stable for up to 5 years, but prone to oxidation. Not recommended for sensitive applications.[2][3]
Table 2: Examples of Concentration-Dependent Effects of this compound
Concentration Range Observed Effect Experimental System Source(s)
Dietary Restriction (0.17% - 0.25%) Beneficial metabolic effects, reduced adiposity, improved insulin sensitivity.In vivo (Rats)[7]
Dietary Restriction (<0.12%) Responses characteristic of essential amino acid deprivation, insufficient for growth.In vivo (Rats)[7]
5 mg/mL (in vitro) Inhibition of proliferation, cell cycle interference, and induction of apoptosis.Pancreatic Cancer Cells (BXPC-3)[4]
1000 µM (in vitro) Retarded growth of myoblasts.Murine Myoblasts (C2C12)[13]
Table 3: General Impact of Cell Passage Number on Experimental Variability
Cellular Characteristic Low Passage Cells (<15-20) High Passage Cells (>40) Source(s)
Morphology & Growth Consistent, closer to origin tissue.Often altered; changes in growth rate (increased or decreased).[9]
Gene & Protein Expression More stable and representative.Can be significantly altered, leading to genetic drift.
Response to Stimuli More reliable and reproducible.Frequently display altered drug/stimuli responses.[9]
Transfection Efficiency Generally higher and more consistent.Can be reduced and more variable.

Experimental Protocols and Workflows

Protocol 1: Preparation of a 100 mM this compound Stock Solution
  • Weighing: Accurately weigh 1.492 g of this compound powder (MW: 149.21 g/mol ).

  • Dissolution: Add the powder to ~80 mL of sterile, distilled water or 1X PBS in a sterile container.

  • Mixing: Stir the solution on a magnetic stir plate. Gentle warming (e.g., to 37°C) can be used to facilitate dissolution.[3] Do not boil.

  • pH Adjustment (Optional but Recommended): Check the pH of the solution and adjust to ~7.4 for cell culture applications using sterile 1M NaOH or 1M HCl.

  • Final Volume: Adjust the final volume to 100 mL with sterile water or PBS.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Dispense the solution into sterile, single-use aliquots (e.g., 1 mL tubes). Store immediately at -20°C for short-term use (1-3 months) or -80°C for long-term storage (up to 6 months).[4][5]

G cluster_prep Solution Preparation cluster_storage Storage & Use weigh Weigh this compound Powder dissolve Dissolve in Sterile Water/PBS weigh->dissolve mix Mix & Gently Warm (if needed) dissolve->mix ph Adjust pH to ~7.4 mix->ph volume Adjust to Final Volume ph->volume filter Sterile Filter (0.22 µm) volume->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store use Use Fresh Aliquot for Each Experiment store->use

This compound Solution Preparation Workflow
Protocol 2: General Cell Viability Assay (MTT/XTT) Workflow

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (and appropriate vehicle controls).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate for the time specified by the assay protocol (typically 1-4 hours) to allow for the conversion of the reagent by metabolically active cells.

  • Data Acquisition: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the absorbance values of treated cells to the vehicle-treated control cells to determine the percentage of viability.

Protocol 3: Principle of a Fluorometric this compound Assay

This protocol is based on the general principle of commercially available kits.[11]

  • Sample Preparation: Prepare cell lysates or supernatants. Some samples like plasma may require cleanup and deproteinization using a spin column.[12]

  • Standard Curve: Prepare a standard curve using known concentrations of this compound.

  • Enzymatic Reaction: The assay involves a multi-step enzymatic reaction. First, S-adenosylmethionine synthetase converts methionine to S-adenosylmethionine (SAM). Subsequent enzymes convert byproducts of this reaction into pyruvate.

  • Detection: Pyruvate is then used by pyruvate oxidase to generate hydrogen peroxide (H₂O₂). The H₂O₂ reacts with a specific fluorometric probe to produce a fluorescent signal.

  • Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation/emission wavelengths.

  • Calculation: The this compound concentration in the unknown samples is determined by comparing their fluorescence readings to the standard curve.

Diagrams and Pathways

Troubleshooting Inconsistent Experimental Results

The following diagram provides a logical workflow for troubleshooting sources of variability in this compound experiments.

G start Inconsistent Results Observed check_solution Is L-Met Solution Freshly Prepared / Properly Stored? start->check_solution check_passage Is Cell Passage Number Low & Documented? check_solution->check_passage Yes action_solution Prepare Fresh Solution; Aliquot & Store at -80°C check_solution->action_solution No check_conc Was a Dose-Response Experiment Performed? check_passage->check_conc Yes action_passage Thaw New Low-Passage Vial; Standardize Passage Range check_passage->action_passage No action_conc Perform Titration to Find Optimal Concentration check_conc->action_conc No consistent Results Should Improve check_conc->consistent Yes action_solution->check_passage action_passage->check_conc action_conc->consistent

Troubleshooting Workflow for this compound Experiments
Simplified this compound Signaling Pathway

This compound is a critical node in cellular metabolism. It is converted to S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins. This pathway is also linked to the TORC1 signaling complex, a master regulator of cell growth and autophagy.[14][15][16]

G cluster_metabolism Methionine Metabolism cluster_downstream Downstream Cellular Processes Met This compound SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) Met->SAM MAT Methylation DNA, RNA & Protein Methylation SAM->Methylation Provides Methyl Group TORC1 TORC1 Complex SAM->TORC1 Activates Growth Cell Growth & Proliferation TORC1->Growth Promotes Autophagy Autophagy TORC1->Autophagy Inhibits

This compound, SAM, and Core Signaling Outputs

References

Technical Support Center: L-Methionine Supplementation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Methionine supplementation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in cell culture?

The optimal concentration of this compound can vary significantly depending on the cell line and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific model. However, based on published studies, a general starting range can be considered. For example, in some contexts, concentrations around 30 µmol/L have been shown to be effective, while in others, much higher concentrations (e.g., 5 mg/ml) have been used to study growth inhibition of cancer cells.[1][2] For applications such as stabilizing antibody therapeutics, concentrations as high as 25 mM have been found to be optimal.[3]

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in water and can be prepared in a sterile, buffered solution (e.g., PBS) or directly in cell culture medium.[4] For a 100mM stock solution, you can dissolve this compound in a 50mM Phosphate/50mM sodium chloride solution at pH 7.4.[5] It is crucial to ensure the powder is fully dissolved. Stock solutions are reportedly stable for up to five years when stored at 2-8°C.[4] However, to minimize the risk of degradation and oxidation, storing aliquots at -20°C is a common practice.[5] Always protect solutions from light.

Q3: Is this compound stable in cell culture medium?

While this compound is generally stable, it is susceptible to oxidation over time, especially in solution.[5] The sulfur-containing nature of methionine makes it sensitive to air exposure.[6] It is best practice to prepare fresh media with this compound for each experiment or to add the supplement from a frozen stock solution immediately before use. When preparing media in advance, store it at 4°C and use it within a reasonable timeframe.

Q4: What are the key signaling pathways regulated by this compound?

This compound plays a critical role in cellular metabolism and signaling, primarily through its conversion to S-adenosylmethionine (SAM). SAM is a universal methyl donor and a key regulator of the mTORC1 signaling pathway.[7][8][9] The protein SAMTOR acts as a SAM sensor, and in the absence of SAM, it inhibits mTORC1.[8][10] Methionine can also influence the methylation status of phosphatase 2A (PP2A), which in turn regulates mTORC1 activity and autophagy.[7][8][9]

Q5: What is the difference between this compound and Dthis compound in experimental settings?

This compound is the biologically active isomer that is directly utilized by animals for protein synthesis and other metabolic functions.[11] Dthis compound is a racemic mixture containing both D- and L-isomers. The D-isomer can be converted to this compound in the body, but this conversion is not always 100% efficient.[11] For cell culture experiments, it is generally recommended to use this compound to ensure direct and consistent biological activity.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity or Death

Question: I've supplemented my cell culture with this compound and am observing increased cell death and reduced viability. What could be the cause and how can I troubleshoot this?

Answer:

High concentrations of this compound can be toxic to cells.[12][13] This toxicity can be mediated by the accumulation of its catabolites.[14]

Troubleshooting Steps:

  • Verify this compound Concentration: Double-check your calculations and the final concentration of this compound in your culture medium. It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.

  • Assess for Contamination: Ensure that your this compound stock solution or the powder itself is not contaminated. Filter-sterilize your stock solution.

  • Monitor pH of the Medium: The addition of amino acids can sometimes alter the pH of the culture medium. Verify that the pH is within the optimal range for your cells after supplementation.

  • Consider the Cell Line: Some cell lines may be more sensitive to this compound than others. For instance, high levels of methionine have been shown to be toxic to hepatic cells.[14]

  • Evaluate Incubation Time: Prolonged exposure to high concentrations of this compound may lead to toxicity. Consider reducing the incubation time.

  • Check for Oxidative Stress: this compound can have both antioxidant and pro-oxidant effects. Assess markers of oxidative stress in your cells.

Issue 2: Inconsistent or No Observable Effect

Question: I am not seeing the expected biological effect after this compound supplementation. What are the possible reasons and what should I check?

Answer:

A lack of response could be due to several factors, ranging from the preparation of the supplement to the specific experimental conditions.

Troubleshooting Steps:

  • Confirm this compound Stability: As this compound can oxidize in solution, ensure you are using a freshly prepared supplement or a properly stored frozen stock.[5][6]

  • Optimize Concentration and Incubation Time: The concentration of this compound and the duration of treatment may not be optimal for observing the desired effect. A time-course and dose-response experiment is highly recommended.

  • Check Basal Media Composition: The basal medium you are using may already contain sufficient levels of this compound, masking the effect of supplementation. Review the formulation of your medium.

  • Assess Downstream Readouts: Ensure that the assays you are using to measure the effect are sensitive and appropriate. For example, if you are studying mTORC1 signaling, check the phosphorylation status of downstream targets like S6K1 and 4E-BP1.[15]

  • Cellular Uptake: Confirm that your cells are capable of taking up this compound. While most cells have amino acid transporters, their efficiency can vary.

Issue 3: Contradictory Results Compared to Published Literature

Question: My results with this compound supplementation are different from what has been reported in other studies. How can I explain this discrepancy?

Answer:

Discrepancies in results can arise from subtle differences in experimental protocols and reagents.

Troubleshooting Steps:

  • Compare Experimental Details: Carefully compare your protocol with the published literature, paying close attention to:

    • Cell line and passage number.

    • Basal medium and serum concentration.

    • This compound concentration, source, and preparation method.

    • Incubation time.

    • Assay methods and antibodies used.

  • Re-evaluate Reagents: Ensure the quality and purity of your this compound. If possible, test a new batch or a supply from a different vendor.

  • Consider Off-Target Effects: this compound metabolism is interconnected with other pathways.[7][8] The observed effects could be influenced by the metabolic state of your cells.

  • Control for Confounding Variables: Ensure that all other experimental conditions are kept constant between your control and treated groups.

Data Presentation

Table 1: Recommended this compound Concentrations in Cell Culture

Cell Line/ApplicationConcentration RangeIncubation TimeObserved EffectReference
Bovine Claw Tissue Explants1.0 - 30 µmol/L72 hoursIncreased cell proliferation[1]
Rainbow Trout Splenocytes0.5 - 1.5 mM72 hoursIncreased IgM+ B cells[16]
MCF-7 (Human Breast Cancer)5 g/L (approx. 33.5 mM)1-3 daysInhibition of cell growth[13]
High-Concentration Antibody Therapeutics>20 mM (Optimal at 25 mM)N/AAntioxidant, inhibits oxidation and aggregation[3]
Mouse Hepatocytes20 - 30 mM4-5 hoursCytotoxicity and GSH depletion[12]

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Action
Unexpected Cell Toxicity This compound concentration too high.Perform a dose-response curve to find the optimal non-toxic concentration.
Contamination of stock solution.Filter-sterilize the stock solution.
Altered pH of the medium.Verify and adjust the pH of the culture medium after supplementation.
Inconsistent/No Effect This compound degradation.Use freshly prepared solutions or properly stored frozen aliquots.
Sub-optimal concentration or time.Conduct a time-course and dose-response experiment.
High basal levels in medium.Check the formulation of your basal medium.
Contradictory Results Differences in experimental protocols.Carefully compare your protocol with published studies.
Reagent quality.Test a new batch or a different supplier of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Supplemented Cell Culture Medium
  • Prepare a Stock Solution:

    • Weigh out the required amount of this compound powder.

    • Dissolve it in a sterile, buffered solution (e.g., 1X PBS) or serum-free culture medium to a desired stock concentration (e.g., 100 mM).

    • Ensure complete dissolution. Gentle warming may be required.[4]

    • Filter-sterilize the stock solution through a 0.22 µm filter.

    • Aliquot the stock solution into sterile tubes and store at -20°C.

  • Supplementing the Medium:

    • Thaw an aliquot of the this compound stock solution.

    • Add the appropriate volume of the stock solution to your complete cell culture medium to achieve the desired final concentration.

    • Mix thoroughly by gentle inversion.

    • The supplemented medium is now ready for use.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.[17]

  • Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Protocol 3: Western Blot for mTOR Signaling Pathway
  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR, S6K1, and 4E-BP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Methionine_mTORC1_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm L-Methionine_ext This compound L-Methionine_int This compound L-Methionine_ext->L-Methionine_int Transport SAM S-Adenosylmethionine (SAM) L-Methionine_int->SAM Conversion SAMTOR SAMTOR SAM->SAMTOR Binds and inactivates inhibition GATOR1 GATOR1 SAMTOR->GATOR1 Inhibits mTORC1 mTORC1 GATOR1->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition Promotes

Caption: this compound regulation of the mTORC1 signaling pathway.

Experimental_Workflow_Troubleshooting cluster_planning Phase 1: Experiment Planning cluster_execution Phase 2: Execution & Observation cluster_analysis Phase 3: Analysis & Troubleshooting Start Define Experimental Goal Dose_Response Plan Dose-Response & Time-Course Start->Dose_Response Prepare_Stock Prepare & Store This compound Stock Dose_Response->Prepare_Stock Treat_Cells Treat Cells with This compound Prepare_Stock->Treat_Cells Observe Observe Cellular Response (e.g., Morphology, Viability) Treat_Cells->Observe Assay Perform Downstream Assays (e.g., Western Blot, Viability Assay) Observe->Assay Analyze_Data Analyze Data Assay->Analyze_Data Expected_Results Results as Expected? Analyze_Data->Expected_Results End Conclusion Expected_Results->End Yes Troubleshoot Troubleshoot Expected_Results->Troubleshoot No Check_Concentration Verify Concentration Troubleshoot->Check_Concentration Check_Stability Check Reagent Stability Troubleshoot->Check_Stability Compare_Protocols Compare with Literature Troubleshoot->Compare_Protocols Check_Concentration->Dose_Response Check_Stability->Prepare_Stock Compare_Protocols->Start

Caption: A logical workflow for this compound supplementation experiments and troubleshooting.

References

Validation & Comparative

L-Methionine's Impact on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Methionine's effects on gene expression with alternative compounds, supported by experimental data. We delve into the key signaling pathways influenced by this compound and present detailed experimental protocols for validation.

This compound vs. S-Adenosylmethionine (SAMe): A Comparative Overview

This compound is an essential amino acid that serves as a precursor for the universal methyl donor, S-adenosylmethionine (SAMe). Consequently, both this compound and SAMe play critical roles in regulating gene expression through methylation of DNA and histones. While their effects are interconnected, direct administration of SAMe can lead to more immediate and potent effects on methylation-dependent processes.

FeatureThis compoundS-Adenosylmethionine (SAMe)
Mechanism of Action Indirectly influences methylation by serving as a precursor to SAMe. Its availability can be a rate-limiting step for SAMe synthesis.Directly acts as a methyl group donor for DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs).
Potency in Gene Regulation Effects are dependent on the efficiency of its conversion to SAMe, which can be influenced by various cellular factors.Generally exhibits a more direct and potent effect on gene expression due to its immediate availability for methylation reactions.
Cellular Uptake and Bioavailability Actively transported into cells.Can be taken up by cells, but its stability and bioavailability can be a concern in in vivo applications.
Therapeutic Applications Primarily used as a nutritional supplement.Investigated for a broader range of therapeutic applications, including liver disease, depression, and osteoarthritis, often linked to its role in methylation.

Key Signaling Pathways Modulated by this compound

This compound's influence on gene expression is primarily mediated through two interconnected signaling pathways: the Methionine Cycle and the PI3K/AKT/mTOR pathway.

The Methionine Cycle and Epigenetic Regulation

The methionine cycle is a fundamental metabolic pathway that produces S-adenosylmethionine (SAMe), the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA and histones. These epigenetic modifications play a crucial role in regulating gene expression. Dietary fluctuations in methionine can alter the levels of SAMe and S-adenosylhomocysteine (SAH), thereby impacting the methylation potential of the cell and influencing the expression of numerous genes.

Methionine_Cycle This compound This compound MAT MAT This compound->MAT ATP ATP ATP->MAT SAMe SAMe MAT->SAMe Methyltransferases Methyltransferases SAMe->Methyltransferases Methylated Substrate Methylated Substrate Methyltransferases->Methylated Substrate SAH SAH Methyltransferases->SAH Acceptor SAHH SAHH SAH->SAHH Homocysteine Homocysteine SAHH->Homocysteine MS MS Homocysteine->MS MS->this compound THF THF THF 5-methyl-THF 5-methyl-THF 5-methyl-THF->MS

Methionine Cycle and SAMe Synthesis
PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Emerging evidence suggests a link between this compound metabolism and the activation of this pathway. Methionine can influence the phosphorylation status of key proteins in this cascade, thereby modulating the expression of genes involved in cell cycle progression and protein synthesis.

PI3K_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth This compound This compound This compound->mTORC1 influences RNA_Seq_Workflow Total RNA Isolation Total RNA Isolation mRNA Enrichment mRNA Enrichment Total RNA Isolation->mRNA Enrichment Fragmentation Fragmentation mRNA Enrichment->Fragmentation cDNA Synthesis cDNA Synthesis Fragmentation->cDNA Synthesis Adapter Ligation Adapter Ligation cDNA Synthesis->Adapter Ligation PCR Amplification PCR Amplification Adapter Ligation->PCR Amplification Sequencing Sequencing PCR Amplification->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis

L-Methionine vs. D-Methionine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biological activity, metabolic pathways, and research applications of L-Methionine and D-Methionine, supported by experimental data.

For researchers in the life sciences and drug development, understanding the nuanced differences between stereoisomers is critical for experimental design and data interpretation. Methionine, an essential sulfur-containing amino acid, exists as two enantiomers: this compound and D-Methionine. While chemically similar, their biological activities and metabolic fates diverge significantly. This guide provides a comprehensive comparison of L- and D-Methionine, presenting quantitative data, detailed experimental protocols, and visual pathways to inform research applications.

Core Differences and Biological Significance

This compound is the biologically active form, directly incorporated into proteins and serving as a key component in fundamental metabolic pathways.[1][2] D-Methionine, on the other hand, is not directly utilized for protein synthesis and must first be converted to its L-isomer.[2][3] This conversion is a critical point of differentiation, influencing their respective bioavailabilities and applications.

The primary pathway for D-Methionine utilization involves a two-step enzymatic process. First, D-amino acid oxidase (DAAO), an FAD-containing flavoenzyme, catalyzes the oxidative deamination of D-Methionine to its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid (MTOB).[4][5][6] Subsequently, MTOB is transaminated by various transaminases to form this compound.[7] The efficiency of this conversion can vary between species and even different tissues.[8]

Quantitative Comparison of Bioavailability

The relative bioavailability (RBV) of D-Methionine compared to this compound is a key parameter in nutritional and metabolic studies. The data, primarily from animal models, indicates that while D-Methionine can be an effective source of methionine, its efficiency relative to this compound is not always 100%.

SpeciesResponse CriteriaRelative Bioavailability of D-Met to L-Met (%)Reference
Broiler Chickens (1-21 days)Average Daily Gain (ADG)141.5% (for L-Met relative to DL-Met)[9]
Broiler Chickens (1-21 days)Feed Efficiency (FE)189.1% (for L-Met relative to DL-Met)[9]
Broiler Chickens (1-21 days)Eviscerated Weight122.9% (for L-Met relative to DL-Met)[9]
Broiler Chickens (1-21 days)Breast Muscle Weight116.8% (for L-Met relative to DL-Met)[9]
Nursery PigsNitrogen Retention101% (95% CI: 57%–146%)[10]
Nursery PigsUrinary Nitrogen Output87.6%[11]
Nursery PigsNitrogen Retention (% of intake)89.6%[11]

Note: Some studies compare this compound to Dthis compound (a 50:50 mixture of D- and L-isomers). The data reflects the reported values.

Metabolic Pathways and Signaling

The metabolic fates of this compound and D-Methionine are distinct. This compound is a central node in one-carbon metabolism, a critical network for methylation, nucleotide synthesis, and redox homeostasis.[12][13]

This compound in One-Carbon Metabolism

This compound is converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including DNA and histone methylation, which are fundamental to epigenetic regulation.[9][12] The pathway also leads to the synthesis of cysteine, a precursor to the major intracellular antioxidant, glutathione.[13]

L_Methionine_Metabolism L_Met This compound SAM S-Adenosylmethionine (SAM) L_Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->L_Met MS, MTR (B12-dependent) Cystathionine Cystathionine Hcy->Cystathionine CBS (B6-dependent) Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione Cysteine->Glutathione THF Tetrahydrofolate (THF) Methyl_THF 5-Methyl-THF THF->Methyl_THF Methyl_THF->THF

This compound One-Carbon Metabolism Pathway.
D-Methionine Conversion to this compound

The conversion of D-Methionine to this compound is an essential prerequisite for its participation in the metabolic pathways described above.

D_Methionine_Conversion D_Met D-Methionine MTOB 2-oxo-4-methylthiobutyric acid (MTOB) D_Met->MTOB D-Amino Acid Oxidase (DAAO) L_Met This compound MTOB->L_Met Transaminases Protein Protein Synthesis & One-Carbon Metabolism L_Met->Protein

Enzymatic conversion of D-Methionine to this compound.

Research Applications and Experimental Considerations

The distinct properties of L- and D-Methionine lend themselves to different research applications.

  • This compound is the standard choice for studies involving protein synthesis, one-carbon metabolism, and general cell culture. Its role as a precursor to SAM makes it central to epigenetic research.[12][14] Studies have also investigated its antioxidant properties and its role in protecting against oxidative stress.[15]

  • D-Methionine has garnered interest for its potential neuroprotective effects.[16][17] Research suggests that D-Methionine can protect against cisplatin-induced neurotoxicity.[16][17] Interestingly, in some contexts, D-Methionine appears to have a higher potency and efficacy in neuroprotection compared to this compound.[16] This may be due to its different transport and metabolic profiles within the central nervous system, where it can reach higher concentrations than its L-isomer.[5][18] Additionally, D-methionine has been shown to modulate neuronal activity through GABAergic inhibition.[19] In cancer research, some studies have explored the use of D-Methionine-containing solutions to inhibit tumor cell growth, as some cancer cells have a high demand for this compound.[20]

Key Experimental Protocols

Determination of Methionine Enantiomers by HPLC

This protocol allows for the separation and quantification of D- and this compound in various samples.

Principle: Chiral stationary phases in High-Performance Liquid Chromatography (HPLC) columns interact differently with enantiomers, allowing for their separation. Detection can be achieved using UV, polarimetric, or circular dichroism detectors.[1][21]

Methodology:

  • Sample Preparation: Plasma or tissue samples are deproteinized, and the amino acids are extracted.[22]

  • Derivatization (Optional but common): Amino acids can be derivatized to enhance detection. For example, derivatization with o-phthalaldehyde (OPA) allows for fluorescent detection.[23]

  • Chromatographic Separation:

    • Column: A chiral stationary phase column is used, such as a cyclofructan-based column.[1][21]

    • Mobile Phase: A common mobile phase is a mixture of methanol, acetonitrile, acetic acid, and triethylamine (e.g., 75/25/0.3/0.2 v/v/v/v).[1]

    • Flow Rate: Typically around 1.0 mL/min.[24]

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is common.[24]

  • Quantification: The concentration of each enantiomer is determined by comparing the peak areas to those of known standards.

HPLC_Workflow Sample Sample (Plasma, Tissue) Extraction Deproteinization & Amino Acid Extraction Sample->Extraction Derivatization Derivatization (e.g., OPA) Extraction->Derivatization HPLC Chiral HPLC Separation Derivatization->HPLC Detection Detection (UV, Fluorescence) HPLC->Detection Quantification Quantification Detection->Quantification

Workflow for Methionine Enantiomer Analysis by HPLC.
D-Amino Acid Oxidase (DAAO) Activity Assay

This assay measures the activity of the key enzyme responsible for D-Methionine metabolism.

Principle: DAAO activity can be determined by measuring the consumption of oxygen or the production of hydrogen peroxide, ammonia, or the α-keto acid.[4][16] A common method is a coupled assay where the hydrogen peroxide produced reacts with a probe to generate a fluorescent or colorimetric signal.

Methodology (Fluorometric Assay):

  • Sample Preparation: Tissues or cells are homogenized in an assay buffer and centrifuged to obtain the lysate.

  • Reaction Mixture Preparation: A reaction mix is prepared containing a D-amino acid substrate (e.g., D-Alanine or D-Methionine), a fluorescent probe, and horseradish peroxidase (HRP).

  • Assay Procedure:

    • The sample lysate is added to the wells of a microplate.

    • The reaction mix is added to initiate the reaction.

    • The fluorescence (e.g., Ex/Em = 535/587 nm) is measured over time in a kinetic mode.

  • Calculation: The DAAO activity is calculated from the rate of increase in fluorescence, compared to a hydrogen peroxide standard curve.

Conclusion

References

L-Methionine vs. S-Adenosylmethionine (SAMe): A Comparative Guide for Methylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of methylation research, the choice of methyl donor is a critical experimental parameter. Both L-Methionine and its activated form, S-Adenosylmethionine (SAMe), are central to this process, yet their biochemical properties and experimental applications differ significantly. This guide provides an objective comparison, supported by experimental data, to assist researchers in selecting the appropriate molecule for their specific study needs.

The Central Role in the Methionine Cycle

Methylation is a fundamental biological process where a methyl group is transferred to substrates like DNA, RNA, and proteins, thereby regulating a vast array of cellular functions.[1][2] This process is dependent on the methionine cycle, where this compound serves as the essential precursor to SAMe, the universal methyl donor.

This compound, an essential amino acid obtained from dietary sources, is converted into SAMe by the enzyme Methionine Adenosyltransferase (MAT) in an ATP-dependent reaction.[3][4] SAMe then donates its methyl group to a substrate in a reaction catalyzed by a specific methyltransferase (MTase).[1][4] Upon losing its methyl group, SAMe is converted to S-Adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine.[5] Homocysteine can then be remethylated to regenerate methionine, completing the cycle.[6]

Methionine_Cycle Met This compound SAMe SAMe (S-Adenosylmethionine) Met->SAMe MAT +ATP SAH SAH (S-Adenosylhomocysteine) SAMe->SAH Methyltransferases (MTs) +Substrate -Methylated Substrate Hcy Homocysteine SAH->Hcy AHCY +H2O Hcy->Met

Diagram 1. The Methionine Cycle.

Comparative Analysis: this compound vs. SAMe

The primary distinction lies in their roles: this compound is the upstream precursor, while SAMe is the immediate, activated methyl donor.[1][6] This fundamental difference dictates their suitability for various experimental designs.

FeatureThis compoundSAMe (S-Adenosylmethionine)
Role Precursor to SAMe.[7]Direct universal methyl donor.[2][4]
Mechanism Must be converted to SAMe by intracellular enzymes (MAT).[3]Directly provides the methyl group for methyltransferase reactions.[1]
Application Cell-based (in vivo) studies: Used to increase intracellular SAMe levels.In vitro assays (cell-free): The standard choice for biochemical assays with purified enzymes and substrates.[8]
Cellular Uptake Readily transported into cells via amino acid transporters.Generally not transported across the plasma membrane of mammalian cells.[9]
Control Cellular SAMe concentration is subject to metabolic regulation and enzyme kinetics (MAT, GNMT, AHCY).[3][10]Provides direct, concentration-dependent control over the methylation reaction in vitro, bypassing cellular regulation.[11]
Side Products High concentrations can lead to increased homocysteine and may be inhibitory to some cellular processes.[5]Can spontaneously degrade to 5'-methylthioadenosine (MTA), which has its own biological activities.[12] Accumulation of SAH, the demethylated product, can inhibit methyltransferases.[1]
Stability Highly stable.Relatively unstable, particularly in solution at physiological pH.[2][13]
Cost Generally less expensive.Significantly more expensive.

Quantitative Data from Comparative Studies

Experimental data highlights the distinct effects of administering this compound versus SAMe.

Parameter StudiedExperimental ModelEffect of this compoundEffect of SAMeKey FindingCitation
Brain SAMe Levels Oral administration in ratsIncreased brain SAMe levels at lower doses than SAMe.Increased brain SAMe levels, but required higher doses for a similar effect as methionine.Methionine is more efficient at raising brain SAMe levels, likely due to better transport across the blood-brain barrier and subsequent conversion.[13]
DNA Methylation Rat liver during early hepatocarcinogenesisDid not cause a recovery of DNA methylation.Caused a dose-dependent recovery of DNA methylation and restored the SAM/SAH ratio.SAMe directly repletes the methyl donor pool and restores DNA methylation, whereas this compound alone is insufficient in this pathological model.[12][14]
Growth of Preneoplastic Lesions Rat liver during early hepatocarcinogenesisNo effect on the number or area of preneoplastic foci.Caused a dose-dependent decrease in the number and area of preneoplastic foci.The anti-proliferative effect is specific to SAMe (and its metabolite MTA), not its precursor this compound.[12][14]
Ornithine Decarboxylase (ODC) Activity Rat liver during early hepatocarcinogenesisNo significant inhibition.Inhibited ODC activity, which is associated with cell proliferation.SAMe, but not this compound, shows anti-promotional effects in hepatocarcinogenesis by inhibiting key proliferative enzymes.[12][14]

Experimental Protocols

The choice between this compound and SAMe dictates the experimental approach. SAMe is ideal for cell-free systems, while this compound is used to modulate methylation within living cells.

This protocol is adapted for a typical DNA methylation reaction using a purified methyltransferase, such as M.SssI, which methylates CpG dinucleotides.

Objective: To methylate a DNA substrate in a controlled, cell-free environment.

Methodology:

  • Reaction Setup: Prepare the reaction mixture on ice in the following order:

    • Nuclease-free Water: to a final volume of 50 µL

    • 10X Methyltransferase Reaction Buffer: 5 µL

    • SAMe (1600 µM working solution): 5 µL

    • Substrate DNA (e.g., plasmid): 1 µg

    • CpG Methyltransferase (e.g., M.SssI): 4-25 units (typically 1 µL)

  • Mixing: Gently mix the components by pipetting up and down.

  • Incubation: Incubate the reaction at 37°C for 1 hour. For assays using radiolabeled SAMe (e.g., 3H-SAM), this step allows for the incorporation of the labeled methyl group.[8][15]

  • Inactivation: Stop the reaction by heat inactivation at 65°C for 20 minutes.[11]

  • Analysis: The methylation status of the DNA can be analyzed by various methods:

    • Restriction Digest: Use a methylation-sensitive restriction enzyme to confirm protection from cleavage.

    • Bisulfite Sequencing: To determine the specific sites of methylation.

    • Scintillation Counting: If using 3H-SAM, spot the reaction mixture onto a filter paper, wash to remove unincorporated SAMe, and measure radioactivity.[15]

In_Vitro_Workflow start Start prep Prepare Reaction Mix (Buffer, DNA, Enzyme) start->prep add_sam Add SAMe (e.g., 3H-SAM) prep->add_sam incubate Incubate (e.g., 37°C for 1 hour) add_sam->incubate stop Stop Reaction (Heat Inactivation) incubate->stop analyze Analyze Methylation (Restriction Digest, Sequencing, etc.) stop->analyze end End analyze->end

Diagram 2. Workflow for an in vitro methylation assay.

This protocol is designed to label methylated proteins within cultured mammalian cells using radiolabeled this compound.[9]

Objective: To assess protein methylation in vivo by providing cells with a radiolabeled precursor.

Methodology:

  • Cell Culture: Seed mammalian cells (e.g., HeLa) in a 10-cm dish and grow to ~80% confluence.

  • Inhibit Protein Synthesis:

    • Wash cells with 1X PBS.

    • Add 10 mL of growth medium containing protein synthesis inhibitors (e.g., 100 µg/mL cycloheximide and 40 µg/mL chloramphenicol). This crucial step prevents the incorporation of radiolabeled methionine into the polypeptide backbone of new proteins.[9]

    • Incubate for 30 minutes at 37°C.

  • Labeling:

    • Wash the cells with methionine-free medium containing the same inhibitors.

    • Add 5 mL of this methionine-free medium to the plate.

    • Add L-[methyl-3H]methionine (e.g., 50 µL of 1 mCi/mL stock).

    • Incubate for 3 hours at 37°C. During this time, the cells will take up the labeled this compound and convert it into labeled SAMe, which is then used to methylate proteins.

  • Cell Lysis:

    • Wash cells twice with cold 1X PBS.

    • Add 600 µL of cold RIPA lysis buffer and scrape the cells.

    • Sonicate briefly to ensure complete lysis and shear DNA.

    • Centrifuge to pellet cell debris and collect the supernatant containing the labeled proteins.

  • Analysis:

    • The protein of interest can be immunoprecipitated.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Detect the radiolabeled methylated proteins by autoradiography (exposing the membrane to X-ray film for 2-5 days).[9]

Cell_Based_Workflow start Start culture Culture Cells to 80% Confluence start->culture inhibit Inhibit Protein Synthesis (e.g., Cycloheximide) culture->inhibit label Label with L-[methyl-3H]Methionine in Met-free medium inhibit->label lyse Lyse Cells and Collect Supernatant label->lyse analyze Isolate Protein and Analyze (SDS-PAGE, Autoradiography) lyse->analyze end End analyze->end

Diagram 3. Workflow for a cell-based methylation assay.

Conclusion and Recommendations

The selection between this compound and SAMe is determined by the experimental question and system.

  • Choose SAMe for in vitro (cell-free) studies where direct control over the methylation reaction is required. It is the standard for biochemical assays involving purified methyltransferases and substrates, allowing for kinetic studies and direct assessment of enzyme activity.

  • Choose this compound for cell-based (in vivo) studies aiming to understand the effects of modulating the entire methionine cycle and intracellular SAMe pools. Its ability to be transported into cells makes it the only practical choice for studying methylation dynamics within a living cellular context.

For researchers, understanding these distinctions is paramount for designing robust experiments, accurately interpreting results, and advancing our knowledge of the critical role methylation plays in health and disease.

References

Reproducibility of L-Methionine Restriction Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Methionine Restriction (MR), a dietary intervention involving the reduction of the essential amino acid methionine, has garnered significant attention for its potential to extend lifespan and improve metabolic health in various preclinical models. The reproducibility of its effects is a cornerstone for its potential translation into therapeutic strategies. This guide provides an objective comparison of key findings from various MR studies, focusing on experimental data, detailed protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative outcomes observed in key this compound restriction studies across different rodent models. These tables are designed to facilitate a clear comparison of the reported effects and highlight the consistency of findings.

Table 1: Effects of this compound Restriction on Lifespan

Animal ModelControl Methionine (% of diet)Restricted Methionine (% of diet)Median Lifespan Increase (%)Maximum Lifespan Increase (%)Study Reference
Male Fischer 344 Rats0.860.17~30-[1]
Fischer 344 Rats0.860.174344[2]
(BALB/cJ x C57BL/6J)F1 Mice0.430.15-Increased[3]
CB6F1 Mice (initiated at 12 months)-0.15Significant Increase-[4]

Table 2: Metabolic and Physiological Effects of this compound Restriction

Animal ModelDuration of MRBody Weight ChangeFat Mass ChangeFasting Insulin LevelsFasting Glucose LevelsSerum FGF21 LevelsStudy Reference
Male Fischer 344 RatsLifelongAbolished growth----[1]
12-month-old C57BL/6J Mice8 weeksReversed age-induced increaseReversed age-induced increaseDecreasedNo change2.5-fold increase[5][6]
10-month-old C57BL/6J Mice8 weeksDecreased by 8.6gDecreased-Improved glucose toleranceIncreased[7]
Male and Female WT and FGF21 KO Mice5 weeksDecreased in males (FGF21-independent)Decreased in males (FGF21-independent)--Increased in males and HFD-fed females[8][9]
Healthy Adult Humans4 weeks--Reduced (with SAAR)-Increased[10]

Experimental Protocols

The reproducibility of this compound restriction studies is highly dependent on the experimental design. Below are detailed methodologies from key experiments.

Rodent Dietary Studies

A common experimental design for MR studies in rodents involves the use of elemental, semi-purified diets to precisely control the amino acid composition.

  • Control Diet Composition: A widely used control diet contains 0.86% this compound by weight. The total amino acid concentration is typically around 14%, with other essential amino acids provided at recommended levels. The diet's energy is primarily derived from carbohydrates and corn oil. Cysteine is often eliminated from these defined diets.[11]

  • Methionine-Restricted (MR) Diet Composition: The MR diet typically reduces the this compound content to 0.17% or 0.15% of the diet by weight, representing an approximately 80% restriction.[4][11] To maintain the isonitrogenous nature of the diet, the reduced methionine is often replaced with L-glutamic acid.[11]

  • Animal Models: Studies have utilized various rodent strains, including Fischer 344 rats and different mouse strains such as C57BL/6J and (BALB/cJ x C57BL/6J)F1.[3][6][11] The age at which the diet is initiated varies, with some studies starting in young, growing animals and others in middle-aged or older animals.[4][11]

  • Feeding Regimen: In most reported studies, animals are fed ad libitum.[11] Interestingly, animals on an MR diet often exhibit hyperphagia, consuming more food relative to their body weight than control animals.[1]

  • Duration: The duration of the dietary intervention ranges from short-term studies of a few weeks to lifelong feeding studies to assess effects on longevity.[1][5]

Human Dietary Studies

Translating MR to human studies presents challenges due to the palatability of elemental diets. Studies in humans have utilized whole-food-based approaches to restrict sulfur amino acids.

  • Dietary Intervention: A study in healthy adults involved a diet restricted in both methionine and cysteine (Total Sulfur Amino Acid Restriction - SAAR). The nutrient content was calculated using specialized software to meet the restriction targets while being based on a standard daily caloric intake, adjusted for individual needs.[10]

Signaling Pathways

The metabolic and physiological changes induced by this compound restriction are mediated by complex signaling networks. The following diagrams illustrate the key pathways consistently implicated in the response to MR.

GCN2_ATF4_Pathway MR This compound Restriction Uncharged_tRNA Increased Uncharged tRNA-Met MR->Uncharged_tRNA GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a p-eIF2α Global_Translation Global Protein Translation Inhibition p_eIF2a->Global_Translation Leads to ATF4 ATF4 Translation (Increased) p_eIF2a->ATF4 Promotes Stress_Response Stress Response Genes (e.g., ASNS, TRIB3) ATF4->Stress_Response Induces FGF21_Induction FGF21 Gene Transcription ATF4->FGF21_Induction Induces

GCN2/ATF4 Signaling Pathway in MR.

FGF21_Signaling_Pathway MR This compound Restriction Liver Liver MR->Liver Acts on FGF21 FGF21 Secretion Liver->FGF21 Increases Circulation Circulation FGF21->Circulation Target_Tissues Target Tissues (Adipose, Brain) Circulation->Target_Tissues FGFR_KLB FGFR/β-Klotho Receptor Complex Target_Tissues->FGFR_KLB Binds to Downstream_Signaling Downstream Signaling (e.g., ERK1/2) FGFR_KLB->Downstream_Signaling Activates Metabolic_Effects Metabolic Effects: - Increased Energy Expenditure - Improved Insulin Sensitivity - Adipose Tissue Browning Downstream_Signaling->Metabolic_Effects Leads to

FGF21 Signaling in Response to MR.

Discussion on Reproducibility

The findings from numerous studies on this compound restriction demonstrate a remarkable degree of reproducibility for several key outcomes, particularly in rodent models. The reduction in body weight and adiposity, despite increased caloric intake per gram of body weight, is a consistently reported phenomenon.[1][7] Similarly, improvements in glucose homeostasis and insulin sensitivity are frequently observed.[5][6] The induction of the hepatic stress response, including the upregulation of FGF21, is also a highly reproducible molecular signature of MR.[5][8][12]

However, the magnitude of the effects and, in some cases, the direction of the outcome can be influenced by several factors, leading to some variability in the literature. These factors include:

  • Animal Strain and Sex: Different mouse and rat strains can exhibit varying sensitivities to MR. Moreover, sex-dependent differences in the metabolic response to MR have been reported, with some effects being more pronounced in males.[8][9]

  • Age of Intervention: The timing of MR initiation can influence the outcomes. Studies starting MR in older animals have shown the potential to reverse age-related metabolic decline.[5][6]

  • Diet Composition: While the percentage of methionine is the primary variable, other components of the diet, such as the fat content and the presence or absence of cysteine, can modulate the effects of MR.[8][10]

  • Specific Pathologies: In the context of cancer research, the effects of MR can be highly variable. While it can inhibit tumor growth in some models, it has also been shown to promote it in others, highlighting the importance of the specific cancer type and the host's immune status.

References

A Comparative Guide to L-Methionine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-Methionine is crucial for a wide range of applications, from nutritional analysis to clinical diagnostics and pharmaceutical quality control. This guide provides a comprehensive comparison of three prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays. We present a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflow.

Performance Comparison of this compound Quantification Methods

The choice of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance metrics of the compared methods based on published experimental data.

ParameterHPLC-UVLC-MS/MSEnzymatic Assay
Linearity Range 1 - 100 µmol/L[1][2]8 - 1024 nmol/L[3]10 - 200 µM[4][5]
Limit of Detection (LOD) 0.5 µmol/L[1][2]0.04 µmol/l[6]Not explicitly stated, but detects down to 10 µM[4][5]
Limit of Quantification (LOQ) 0.5 µmol/L[2]0.1 µmol/l[6]Not explicitly stated, but quantifies within 10-200 µM range[4][5]
Precision (CV%) Inter-assay: 2-5%, Intra-assay: 4-8%[1]Inter-day: 8.1–9.8%, Intra-day: 2.68-3.79%[3][6]Not explicitly stated, but spike and recovery tests show good reproducibility[4][5]
Selectivity Good with derivatization and chromatographic separationExcellent, based on mass-to-charge ratioHigh, dependent on enzyme specificity[7]
Sample Throughput ModerateHighHigh (suitable for 96-well plate format)[8]
Instrumentation Cost ModerateHighLow to Moderate

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method relies on the separation of this compound from other sample components on a chromatographic column followed by detection using a UV detector. Pre-column derivatization with a UV-active agent is often employed to enhance sensitivity and selectivity.

Protocol: HPLC with Pre-column Derivatization using o-Phthalaldehyde (OPA) [1][2]

  • Sample Preparation:

    • Deproteinize plasma or serum samples by adding a precipitating agent (e.g., perchloric acid or acetonitrile), vortexing, and centrifuging.

    • Collect the supernatant for derivatization.

  • Derivatization:

    • Mix the sample supernatant with OPA reagent (containing OPA, a thiol like 2-mercaptoethanol, and a borate buffer).

    • Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature to form a fluorescent derivative.

  • HPLC Analysis:

    • Column: Reversed-phase C18 column (e.g., Supelcosil LC-18-DB, 5 µm, 25 cm x 4.6 mm).[1][2]

    • Mobile Phase: A gradient of two solvents is typically used. For example:

      • Solvent A: Tetrahydrofuran/methanol/0.1 M sodium acetate, pH 7.0 (v/v/v = 5/95/900).[1][2]

      • Solvent B: Methanol.[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths set appropriately for the OPA derivative (e.g., Ex: 330 nm, Em: 460 nm).[9]

    • Quantification: Compare the peak area of the derivatized this compound in the sample to a calibration curve prepared with this compound standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity by coupling the separation power of HPLC with the precise mass detection of a tandem mass spectrometer. This method can directly measure this compound without derivatization.

Protocol: Direct Analysis of this compound in Plasma [3][6]

  • Sample Preparation:

    • Spike plasma samples with a stable isotope-labeled internal standard (e.g., this compound-d3).

    • Precipitate proteins using a cold organic solvent like acetone.[3]

    • Vortex and incubate at 4°C, then centrifuge to pellet the proteins.[3]

    • Transfer the clear supernatant to an autosampler vial for injection.[3]

  • LC-MS/MS Analysis:

    • Column: A reversed-phase or mixed-mode column (e.g., RP-Amide, 3.0 × 150 mm, 3.5 µm).[3]

    • Mobile Phase: A gradient elution using:

      • Solvent A: 10 mmol/L ammonium formate buffer (pH 3.4).[3]

      • Solvent B: Acetonitrile.[3]

    • Flow Rate: 0.6 - 0.8 mL/min.[3]

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 150.1 → 133.1) and its internal standard.

    • Quantification: Calculate the ratio of the peak area of this compound to the peak area of the internal standard and determine the concentration from a calibration curve.

Enzymatic Assay

Enzymatic assays are based on the specific conversion of this compound by an enzyme, leading to a measurable product. These assays can be adapted for high-throughput screening in a microplate format.

Protocol: Colorimetric Assay using this compound Decarboxylase (MetDC) [4][8]

  • Reaction Mixture Preparation:

    • Prepare a reaction cocktail in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0) containing:

      • This compound decarboxylase (MetDC)

      • Pyridoxal 5'-phosphate (PLP)

      • Copper amine oxidase

      • Horseradish peroxidase

      • Phenol

      • 4-aminoantipyrine[4][8]

  • Assay Procedure:

    • Add this compound standards or samples to the reaction mixture in a cuvette or a 96-well plate.[4][8]

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).[4][8]

    • The enzymatic cascade results in the formation of a colored product.

  • Detection and Quantification:

    • Measure the absorbance of the colored product at a specific wavelength (e.g., 505 nm) using a spectrophotometer or a microplate reader.[4]

    • Determine the this compound concentration in the samples by comparing their absorbance to a standard curve.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the quantification of this compound using the described methods.

L_Methionine_Quantification_Workflow cluster_sample Sample Preparation cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_enzymatic Enzymatic Assay Sample Biological Sample (e.g., Plasma, Serum) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Supernatant Supernatant Collection Protein_Precipitation->Supernatant Derivatization Derivatization (e.g., with OPA) Supernatant->Derivatization for HPLC-UV IS_Spiking Internal Standard Spiking Supernatant->IS_Spiking for LC-MS/MS Enzyme_Reaction Enzymatic Reaction Supernatant->Enzyme_Reaction for Enzymatic Assay HPLC_Separation_UV HPLC Separation Derivatization->HPLC_Separation_UV UV_Detection UV/Fluorescence Detection HPLC_Separation_UV->UV_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis LC_Separation_MS LC Separation IS_Spiking->LC_Separation_MS MS_Detection Tandem MS Detection LC_Separation_MS->MS_Detection MS_Detection->Data_Analysis Colorimetric_Detection Colorimetric Detection Enzyme_Reaction->Colorimetric_Detection Colorimetric_Detection->Data_Analysis

Caption: General experimental workflow for this compound quantification.

The following diagram illustrates the signaling pathway of the enzymatic assay using this compound Decarboxylase.

Enzymatic_Assay_Pathway L_Methionine This compound MetDC This compound Decarboxylase (MetDC) L_Methionine->MetDC + PLP Methylthiopropylamine 3-Methylthiopropylamine MetDC->Methylthiopropylamine Copper_Amine_Oxidase Copper Amine Oxidase Methylthiopropylamine->Copper_Amine_Oxidase Aldehyde Aldehyde + NH3 + H2O2 Copper_Amine_Oxidase->Aldehyde Peroxidase Horseradish Peroxidase Aldehyde->Peroxidase H2O2 from reaction Colored_Product Colored Product (Absorbance at 505 nm) Peroxidase->Colored_Product Phenol_4AAP Phenol + 4-Aminoantipyrine Phenol_4AAP->Peroxidase

Caption: Enzymatic cascade for the colorimetric detection of this compound.

References

A Comparative Analysis of L-Methionine Metabolic Flux: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic flux of L-Methionine is critical for dissecting cellular physiology in both healthy and diseased states. This guide provides a comparative analysis of this compound metabolism, supported by experimental data and detailed protocols, to facilitate further research and therapeutic development.

Methionine, an essential amino acid, plays a central role in cellular metabolism beyond its function in protein synthesis. It is a key donor of methyl groups for the methylation of DNA, proteins, and other molecules, and a precursor for the synthesis of polyamines and cysteine.[1][2] The intricate network of reactions involving methionine, known as the methionine cycle, is fundamental for cellular growth, redox balance, and epigenetic regulation.[3] Dysregulation of this pathway has been implicated in various diseases, including cancer.[3][4]

This guide will delve into the quantitative analysis of this compound metabolic flux, comparing metabolic activities in different cellular contexts and providing the necessary experimental frameworks for such investigations.

This compound Metabolic Pathways

The metabolism of this compound is primarily centered around the methionine cycle and its interconnected pathways, including the transsulfuration pathway and polyamine synthesis. A critical aspect of this is the generation of S-adenosylmethionine (SAM), the universal methyl donor.[3]

Below is a diagram illustrating the core pathways of this compound metabolism.

L_Methionine_Metabolism Met This compound SAM S-Adenosylmethionine (SAM) Met->SAM MAT Proteins Protein Synthesis Met->Proteins SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Substrate Substrate SAM->Substrate dcSAM decarboxylated SAM SAM->dcSAM SAMDC HCY Homocysteine SAH->HCY SAHH HCY->Met MS Cystathionine Cystathionine HCY->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CTH GSH Glutathione Cysteine->GSH Methylated_Substrate Methylated Substrate (DNA, RNA, Protein) Substrate->Methylated_Substrate THF THF MTHF 5-CH3-THF THF->MTHF MTHFR MTHF->HCY Spermidine_Spermine Spermidine / Spermine dcSAM->Spermidine_Spermine Spermidine/Spermine Synthase MTA MTA dcSAM->MTA MTA->Met Salvage Pathway

Caption: Core pathways of this compound metabolism.

Comparative Metabolic Flux Data

A key technique for quantifying the rates of metabolic reactions is stable isotope tracing, coupled with mass spectrometry.[5] This approach allows for the precise measurement of metabolite turnover. Below is a summary of this compound metabolic flux data from a study on a human fibrosarcoma cell line (HT1080), comparing cells with and without the expression of methylthioadenosine phosphorylase (MTAP), an enzyme in the methionine salvage pathway that is often deleted in cancer.[5]

Reaction (Flux)HT1080M+ (nmol/μL-cells/h)HT1080M- (nmol/μL-cells/h)Description
v1 (vmet_in – vmet_out)0.8 ± 0.10.9 ± 0.1Net methionine uptake
v2 (Propylamine transfer)0.17 ± 0.020.11 ± 0.01Flux towards polyamine synthesis
v3 (Methionine salvage)0.17 ± 0.020Flux through the MTAP-dependent salvage pathway
v4 (Transmethylation)0.12 ± 0.020.16 ± 0.02Total flux of methyl group donation from SAM
v5 (Methionine synthase)0.03 ± 0.020.02 ± 0.01Remethylation of homocysteine to methionine

Data sourced from: Liu et al. (2014). Quantitation of Cellular Metabolic Fluxes of Methionine. Analytical Chemistry.[5]

This data reveals that in these cancer cells, both transmethylation and propylamine transfer fluxes represent a significant portion (around 15%) of the net methionine uptake.[5] Notably, the deletion of MTAP ablates the methionine salvage pathway flux (v3) and is associated with a more than two-fold increase in the flux through ornithine decarboxylase (a key enzyme in polyamine synthesis).[5]

Experimental Protocols for this compound Flux Analysis

The following is a generalized protocol for conducting this compound metabolic flux analysis using stable isotope tracing.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that ensures they remain in the exponential growth phase throughout the experiment.

  • Isotope Switch: At the start of the experiment, replace the standard culture medium with a medium containing a stable isotope-labeled form of this compound, typically 13C5-L-methionine.[5]

  • Time-Course Sampling: Collect samples of both the cell culture medium and the intracellular metabolites at multiple time points to capture the kinetics of isotope incorporation.[5]

Metabolite Extraction
  • Media Removal: Aspirate the culture medium.

  • Cell Washing: Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular metabolites.

  • Metabolism Quenching and Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol/water at -80°C) to the cells to halt all enzymatic activity and extract the metabolites.[5]

LC-MS Analysis
  • Sample Preparation: Centrifuge the cell extracts to pellet any debris and transfer the supernatant for analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the samples using LC-MS to separate and quantify the different isotopologues of methionine and its downstream metabolites.[5]

  • Data Acquisition: Measure the fractional labeling of each metabolite at each time point.

Metabolic Flux Calculation
  • Computational Modeling: Utilize computational models and software (e.g., based on ordinary differential equations or metabolic flux analysis frameworks) to fit the isotope labeling kinetics data.[5][6]

  • Flux Determination: From the model, calculate the rates (fluxes) of the individual reactions in the methionine metabolic network.[5]

The following diagram outlines the general workflow for this experimental approach.

Experimental_Workflow Start Start: Cell Culture Isotope_Labeling Isotope Labeling with 13C-L-Methionine Start->Isotope_Labeling Time_Course Time-Course Sampling (Media and Cells) Isotope_Labeling->Time_Course Extraction Metabolite Extraction (Quenching) Time_Course->Extraction LCMS LC-MS Analysis Extraction->LCMS Data_Analysis Isotopologue Distribution Analysis LCMS->Data_Analysis Flux_Calculation Metabolic Flux Calculation Data_Analysis->Flux_Calculation End End: Flux Map Flux_Calculation->End

References

L-Methionine vs. Ethionine: A Comparative Guide to Their Experimental Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionine is an essential sulfur-containing amino acid, vital for protein synthesis, metabolism, and as the precursor to the universal methyl donor, S-adenosylmethionine (SAM).[1] Ethionine, its synthetic S-ethyl analog, acts as a potent antimetabolite.[2] By competing with methionine in fundamental biochemical pathways, ethionine serves as a valuable experimental tool to induce specific cellular states and pathologies, notably liver injury and developmental defects.[3][4] Understanding the contrasting experimental effects of these two molecules is crucial for research in toxicology, cancer biology, and metabolic diseases. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and pathway visualizations.

Core Mechanisms: A Tale of Two Analogs

The primary difference in the molecular action of this compound and ethionine stems from the substitution of a methyl group (in methionine) with an ethyl group (in ethionine). While seemingly minor, this change has profound biochemical consequences.

  • This compound: Is readily converted by the enzyme Methionine Adenosyltransferase (MAT) into S-adenosylmethionine (SAM), the primary methyl group donor for the methylation of DNA, RNA, histones, and other proteins. This process is fundamental to epigenetic regulation, gene expression, and cellular homeostasis.[5]

  • Ethionine: Is also a substrate for MAT, which converts it to S-adenosylethionine (SAE). This reaction has a dual inhibitory effect:

    • ATP Depletion: The formation of SAE is an ATP-intensive process that effectively traps adenosine, leading to a significant drop in cellular ATP levels.[3][6]

    • Inhibition of Methylation: The accumulation of SAE competitively inhibits methyltransferase enzymes and drastically reduces the available pool of SAM, thereby disrupting essential methylation reactions.[4][7]

Ethionine can also be mistakenly incorporated into polypeptides in place of methionine, leading to the synthesis of dysfunctional proteins.[2][3]

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound and ethionine across various experimental models.

Table 1: Effects on Cellular Metabolism
ParameterExperimental ModelThis compound EffectEthionine EffectKey Findings & References
S-Adenosylmethionine (SAM) Levels Rat Brain (in vivo)Oral admin. (50 mg/kg) increased SAM levels in the brain stem.Reduces SAM levels by competitive inhibition and ATP trapping. Co-administration of SAM can reverse ethionine-induced defects.Methionine administration can effectively raise CNS SAM levels.[1] Ethionine-induced toxicity is directly linked to SAM depletion.[4][7]
SAM/SAH Ratio Mouse Liver (in vivo)Maintains or increases the ratio, promoting methylation capacity.Incubation of liver tissue for 5 min at 4°C dropped the ratio by 33.8%.The SAM/SAH ratio, or "methylation index," is critically reduced by ethionine, inhibiting methyltransferase activity.
ATP Levels Rat Liver (in vivo)Supports normal ATP production through metabolic pathways.A single injection can cause a rapid and severe decrease in hepatic ATP concentration.Ethionine-induced fatty liver is linked to ATP depletion, which prevents the assembly and secretion of VLDL.[8][9]
Protein Synthesis Broiler Chickens (in vivo)Essential for protein synthesis; supplementation improves growth.Inhibits incorporation of methionine into proteins; reduces protein synthesis.Methionine is the initiating amino acid for protein synthesis; its deficiency impairs muscle growth.
Table 2: Effects on Liver Function and Pathology
ParameterExperimental ModelThis compound EffectEthionine EffectKey Findings & References
Liver Fat Content Rat Liver (in vivo)A deficient diet can cause fatty liver; supplementation is protective.Induces a rapid increase in neutral fat (triglycerides).Ethionine administration is a classic model for inducing fatty liver.[8][9]
Serum ALT/AST Mice fed MCD dietMethionine-Choline Deficient (MCD) diet elevates ALT/AST.Choline-Deficient, Ethionine-supplemented (CDE) diet elevates ALT/AST, indicating liver damage.Both MCD and CDE diets are standard models for inducing non-alcoholic fatty liver disease (NAFLD) and steatohepatitis.[10][11]
Growth Performance Broiler Chickens (in vivo)L-Met supplementation led to greater body weight gain compared to DL-Met.Causes significant growth reduction (70% in one study) when added to the diet.This compound is more efficiently utilized for growth than its racemic mixture. Ethionine toxicity severely impairs growth, which can be ameliorated by methionine supplementation.[12][13][14]
Table 3: Effects on Gene and Protein Expression
Gene/Protein TargetExperimental ModelThis compound EffectEthionine EffectKey Findings & References
β-catenin Mouse Embryos / HT-22 CellsActivates Wnt/β-catenin signaling.Down-regulates β-catenin expression.Ethionine suppresses the Wnt/β-catenin pathway by reducing SAM-dependent m6A RNA modification, contributing to neural tube defects.[4][6]
IGF-I / GHR Broiler Chickens (in vivo)Supplementation increases IGF-I and GHR gene expression.Sub-optimal methionine levels decrease IGF-I and GHR expression.Methionine promotes protein deposition by upregulating key genes in the somatotropic axis.[5][15][16]
Atrogin-1 / CTSL2 Broiler Chickens (in vivo)Supplementation decreases expression of these protein degradation genes.Sub-optimal methionine levels increase expression of protein degradation genes.Methionine helps shift the balance from protein catabolism to anabolism.[5][16]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental designs is key to understanding the divergent roles of this compound and ethionine.

cluster_met This compound Pathway cluster_eth Ethionine Pathway (Inhibition) Met This compound SAM S-Adenosylmethionine (SAM) Met->SAM MAT Proteins Protein Synthesis Met->Proteins Eth Ethionine ATP_Met ATP ATP_Met->SAM Methylation DNA, RNA, Histone Methylation SAM->Methylation Methyltransferases SAE S-Adenosylethionine (SAE) Eth->SAE MAT Abnormal_Proteins Abnormal Proteins Eth->Abnormal_Proteins Incorporation ATP_Eth ATP ATP_Eth->SAE ATP Depletion Methylation_Inhibit Methylation (Inhibited) SAE->Methylation_Inhibit Competitive Inhibition

Caption: Contrasting metabolic fates of this compound and Ethionine.

Wnt_Signaling cluster_Met This compound Effect cluster_Eth Ethionine Effect Met This compound SAM SAM Met->SAM m6A m6A RNA Methylation SAM->m6A METTL3/ALKBH5 Modulation BetaCatenin β-catenin m6A->BetaCatenin Stabilizes mRNA Eth Ethionine SAM_low SAM (Reduced) Eth->SAM_low m6A_low m6A RNA Methylation (Reduced) SAM_low->m6A_low m6A_low->BetaCatenin Destabilizes mRNA Wnt Wnt Signal Wnt->BetaCatenin Stabilizes TCF TCF/LEF BetaCatenin->TCF Binds TargetGenes Target Gene Expression (Proliferation, Development) TCF->TargetGenes Activates CDE_Workflow start Acclimatize 6-week old male C57BL/6J mice diet Administer Diet: - Choline-Deficient Chow (ad libitum) - 0.15% Ethionine in Drinking Water start->diet monitoring Daily Health Monitoring: - Body Weight - Appearance, Posture - Social Interaction diet->monitoring Continuous collection Tissue/Blood Collection (e.g., at 3 or 6 weeks) monitoring->collection analysis Downstream Analysis collection->analysis serum Serum Analysis: ALT, AST analysis->serum histo Liver Histology: - H&E (Steatosis) - Sirius Red (Fibrosis) analysis->histo molecular Molecular Analysis: - qRT-PCR - Western Blot - Transcriptomics analysis->molecular

References

L-Methionine's Role in Apoptosis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced role of L-Methionine in apoptosis is critical. This guide provides an objective comparison of this compound's pro-apoptotic effects, primarily in cancer cells, with other apoptosis-modulating alternatives. The information is supported by experimental data, detailed protocols for key assays, and visual diagrams of the underlying molecular pathways.

This compound's Pro-Apoptotic Effects: A Data-Driven Overview

This compound, an essential amino acid, has demonstrated a selective pro-apoptotic effect in various cancer cell lines. This activity is often contingent on the cell type and the status of tumor suppressor genes like p53. The following tables summarize key quantitative data from studies investigating the impact of this compound or its restriction on cancer cell apoptosis and proliferation.

Cell LineTreatment ConditionKey Apoptotic OutcomeReference
HPAC (human pancreatic cancer, wild-type p53)5 mg/ml this compound for 7 days76% increase in late apoptosis[1]
HPAC (human pancreatic cancer, wild-type p53)5 mg/ml this compound40-75% increase in apoptosis[1][2]
BXPC-3 (human pancreatic cancer, mutated p53)5 mg/ml this compound for 7 daysNo significant effect on apoptosis[1]
PC3 (human prostate cancer)Methionine restrictionInduction of caspase-independent apoptosis
HeLa (human cervical cancer)Methionine restrictionInduction of caspase-dependent apoptosis
Cell LineTreatment ConditionKey Anti-Proliferative OutcomeReference
BXPC-35 mg/ml this compound for 7 days31% reduction in cell proliferation[1]
HPAC5 mg/ml this compound for 7 days35% reduction in cell proliferation[1]

Comparative Analysis: this compound vs. Alternatives

To contextualize the apoptotic potential of this compound, it is useful to compare its effects with other molecules known to modulate programmed cell death.

Compound/ConditionMechanism of ActionTarget Cell Types (Examples)Key Features
This compound/Methionine Restriction Induces mitochondria-dependent apoptosis, can be caspase-dependent or -independent.Pancreatic, prostate, breast cancer cells.Selective for many cancer cells over normal cells. Efficacy can be p53-dependent.
Cysteine Depletion Induces ferroptosis, a distinct form of programmed cell death characterized by iron-dependent lipid peroxidation.Melanoma cells.Highlights a different cell death pathway initiated by the lack of a sulfur-containing amino acid.
Doxorubicin A chemotherapeutic agent that intercalates DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to apoptosis.Wide range of cancers, including breast, bladder, and lung.Broad-spectrum and potent, but often associated with significant side effects and drug resistance.
S-adenosylmethionine (AdoMet) A metabolite of methionine that can potentiate the apoptotic effects of chemotherapeutic drugs like doxorubicin.Hormone-dependent breast cancer cells.Synergistic effects with conventional chemotherapy, suggesting a role in combination therapies.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway for this compound-induced apoptosis and a typical experimental workflow for its investigation.

L_Methionine_Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol L-Methionine_Restriction This compound Restriction Bcl2 Bcl-2 (Anti-apoptotic) L-Methionine_Restriction->Bcl2 Inhibits Bax_Bak Bax/Bak (Pro-apoptotic) L-Methionine_Restriction->Bax_Bak Activates Bcl2->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Procaspase37 Pro-caspase-3/7 PARP_Cleavage PARP Cleavage Caspase37->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound restriction induces the mitochondrial (intrinsic) pathway of apoptosis.

Experimental_Workflow_Apoptosis_Assay cluster_assays Apoptosis Assays Cell_Culture 1. Cell Culture (e.g., HPAC, BXPC-3) Treatment 2. Treatment - this compound - Control - Alternative (e.g., Doxorubicin) Cell_Culture->Treatment Harvest_Cells 3. Harvest Cells Treatment->Harvest_Cells AnnexinV_PI 4a. Annexin V/PI Staining (Flow Cytometry) Harvest_Cells->AnnexinV_PI Caspase_Assay 4b. Caspase-3/7 Activity Assay (Luminometry) Harvest_Cells->Caspase_Assay Western_Blot 4c. Western Blot (e.g., Bcl-2, PARP) Harvest_Cells->Western_Blot Data_Analysis 5. Data Analysis & Comparison AnnexinV_PI->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for assessing this compound-induced apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol is for the detection of early and late-stage apoptosis.

  • Cell Preparation:

    • Culture cells to the desired confluency and treat with this compound or alternative compounds for the specified duration.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

    • Wash the cells twice with cold phosphate-buffered saline (PBS) and centrifuge at 300-400 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.

    • Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Caspase-3/7 Activity Assay (Luminometric)

This assay quantifies the activity of key executioner caspases.

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.

    • Allow the reagent to equilibrate to room temperature before use.

  • Assay Procedure:

    • Plate cells in a white-walled 96-well plate and treat with this compound or other compounds. Include untreated control wells.

    • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Western Blot for Apoptotic Markers (Bcl-2 and PARP)

This protocol allows for the detection of changes in the expression of key apoptotic regulatory and substrate proteins.

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for Bcl-2 and PARP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities. A decrease in the full-length PARP (116 kDa) and an increase in the cleaved fragment (89 kDa) indicate apoptosis. Changes in the level of Bcl-2 (an anti-apoptotic protein) can also be quantified.

References

A Researcher's Guide to L-Methionine-Based Research Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate research model is a critical first step in investigating the role of L-methionine in health and disease. This guide provides an objective comparison of common this compound-based research models, supported by experimental data, detailed protocols, and visual workflows to inform your experimental design.

This compound, an essential sulfur-containing amino acid, plays a pivotal role in numerous cellular processes, including protein synthesis, methylation reactions, and antioxidant defense.[1][2] Consequently, manipulating this compound availability through various research models has become a valuable strategy for studying a range of physiological and pathological conditions, from cancer and metabolic diseases to aging.[3][4]

This guide will delve into the nuances of these models, comparing their performance and highlighting their respective strengths and limitations.

Comparison of In Vivo this compound Restriction Models

Dietary restriction of this compound is a widely used in vivo model. The table below summarizes key quantitative data from comparative studies.

Model/ParameterMethionine Restriction (MR)Leucine Restriction (LR)Control DietKey Findings
Body Mass Change (8 weeks) -8.6 g[5]-4.9 g[5]+2.3 g[5]MR produces a more substantial decrease in body mass compared to LR.[5]
Fat Mass Significantly decreased[5]Significantly decreased[5]Stable[5]Both MR and LR effectively reduce adiposity.[5]
Food Intake Increased[5]Increased[5]Stable[5]Both restriction models lead to increased food consumption.[5]
Hepatic Lipogenic Gene Expression Reduced[5]No significant effect[5]Baseline[5]MR specifically reduces fat production pathways in the liver, an effect not observed with LR.[5]
Fasting Serum FGF21 Significantly elevated[5]Elevated[5]Baseline[5]MR leads to a more pronounced increase in the metabolic regulator FGF21 compared to LR.[5]

Comparison of Different Methionine Forms in Research Models

The form of methionine used in experimental diets can influence outcomes. This compound is the biologically active isomer, while Dthis compound is a racemic mixture.[6] Methionine hydroxy analogue (MHA) is another commonly used supplement.[7]

Methionine FormBioavailability/EfficacyKey CharacteristicsRelevant Models
This compound HighThe natural, directly usable form for protein synthesis.[6]Broiler chickens, Swine[6][8]
Dthis compound Lower than this compoundContains a 50/50 mixture of D- and L-isomers; the D-isomer must be converted to the L-form.[6]Broiler chickens, Swine[6][8]
Methionine Hydroxy Analogue (MHA) VariableAn organic acid precursor to this compound, may offer gut health and antioxidant benefits.[7]Ruminants, Poultry[7][9]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are examples of protocols for in vivo and in vitro this compound restriction studies.

In Vivo Methionine Restriction in a Mouse Cancer Model

This protocol is based on studies investigating the effect of methionine restriction on tumor growth.[10][11][12]

Objective: To assess the impact of dietary methionine restriction on the growth of patient-derived xenograft (PDX) tumors in mice.

Materials:

  • Immunocompromised mice (e.g., NOD-scid gamma)

  • Patient-derived tumor tissue

  • Control diet (e.g., 0.86% methionine)[11]

  • Methionine-restricted (MR) diet (e.g., 0.12% methionine)[11]

  • Calipers for tumor measurement

Procedure:

  • Surgically implant tumor tissue from a patient into the flank of the mice.

  • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into two groups: control diet and MR diet.

  • Provide ad libitum access to the respective diets and water.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor mouse body weight and overall health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot, metabolomics).

In Vitro Methionine Restriction in Cancer Cell Lines

This protocol is adapted from studies examining the cellular effects of methionine restriction.

Objective: To determine the effect of methionine restriction on the proliferation and signaling pathways of cancer cells in culture.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Methionine-free cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • This compound solution

  • Cell proliferation assay kit (e.g., MTT, CellTiter-Glo)

  • Reagents for protein extraction and Western blotting

Procedure:

  • Culture cancer cells in complete medium to ~70-80% confluency.

  • Prepare the experimental media:

    • Control medium: Methionine-free medium supplemented with a standard concentration of this compound (e.g., 200 µM) and 10% dFBS.

    • Methionine-restricted (MR) medium: Methionine-free medium supplemented with a low concentration of this compound (e.g., 5 µM) and 10% dFBS.

  • Wash the cells with PBS and replace the complete medium with the experimental media.

  • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Assess cell proliferation using a chosen assay.

  • Harvest cells for protein extraction and analyze key signaling proteins (e.g., in the mTORC1 pathway) by Western blot.

Visualizing Key Pathways and Workflows

Understanding the underlying molecular mechanisms and experimental processes is facilitated by clear diagrams.

Methionine_Metabolism_Signaling_Pathway Methionine Metabolism and Key Signaling Pathways Methionine This compound SAM S-adenosylmethionine (SAM) Methionine->SAM MAT SAH S-adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Polyamines Polyamine Synthesis SAM->Polyamines mTORC1 mTORC1 Signaling SAM->mTORC1 Activation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cysteine Cysteine Homocysteine->Cysteine CBS, CGL Glutathione Glutathione Cysteine->Glutathione RedoxBalance Redox Balance Glutathione->RedoxBalance CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: Methionine metabolism and its influence on key cellular processes.

Experimental_Workflow_In_Vivo_MR Experimental Workflow for In Vivo Methionine Restriction Study Start Start: Tumor Implantation TumorGrowth Tumor Establishment Start->TumorGrowth Randomization Randomization TumorGrowth->Randomization ControlGroup Control Diet Group Randomization->ControlGroup Group 1 MRGroup Methionine-Restricted Diet Group Randomization->MRGroup Group 2 Monitoring Monitor Tumor Growth & Body Weight ControlGroup->Monitoring MRGroup->Monitoring Endpoint Study Endpoint: Tissue Collection Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

References

Safety Operating Guide

Essential Guide to the Proper Disposal of L-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed procedures for the safe disposal of L-Methionine, a common amino acid used in various research and development applications. While this compound is not generally classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain laboratory safety and environmental responsibility.[1][2][3]

Immediate Safety and Logistical Information

This compound is a combustible solid that may emit corrosive fumes upon burning.[4] While it is not considered a significant fire risk, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, should be worn when handling the chemical to avoid skin and eye contact and inhalation of dust.[4] In the event of a spill, prompt and proper cleanup is necessary to prevent contamination.

Step-by-Step Disposal Procedures

The disposal of this compound should always be in accordance with applicable national, state, and local regulations.[5][6] The following steps provide a general guideline for its proper disposal:

For Uncontaminated, Solid this compound:

  • Collection: Carefully sweep up or vacuum the solid this compound, ensuring to minimize dust generation.[1][4]

  • Containment: Place the collected material into a clean, dry, sealable, and properly labeled container.[1][4]

  • Disposal: Dispose of the container as non-hazardous waste, unless otherwise specified by local regulations. Consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor for specific guidance.[5][6]

For Spills and Contaminated Materials:

  • Immediate Action: In case of a spill, alert personnel in the area.[4]

  • Cleanup of Dry Spills: For dry spills, use dry clean-up procedures. Avoid generating dust.[4] Sweep or vacuum the material and place it in a sealed, labeled container for disposal.[1][4]

  • Cleanup of Wet Spills: For wet spills, absorb the material with an inert substance, then shovel or vacuum it into a labeled container for disposal.[4]

  • Decontamination: After the bulk of the material has been removed, wash the affected area with large amounts of water.[4] Prevent runoff from entering drains.[2][3][4][6]

  • Disposal of Contaminated Items: Any materials used for cleanup, such as paper towels or contaminated PPE, should be placed in a sealed container and disposed of as chemical waste.[7] Contaminated packaging should be treated in the same manner as the substance itself.[3][8]

Disposal of this compound Solutions:

Disposal of this compound solutions should comply with all local and institutional regulations. Do not dispose of solutions down the drain unless it is explicitly permitted by your institution's EHS department and is in compliance with local wastewater regulations.[9] Generally, it is recommended to collect waste solutions in a designated, labeled container for pickup by a licensed waste disposal contractor.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

L_Methionine_Disposal_Workflow cluster_start cluster_assessment Waste Assessment cluster_solid Solid Waste Disposal cluster_solution Solution Disposal start Start: this compound Waste is_solid Is the waste solid or a solution? start->is_solid is_contaminated_solid Is the solid waste contaminated? is_solid->is_contaminated_solid Solid is_permissible Is drain disposal permissible by EHS? is_solid->is_permissible Solution collect_solid Collect in a sealed, labeled container. is_contaminated_solid->collect_solid No dispose_chem_waste Dispose as chemical waste. is_contaminated_solid->dispose_chem_waste Yes collect_solution Collect in a designated, labeled waste container. is_permissible->collect_solution No dispose_drain Dispose down the drain (with EHS approval). is_permissible->dispose_drain Yes dispose_non_hazardous Dispose as non-hazardous waste (consult local regulations). collect_solid->dispose_non_hazardous dispose_contractor Dispose via licensed waste contractor. collect_solution->dispose_contractor

Caption: Workflow for this compound Disposal Decisions.

References

Essential Safety and Logistics for Handling L-Methionine in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, step-by-step information for the safe handling and disposal of L-Methionine, a common sulfur-containing amino acid used in various research applications. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. While this compound is not classified as a hazardous substance, direct contact and inhalation of dust should be avoided.[1] The following table summarizes the required PPE.

Protection Type Specific Recommendations Additional Notes
Eye/Face Protection Wear safety glasses with side shields or goggles.Ensure compliance with European standard EN 166 or equivalent.[2]
Hand Protection Use protective gloves. Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.Look for gloves with a breakthrough time of greater than 480 minutes for adequate protection.[1]
Skin and Body Protection Wear a lab coat and appropriate protective clothing to prevent skin exposure.Immediately remove any clothing that becomes contaminated.
Respiratory Protection Under normal conditions with adequate ventilation, respiratory protection is not required.[2]If dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a P1 filter.[1][3]

Operational Plan: Step-by-Step Handling Procedures

Proper handling procedures are crucial to prevent contamination and ensure the integrity of experiments while maintaining a safe working environment.

  • Preparation :

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.

    • Work in a well-ventilated area.[4]

    • Ensure all necessary PPE is readily available and in good condition.

    • Keep the container tightly closed when not in use.

  • Weighing and Aliquoting :

    • Minimize the generation of dust. If possible, handle in a fume hood or an area with local exhaust ventilation.

    • Use a clean, designated spatula and weighing vessel.

    • After handling, wash hands thoroughly with soap and water.[4]

  • Spill Management :

    • In case of a spill, avoid breathing in the dust.

    • Wear all required PPE, including respiratory protection if dust is airborne.

    • Carefully sweep or vacuum up the spilled material and place it in a sealed container for disposal.

    • Clean the spill area with water and wipe dry.

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

L_Methionine_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Post-Handling Read_SDS Read SDS Check_PPE Inspect & Don PPE Read_SDS->Check_PPE Ventilation Ensure Proper Ventilation Check_PPE->Ventilation Weigh Weigh this compound Ventilation->Weigh Transfer Transfer to Container Weigh->Transfer Clean_Up Clean Work Area Transfer->Clean_Up Dispose_Waste Dispose of Waste Clean_Up->Dispose_Waste Remove_PPE Remove & Dispose PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to post-handling procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Characterization : Chemical waste generators are responsible for determining if the waste is hazardous according to local, regional, and national regulations, such as the US EPA guidelines in 40 CFR 261.3.[2]

  • Solid Waste :

    • Collect unused this compound powder and residues in a clearly labeled, sealed container.

    • Dispose of the container through an approved waste disposal plant.

  • Contaminated Materials :

    • Items such as gloves, weigh boats, and paper towels that have come into contact with this compound should be placed in a sealed bag or container and disposed of as chemical waste.

    • Do not reuse empty containers; they should be disposed of in the same manner as the unused product.[2]

  • General Precautions :

    • Do not dispose of this compound down the drain or in the regular trash.[1]

    • Always consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Methionine
Reactant of Route 2
Reactant of Route 2
L-Methionine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.